molecular formula C19H16O B1588407 2,5-Dibenzylidenecyclopentanone CAS No. 895-80-7

2,5-Dibenzylidenecyclopentanone

Cat. No.: B1588407
CAS No.: 895-80-7
M. Wt: 260.3 g/mol
InChI Key: CVTOCKKPVXJIJK-SIJTWYJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibenzylidenecyclopentanone is a useful research compound. Its molecular formula is C19H16O and its molecular weight is 260.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

895-80-7

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

(2Z,5E)-2,5-dibenzylidenecyclopentan-1-one

InChI

InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13-,18-14+

InChI Key

CVTOCKKPVXJIJK-SIJTWYJSSA-N

SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3

Isomeric SMILES

C\1C/C(=C/C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2,5-dibenzylidenecyclopentanone, a molecule of interest in medicinal chemistry and materials science. The document details the core reaction mechanism, presents quantitative data on synthetic yields, outlines detailed experimental protocols, and provides visualizations of the reaction pathway.

Core Mechanism: The Claisen-Schmidt Condensation

The synthesis of this compound is primarily achieved through a base-catalyzed crossed aldol (B89426) condensation, specifically known as the Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of an enolizable ketone, in this case, cyclopentanone (B42830), with two equivalents of an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025).[2]

The reaction proceeds in a stepwise manner under basic conditions, typically using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as the catalyst.[2] The mechanism can be broken down into the following key stages:

  • Enolate Formation: A hydroxide ion deprotonates an α-hydrogen from cyclopentanone, creating a nucleophilic enolate ion.[2]

  • First Condensation: The enolate ion then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, forming a β-hydroxy ketone intermediate.[2]

  • First Dehydration: This intermediate readily undergoes dehydration to yield 2-benzylidenecyclopentanone (B176167), driven by the formation of a stable conjugated system.[2]

  • Second Enolate Formation: The resulting 2-benzylidenecyclopentanone still possesses a reactive α-hydrogen on the opposite side of the carbonyl group, which is deprotonated by the base to form a new enolate.[2]

  • Second Condensation and Dehydration: This enolate attacks a second molecule of benzaldehyde, and a subsequent dehydration step yields the final product, this compound.[2] The (E,E)-isomer is the thermodynamically favored product.[2]

Quantitative Data Summary

The yield and efficiency of the this compound synthesis are highly dependent on the reaction conditions. The following tables summarize key quantitative data.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₉H₁₆O
Molecular Weight260.33 g/mol
AppearanceYellow crystalline solid
Melting Point190.0-194.0 °C
¹H NMR (CDCl₃, δ)
CH₂3.12 ppm (s, 4H)
C=CH7.19 ppm (m, 2H)
Aromatic H7.39-7.59 ppm (m, 10H)
IR (Nujol, cm⁻¹)
C=O Stretch~1700 cm⁻¹[2]

Table 2: Comparison of Reaction Conditions and Yields for the Synthesis of α,α'-bis-benzylidenecycloalkanones

CycloalkanoneCatalyst (mol%)ConditionsTimeYield (%)Reference
CyclopentanoneNaOH (100)Solvent-free, grinding5 min99[3]
CyclohexanoneNaOH (100)Solvent-free, grinding5 min99[3]
CyclohexanoneNaOH (20)Solvent-free, grinding5 min98[3]
CyclohexanoneKOH (20)Solvent-free, grinding5 min85[3]
CyclohexanoneNaOH (20)Ethanol (B145695), rt, stirring24 h40[3]
CyclohexanoneNaOH (20)Ethanol, reflux8 h93[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via a solvent-free Claisen-Schmidt condensation.

Materials:

  • Cyclopentanone

  • Benzaldehyde

  • Sodium Hydroxide (solid)

  • Ethanol (for recrystallization)

  • Mortar and pestle

  • Hirsch funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a mortar, combine cyclopentanone (10 mmol) and benzaldehyde (20 mmol).

  • Catalyst Addition and Grinding: Add solid sodium hydroxide (20 mol%) to the mixture.

  • Reaction: Grind the mixture vigorously with a pestle for approximately 5 minutes. The reaction is typically accompanied by a change in color and consistency as the product forms.

  • Isolation of Crude Product: After the reaction is complete, the solid product is isolated.

  • Purification by Recrystallization:

    • Transfer the crude product to a beaker.

    • Add a minimum volume of hot ethanol to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration using a Hirsch funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals to obtain the final product.

  • Characterization: Determine the melting point and acquire ¹H NMR and IR spectra to confirm the identity and purity of the product.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Reaction_Mechanism Cyclopentanone Cyclopentanone Enolate1 Cyclopentanone Enolate Cyclopentanone->Enolate1 + OH⁻ - H₂O Intermediate1 β-Hydroxy Ketone Intermediate Enolate1->Intermediate1 + Benzaldehyde Benzaldehyde1 Benzaldehyde Product1 2-Benzylidene- cyclopentanone Intermediate1->Product1 - H₂O Enolate2 2-Benzylidene- cyclopentanone Enolate Product1->Enolate2 + OH⁻ - H₂O Intermediate2 β-Hydroxy Ketone Intermediate Enolate2->Intermediate2 + Benzaldehyde Benzaldehyde2 Benzaldehyde FinalProduct 2,5-Dibenzylidene- cyclopentanone Intermediate2->FinalProduct - H₂O Experimental_Workflow Start Start Mixing Mix Cyclopentanone and Benzaldehyde in a Mortar Start->Mixing Catalyst Add Solid NaOH Mixing->Catalyst Grinding Grind for 5 minutes Catalyst->Grinding Isolation Isolate Crude Product Grinding->Isolation Recrystallization Recrystallize from Hot Ethanol Isolation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Dry the Product Filtration->Drying Characterization Characterize (m.p., NMR, IR) Drying->Characterization End End Characterization->End

References

The Claisen-Schmidt Condensation: A Comprehensive Technical Guide to the Synthesis of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the Claisen-Schmidt condensation for the synthesis of 2,5-dibenzylidenecyclopentanone, a molecule of significant interest in materials science and as a structural framework in medicinal chemistry. This guide details the underlying reaction mechanism, offers a comparative analysis of synthetic protocols, and presents key analytical data for the resulting compound.

Introduction

The Claisen-Schmidt condensation is a versatile and widely employed carbon-carbon bond-forming reaction in organic synthesis. It is a type of crossed aldol (B89426) condensation that occurs between a ketone possessing α-hydrogens and an aromatic aldehyde that lacks them.[1] This reaction is instrumental in the synthesis of α,β-unsaturated ketones, also known as chalcones and their analogues. This compound (DBCP), with its extended π-conjugated system, serves as a valuable building block for photoactive materials and exhibits potential biological activities.[2] The synthesis of DBCP is a classic example of the Claisen-Schmidt reaction, typically proceeding under base-catalyzed conditions.[2]

Reaction Mechanism and Pathways

The synthesis of this compound from cyclopentanone (B42830) and two equivalents of benzaldehyde (B42025) is a two-fold Claisen-Schmidt condensation. The reaction is most commonly facilitated by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695).[2]

The reaction proceeds through the following key steps:

  • Enolate Formation: A hydroxide ion deprotonates the α-carbon of cyclopentanone, forming a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).

  • Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, 2-benzylidenecyclopentanone.

  • Second Condensation: The process repeats on the other side of the cyclopentanone ring. A second α-hydrogen is abstracted to form a new enolate, which then attacks a second molecule of benzaldehyde.

  • Final Product Formation: Subsequent dehydration yields the final product, this compound.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2 & 3: Nucleophilic Attack & Aldol Addition cluster_step4 Step 4: Dehydration cluster_step5 Step 5 & 6: Second Condensation Cyclopentanone Cyclopentanone Enolate Enolate Ion Cyclopentanone->Enolate + OH⁻ OH- OH⁻ H2O H₂O Intermediate1 β-Hydroxy Ketone Intermediate Enolate->Intermediate1 + Benzaldehyde Benzaldehyde Benzaldehyde Mono_Product 2-Benzylidenecyclopentanone Intermediate1->Mono_Product - H₂O Final_Product This compound Mono_Product->Final_Product + Benzaldehyde - H₂O

Caption: Reaction mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols and Quantitative Data

The synthesis of this compound can be achieved through various protocols, with notable differences in reaction conditions, catalysts, and yields. Both conventional solvent-based methods and more recent solvent-free approaches have been reported.

Base-Catalyzed Condensation in Ethanol

A common and effective method involves the use of a strong base in an alcoholic solvent.

Experimental Protocol:

  • Dissolve cyclopentanone and two molar equivalents of benzaldehyde in 95% ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 10% or 40%) dropwise to the stirred mixture.[3][4]

  • Continue stirring at room temperature for a specified duration (e.g., 4 hours) until a precipitate forms.[3][4]

  • Cool the mixture in an ice bath to facilitate complete precipitation.[4]

  • Filter the resulting yellow precipitate and wash with cold water and dilute HCl (0.1 N).[3]

  • Dry the crude product. Recrystallization from hot ethanol can be performed for further purification.[3][4]

Solvent-Free Condensation

A more environmentally friendly and often higher-yielding approach is the solvent-free reaction.

Experimental Protocol:

  • Combine cyclopentanone (1 equivalent), benzaldehyde (2 equivalents), and solid sodium hydroxide (e.g., 20 mol%) in a mortar.[5][6]

  • Grind the mixture vigorously with a pestle for a short period (e.g., 5 minutes) at room temperature.[5][6]

  • The reaction mixture will typically solidify as the product forms.

  • Wash the solid product with cold water to remove the catalyst and any unreacted starting materials.

  • Filter and dry the product.

Comparative Data

The choice of reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes key quantitative data from various reported syntheses.

ParameterSolvent-Based (Ethanol/NaOH)Solvent-Free (Solid NaOH)Reference
Molar Ratio (Cyclopentanone:Benzaldehyde) 1:21:2[2],[5]
Catalyst 40% aq. NaOHSolid NaOH (20 mol%)[3],[5]
Reaction Time ~4 hours5 minutes[3],[5]
Temperature Room TemperatureRoom Temperature[3],[5]
Reported Yield 75%96–98%[3],[5]
Appearance Yellow Crystalline PowderYellow Crystalline Powder[2]
Melting Point (°C) 192-198196-198[2],[7]

Physicochemical and Spectroscopic Characterization

The synthesized this compound can be characterized by its physical properties and various spectroscopic techniques.

PropertyValueReference
Molecular Formula C₁₉H₁₆O[2]
Molecular Weight 260.33 g/mol [2]
CAS Number 895-80-7[2]
Spectroscopic DataObserved ValuesReference
¹H NMR (CDCl₃, δ in ppm) 3.12 (s, 4H, -CH₂CH₂-)[2],[7]
IR (Nujol, cm⁻¹) ~1700 (C=O stretching)[2]

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical sequence of steps to ensure the desired product is obtained with high purity and its identity is confirmed.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization reagents Combine Reactants (Cyclopentanone, Benzaldehyde) catalyst Add Catalyst (e.g., NaOH) reagents->catalyst reaction Reaction (Stirring/Grinding) catalyst->reaction precipitation Precipitation / Solidification reaction->precipitation filtration Filtration precipitation->filtration washing Washing (Water, Dilute Acid) filtration->washing recrystallization Recrystallization (Optional) (e.g., from Ethanol) washing->recrystallization drying Drying recrystallization->drying yield Yield & Melting Point Determination drying->yield spectroscopy Spectroscopic Analysis (NMR, IR) yield->spectroscopy final_product Pure this compound spectroscopy->final_product

Caption: General workflow for the synthesis and analysis of the product.

Conclusion

The Claisen-Schmidt condensation remains a highly efficient and practical method for the synthesis of this compound. The choice between traditional solvent-based protocols and modern solvent-free techniques allows for flexibility based on desired yield, reaction time, and green chemistry considerations. The solvent-free approach, in particular, offers significant advantages in terms of efficiency and environmental impact, achieving near-quantitative yields in a fraction of the time.[5][6] The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals in the fields of organic synthesis, materials science, and drug development to successfully synthesize and characterize this valuable compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-Dibenzylidenecyclopentanone. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details experimental protocols for data acquisition and presents a thorough analysis of the spectral data, including signal assignments correlated with the molecular structure.

Molecular Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered for unambiguous assignment of NMR signals. The molecule is symmetrical, which is reflected in the simplicity of its NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from various sources and is presented here for easy reference and comparison.[1]

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.73 - 7.42m10HPhenyl protons
7.50s2HAlkene protons
3.12s4HCH₂ protons

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)Assignment
195.83C=O
138.75C (ipso)
135.79C (alkene)
133.02C (alkene)
131.17CH (phenyl)
130.04CH (phenyl)
129.41CH (phenyl)
26.52CH₂

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation and analysis. The following section outlines a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterated chloroform (B151607) (CDCl₃) are commonly used for this compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16-20 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, or more, depending on the concentration and desired signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

  • Temperature: 298 K.

Workflow for NMR Data Acquisition and Analysis

The general workflow for acquiring and analyzing NMR data is illustrated in the following diagram.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Data Analysis SamplePrep Sample Preparation NMR_Experiment NMR Experiment Setup SamplePrep->NMR_Experiment Data_Acquisition Data Acquisition NMR_Experiment->Data_Acquisition FID_Processing FID Processing (FT, Phasing) Data_Acquisition->FID_Processing Baseline_Correction Baseline Correction FID_Processing->Baseline_Correction Referencing Referencing Baseline_Correction->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Signal_Assignment Signal Assignment Peak_Picking->Signal_Assignment Structure_Verification Structure Verification Signal_Assignment->Structure_Verification

Caption: General workflow for NMR data acquisition, processing, and analysis.

This guide provides foundational NMR data and protocols for this compound. For more advanced studies, such as two-dimensional NMR (COSY, HSQC, HMBC) or quantitative NMR (qNMR), further optimization of experimental parameters may be necessary.

References

FT-IR analysis of 2,5-Dibenzylidenecyclopentanone carbonyl stretch

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Analysis of the Carbonyl Stretch in 2,5-Dibenzylidenecyclopentanone

Introduction

This compound, a cross-conjugated dienone, is a molecule of significant interest in organic chemistry and materials science due to its photochemical properties and as a precursor in various synthetic pathways.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[2] A key diagnostic feature in the FT-IR spectrum of this compound is the absorption band corresponding to the stretching vibration of its carbonyl group (C=O). This guide provides a detailed analysis of this specific vibrational mode, including the theoretical factors influencing its frequency, experimental data, and detailed protocols for spectral acquisition.

Theoretical Background: Factors Influencing Carbonyl Stretching Frequency

The position of the C=O stretching absorption band in an IR spectrum is highly sensitive to the molecular structure. For a typical saturated acyclic ketone, this band appears around 1715 cm⁻¹.[3][4] However, several factors can cause this frequency to shift:

  • Conjugation: When the carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring, the C=O stretching frequency is lowered.[3][5] This is due to the delocalization of π-electrons, which imparts more single-bond character to the carbonyl bond, thereby weakening it and reducing the energy required for the stretching vibration.[5][6] This effect typically results in a decrease of 20-40 cm⁻¹.[7]

  • Ring Strain: Incorporating a carbonyl group into a small ring (five members or fewer) increases the stretching frequency.[5][7] In a five-membered ring like cyclopentanone (B42830), the internal C-CO-C bond angle is approximately 108°, less than the ideal 120° for sp² hybridized carbon.[5] This strain leads to an increase in the s-character of the C=O bond, making it stronger and shorter, thus requiring more energy to stretch and shifting the absorption to a higher wavenumber (typically a 30-45 cm⁻¹ increase).[5][8]

  • Substituent Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond's double-bond character and raise the stretching frequency.[6][7] Conversely, electron-donating groups tend to decrease the frequency.[6]

In this compound, the carbonyl group is part of a five-membered ring and is also in conjugation with two benzylidene groups. Therefore, its C=O stretching frequency is determined by the interplay of two opposing effects: the increase due to ring strain and the decrease due to extensive conjugation.

Quantitative Data: Carbonyl Stretch of this compound

The experimentally observed carbonyl stretching frequency for this compound is consistently reported in a range that reflects the dominance of the conjugative effect over the ring strain effect.

Observed C=O Frequency (cm⁻¹) Sampling Method Reference
~1700Nujol Mull[1][9]
1692.62Not Specified[10]
1689KBr[11]

These values are significantly lower than that of a simple saturated cyclopentanone (approx. 1750 cm⁻¹), indicating that the extensive cross-conjugation with the two benzylidene groups is the dominant factor influencing the carbonyl bond character.[8]

Experimental Protocols for FT-IR Analysis

Accurate FT-IR analysis of a solid sample like this compound requires proper sample preparation. The most common methods are Attenuated Total Reflectance (ATR), the KBr pellet method, and the Nujol mull technique.[12]

Attenuated Total Reflectance (ATR) Method

ATR is a popular technique that requires minimal sample preparation.[12]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty, clean crystal to subtract atmospheric and instrumental interferences.[2]

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[2][12]

  • Apply Pressure: Use the pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[12]

  • Sample Measurement: Collect the sample spectrum. Typical settings include a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹, with 32 to 100 scans accumulated to improve the signal-to-noise ratio.[2]

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft, non-abrasive wipe.[2]

Potassium Bromide (KBr) Pellet Method

This transmission technique involves dispersing the sample in a matrix of dry, IR-transparent potassium bromide.[12][13]

  • Sample Preparation: Grind approximately 1-2 mg of this compound with about 100-200 mg of oven-dried, spectroscopic-grade KBr using an agate mortar and pestle.[12][14] The mixture should be ground to a fine, homogenous powder to reduce light scattering.[15]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[12]

  • Spectral Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path.[14]

  • Analysis: Collect the spectrum using appropriate instrument settings, after first running a background scan with an empty sample holder.

Nujol Mull Method

In this method, the solid sample is ground into a fine paste (mull) with a mulling agent, typically mineral oil (Nujol).[15]

  • Mull Preparation: Grind 5-10 mg of the solid sample to a very fine powder in a mortar.[15] Add one or two drops of Nujol and continue grinding until a smooth, translucent paste is formed.[15]

  • Sample Mounting: Spread a thin film of the mull evenly between two KBr or NaCl salt plates.[15]

  • Analysis: Mount the plates in the spectrometer's sample holder and collect the spectrum. Remember that the Nujol itself has characteristic C-H absorption bands (~2920, ~1460, ~1375 cm⁻¹), which will be present in the spectrum and must be accounted for during interpretation.[15]

Visualization of Experimental Workflow

The logical flow of performing an FT-IR analysis on this compound can be visualized as follows.

FTIR_Workflow start_end start_end process process decision decision data data output output A Start: Obtain Solid Sample (this compound) B Select Sampling Method A->B C1 ATR Method B->C1 Direct Analysis C2 KBr Pellet Method B->C2 Transmission (Clear Pellet) C3 Nujol Mull Method B->C3 Transmission (Mull) D1 Place Powder on Crystal & Apply Pressure C1->D1 D2 Grind with KBr & Press Pellet C2->D2 D3 Grind with Nujol & Spread on Salt Plate C3->D3 F Place Prepared Sample in Spectrometer D1->F D2->F D3->F E Collect Background Spectrum (No Sample) G Collect Sample Spectrum E->G F->G H Process Data (Baseline Correction, Normalization) G->H I Identify Carbonyl (C=O) Stretch (~1690-1700 cm⁻¹) H->I J End: Correlate with Structure I->J

Caption: Workflow for FT-IR analysis of this compound.

References

Unveiling the Electronic Soul of a Cross-Conjugated Ketone: A Technical Guide to the UV-Vis Absorption Spectrum of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2,5-Dibenzylidenecyclopentanone, a cross-conjugated dienone with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's electronic transitions, spectral properties, and a detailed experimental protocol for its analysis.

Core Concepts: Electronic Transitions and Spectral Characteristics

The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet-visible region, a direct consequence of its extensive π-conjugated system.[1] The electronic transitions responsible for this absorption are primarily of two types: n→π* and π→π*.

The electronic absorption and fluorescence spectra of the all-E configuration of 2,5-dibenzylidene-cyclopentanone have been studied in cyclohexane. The absorption spectrum has been assigned with the aid of INDO/S calculations. The key electronic transitions are identified as follows:

  • S1 (weak) : Assigned as an n → π* transition (A2 ← A1).

  • S2 (strong) : Assigned as a π → π* transition (B2 ← A1).

  • S3 (moderate) : Assigned as a π → π* transition (A1 ← A1).

Quantitative Spectral Data of Related Compounds

To illustrate the typical UV-Vis absorption characteristics of the dibenzylidene-cycloalkanone scaffold, the following table summarizes the spectral data for a related compound, (2E,4E)-2,4-Bis[4-(methylthio)benzylidene]cyclobutanone, in acetonitrile.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
(2E,4E)-2,4-Bis[4-(methylthio)benzylidene]cyclobutanoneAcetonitrile40239,000

Data extracted from a study on dibenzylidenecyclobutanones.

It is important to note that the substitution pattern on the benzylidene rings and the size of the cycloalkanone ring can influence the absorption maxima and molar absorptivity.

Experimental Protocol: UV-Vis Spectroscopic Analysis

The following protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Instrumentation:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

2. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the weighed compound in 100 mL of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution.

  • Calculate the exact concentration of the stock solution in mol/L.

3. Preparation of Working Solutions:

  • Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the optimal range of the spectrophotometer (typically 0.2 - 0.8). For example, dilute 1 mL, 2 mL, 5 mL, and 10 mL of the stock solution to 10 mL with the same solvent in separate volumetric flasks.

4. Spectrophotometric Measurement:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the desired wavelength range for scanning (e.g., 200 - 600 nm).

  • Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as a blank.

  • Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette with the same solvent in the sample beam and record a baseline correction.

  • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with the same solution.

  • Record the absorption spectrum.

  • Repeat the measurement for all the prepared working solutions, from the most dilute to the most concentrated.

5. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax) from the spectra.

  • Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity (ε) at each λmax.

Workflow for UV-Vis Absorption Spectrum Acquisition

The following diagram illustrates the logical workflow for obtaining the UV-Vis absorption spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Serial Dilutions (Working Solutions) dissolve->dilute measure Measure Absorbance of Working Solutions dilute->measure instrument_setup Instrument Setup & Warm-up baseline Baseline Correction (Solvent Blank) instrument_setup->baseline baseline->measure identify_lambda_max Identify λmax measure->identify_lambda_max calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda_max->calculate_epsilon

References

Unveiling the Solid-State Architecture of 2,5-Dibenzylidenecyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the X-ray crystal structure of 2,5-Dibenzylidenecyclopentanone (DBCP), a molecule of interest in organic chemistry and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for its synthesis and crystallization, and provides a procedural overview for its structural determination by single-crystal X-ray diffraction.

Introduction

(2E,5E)-2,5-Dibenzylidenecyclopentanone is a cross-conjugated dienone that has garnered attention for its intriguing photophysical properties and potential applications in the development of photoactive materials.[1] The molecule's utility is intrinsically linked to its three-dimensional structure and the packing of its molecules in the solid state. X-ray crystallography has unequivocally established that DBCP predominantly exists as the (E,E)-isomer in its crystalline form.[2][3] Furthermore, detailed crystallographic analyses have revealed the existence of at least two polymorphic forms, the formation of which is dependent on the crystallization conditions.[4] Understanding the nuances of these crystalline structures is paramount for controlling the solid-state properties and, consequently, the functional behavior of this compound.

Crystallographic Data

This compound is known to crystallize in at least two polymorphic forms, designated as Polymorph I and Polymorph II. The crystallographic data for these forms are summarized below.

Table 1: Crystallographic Data for Polymorphs of this compound

ParameterPolymorph IPolymorph II
Crystal System OrthorhombicMonoclinic
Space Group C222₁P2₁
a (Å) 11.803 (2)6.0983 (2)
b (Å) 5.698 (4)14.9200 (7)
c (Å) 20.872 (2)15.0740 (6)
α (°) 9090
β (°) 9090.0
γ (°) 9090
Volume (ų) 1403.61368.69
Z 42
Calculated Density (g/cm³) 1.2331.261
Radiation type MoKαMoKα
Wavelength (Å) 0.710730.71073
Temperature (K) 296100

Data for Polymorph I and II sourced from the Crystallography Open Database (COD) and a study by Naseer et al. (2015).[4]

Table 2: Selected Bond Lengths for this compound (Polymorph II)

BondLength (Å)
C1-O11.226
C1-C21.481
C1-C51.485
C2-C31.498
C2-C61.339
C3-C41.535
C4-C51.503
C5-C131.337
C6-C71.458
C13-C141.459

Data extracted from the Crystallographic Information File (CIF) for Polymorph II.

Table 3: Selected Bond Angles for this compound (Polymorph II)

AtomsAngle (°)
O1-C1-C2126.9
O1-C1-C5126.8
C2-C1-C5106.3
C1-C2-C3109.9
C1-C2-C6120.9
C3-C2-C6129.2
C2-C3-C4106.2
C3-C4-C5106.1
C1-C5-C4110.0
C1-C5-C13120.6
C4-C5-C13129.4
C2-C6-C7128.7
C5-C13-C14128.6

Data extracted from the Crystallographic Information File (CIF) for Polymorph II.

The molecule in both polymorphs is generally non-planar, a key structural feature that influences crystal packing.[2] In Polymorph II, two conformational isomers co-exist within the crystal lattice.[4] The supramolecular assembly is stabilized by a network of C-H···O, C-H···π, and π-π stacking interactions.[4]

Experimental Protocols

Synthesis of this compound

The classical synthesis of this compound is achieved via a base-catalyzed Claisen-Schmidt condensation reaction between cyclopentanone (B42830) and two equivalents of benzaldehyde (B42025).[3]

Materials:

Procedure:

  • A solution of sodium hydroxide (2.5 g) in a mixture of water (25 mL) and ethanol (20 mL) is prepared in a flask and cooled to 20-25 °C in an ice bath.

  • Half of a freshly prepared mixture of benzaldehyde (5.3 g, 0.05 mol) and cyclopentanone (2.1 g, 0.025 mol) is added to the stirred sodium hydroxide solution.

  • The mixture is stirred at 20-25 °C for 15-30 minutes, during which a yellow precipitate forms.

  • The remaining aldehyde-ketone mixture is added, and the reaction is stirred for an additional 2-3 hours.

  • The reaction mixture is filtered, and the solid product is washed with cold water until the washings are neutral to litmus. A final wash with cold ethanol is performed.

  • The crude product is dried and then recrystallized from a suitable solvent to yield yellow crystals.

Crystallization of Polymorphs

The specific polymorphic form of this compound obtained is dependent on the solvent system used for crystallization.

  • Polymorph I: Crystallization from a chloroform/methanol solvent mixture has been reported to yield the orthorhombic polymorph.[4]

  • Polymorph II: Slow evaporation of an ethanolic solution of the compound at room temperature yields the monoclinic polymorph.[4]

Single-Crystal X-ray Diffraction

A standard procedure for the determination of the crystal structure of a small molecule like this compound is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using MoKα radiation (λ = 0.71073 Å). Data are collected at a controlled temperature, often 100 K or 296 K, to minimize thermal vibrations. A series of diffraction images are recorded as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The experimental workflow for determining the crystal structure of this compound can be visualized as a series of sequential steps.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination synthesis Claisen-Schmidt Condensation (Cyclopentanone + Benzaldehyde) purification Purification (Filtration & Washing) synthesis->purification crystallization Recrystallization (e.g., from Ethanol for Polymorph II) purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (X-ray Diffractometer) crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement cif_file Final Structure (CIF) structure_refinement->cif_file

Caption: Experimental workflow for the crystal structure determination of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the X-ray crystal structure of this compound. The existence of at least two polymorphs with distinct crystallographic parameters highlights the importance of controlled crystallization conditions. The detailed experimental protocols for synthesis and a general procedure for X-ray diffraction analysis offer a practical framework for researchers working with this compound. The structural data presented herein are fundamental for understanding the solid-state behavior of this compound and for guiding the design of new materials with tailored properties.

References

An In-depth Technical Guide to 2,5-Dibenzylidenecyclopentanone: Properties, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibenzylidenecyclopentanone, a synthetic analog of curcumin (B1669340), is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and methods for evaluating its biological activity, with a focus on its potential as an anti-inflammatory and anticancer agent through the inhibition of the NF-κB signaling pathway.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[1] Its core structure consists of a central cyclopentanone (B42830) ring flanked by two benzylidene groups, resulting in an extended π-conjugated system. This conjugation is responsible for its characteristic color and its electronic properties.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₉H₁₆O[2]
Molecular Weight 260.33 g/mol [2]
Melting Point 190.0 to 194.0 °C
Boiling Point 462.9 °C at 760 mmHg[3]
Appearance Light orange to yellow to green powder to crystal
Purity (HPLC) >98.0%
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features and Wavenumbers/ShiftsReference
Infrared (IR) Spectroscopy Strong absorption band for the C=O group around 1700 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃) ~3.02 ppm (singlet, 4H, cyclopentanone ring), ~7.33 ppm (multiplet, 10H, aromatic protons), vinyl protons also present.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Signals for carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclopentanone ring.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy Intense absorption bands in the UV-Vis region due to the extensive π-conjugated system.

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, which is a base-catalyzed crossed aldol (B89426) condensation.[6] This reaction involves the condensation of cyclopentanone with two equivalents of benzaldehyde (B42025).

Materials:

  • Cyclopentanone

  • Benzaldehyde

  • Ethanol (B145695) (95%)

  • Sodium Hydroxide (B78521) (NaOH) solution (10%)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of cyclopentanone and 2.0 equivalents of benzaldehyde in an appropriate volume of 95% ethanol with stirring.

  • Slowly add a catalytic amount of 10% aqueous sodium hydroxide solution to the mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a yellow precipitate.

  • After the reaction is complete (typically after 30 minutes to a few hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining NaOH and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure, yellow crystals of this compound.[7][8]

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Cyclopentanone Cyclopentanone Mixing Mixing and Stirring at Room Temperature Cyclopentanone->Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Mixing Ethanol Ethanol (Solvent) Ethanol->Mixing NaOH NaOH (Catalyst) NaOH->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water and Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Analysis: Record ¹H and ¹³C NMR spectra to confirm the structure of the compound. The characteristic peaks should correspond to the expected chemical shifts for the protons and carbons in the molecule.[4][5]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr or prepare a mull by grinding the sample with Nujol.

  • Analysis: Record the IR spectrum and identify the characteristic absorption bands, particularly the strong carbonyl (C=O) stretch.[7]

Biological Activity and Evaluation

This compound, as a curcumin analog, is being investigated for its potential anti-inflammatory and anticancer properties.[9] A key mechanism of action for curcumin and its analogs is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis.[11] Its aberrant activation is implicated in various cancers and inflammatory diseases. Curcumin analogs can inhibit this pathway at multiple levels.[12][13]

Signaling Pathway

G cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB Phosphorylation pIkB p-IκB IkB->pIkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binding Gene Target Gene Transcription (e.g., IL-6, COX-2) DNA->Gene Inhibitor This compound Inhibitor->IKK Inhibition Inhibitor->NFkB_nuc Inhibition of DNA Binding

Caption: The NF-κB signaling pathway and potential points of inhibition.

Experimental Protocol for Evaluating Anti-inflammatory and Anticancer Activity

Cell Viability and Cytotoxicity Assay (MTT Assay):

This assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

  • Cancer cell lines (e.g., human breast cancer, colon cancer)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[16]

Experimental Workflow for MTT Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed cells in 96-well plate Adhesion Allow cells to adhere overnight Seeding->Adhesion Treatment Treat cells with this compound Adhesion->Treatment Add_MTT Add MTT solution Treatment->Add_MTT Incubation Incubate for formazan formation Add_MTT->Incubation Solubilization Add solubilization solution Incubation->Solubilization Read_Absorbance Read absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

NF-κB Inhibition Assays:

To specifically investigate the effect on the NF-κB pathway, the following assays can be performed:

  • NF-κB Reporter Gene Assay: Use cells that are stably or transiently transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase or β-galactosidase gene. Measure the reporter gene activity after treatment with this compound and stimulation with an NF-κB activator (e.g., TNF-α or LPS). A decrease in reporter activity indicates inhibition of the NF-κB pathway.[13]

  • Immunofluorescence for p65 Translocation: Treat cells with the compound and an NF-κB activator. Stain the cells with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Analyze the subcellular localization of p65 using fluorescence microscopy. Inhibition of nuclear translocation of p65 from the cytoplasm to the nucleus indicates an inhibitory effect on the NF-κB pathway.[11]

  • Western Blot Analysis: Analyze the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα and total IκBα, to determine if the compound affects IκBα degradation.

Conclusion

This compound is a readily synthesized compound with well-defined physical and chemical properties. Its structural similarity to curcumin suggests significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and the evaluation of its biological activity, with a specific focus on the inhibition of the NF-κB signaling pathway. Further research into its mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dibenzylidenecyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dibenzylidenecyclopentanone and its derivatives. These compounds, featuring a cross-conjugated dienone system, serve as versatile building blocks for more complex molecules and are investigated for various applications, including their potential as corrosion inhibitors and pharmacological agents.[1][2]

Synthesis: The Claisen-Schmidt Condensation

The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction.[1] This reaction involves the condensation of cyclopentanone (B42830) with two equivalents of an aromatic aldehyde (e.g., benzaldehyde (B42025) or a substituted benzaldehyde).[1] Since the aromatic aldehyde lacks α-hydrogens, it can only act as an electrophile, reacting with the enolate formed from cyclopentanone, which simplifies the product outcome.[3][4] The reaction proceeds in two sequential aldol (B89426) condensation steps, followed by dehydration to yield the stable, conjugated (E,E)-isomer.[5]

The versatility of this method allows for the creation of a diverse library of derivatives by simply using different substituted benzaldehydes.[1] This enables the tuning of the electronic and steric properties of the final compound.

General Synthetic Workflow

The synthesis follows a straightforward workflow, beginning with the base-catalyzed reaction of the starting materials, followed by isolation and purification of the product.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Product Isolation & Purification Cyclopentanone Cyclopentanone Reaction Claisen-Schmidt Condensation (Stirring at Room Temp) Cyclopentanone->Reaction Benzaldehyde Substituted Benzaldehyde (2 eq.) Benzaldehyde->Reaction Base Base Catalyst (e.g., NaOH) Base->Reaction Filtration Filtration & Washing Reaction->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization FinalProduct Pure this compound Derivative Recrystallization->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of this compound derivatives via Claisen-Schmidt condensation.

Materials:

Procedure:

  • Prepare the Base Solution: In a flask, dissolve an appropriate amount of sodium hydroxide in a mixture of water and ethanol to create the catalytic solution.

  • Initial Mixture: In a separate reaction vessel equipped with a mechanical stirrer, dissolve 1 equivalent of cyclopentanone in ethanol.

  • Reaction Initiation: Cool the cyclopentanone solution in an ice bath. While stirring vigorously, slowly add the sodium hydroxide solution.

  • Aldehyde Addition: Continue stirring while adding 2 equivalents of the desired substituted benzaldehyde dropwise to the reaction mixture.[6]

  • Reaction Progression: Maintain the reaction at room temperature and continue stirring. The reaction progress can be monitored as the solution thickens and a precipitate forms.[6]

  • Product Isolation: Once the reaction is complete (typically indicated by the formation of a thick solid), isolate the crude product by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials and catalyst.[6]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the pure this compound derivative.[6]

Data Presentation: Synthesis of Derivatives

The following table summarizes the synthesis of several this compound derivatives, highlighting the effect of different substituents on the aromatic ring.

Compound IDSubstituent on BenzaldehydeProduct NameYield (%)Melting Point (°C)
4a-1 -H2,5-di((E)-benzylidene)cyclopentan-1-one36%267
4a-2 p-CH₃2,5-bis((E)-4-methylbenzylidene)cyclopentan-1-one--
4a-3 p-Br2,5-bis((E)-4-bromobenzylidene)cyclopentan-1-one--
4a-4 p-OCH₃2,5-bis((E)-4-methoxybenzylidene)cyclopentan-1-one--
4a-5 p-N(CH₃)₂2,5-bis((E)-4-(dimethylamino)benzylidene)cyclopentan-1-one--

Data for compounds 4a-1 through 4a-5 sourced from a study on cyclopentanone-based chalcone (B49325) derivatives.[2][6] Yield and melting point data were not available for all derivatives in the cited sources.

Characterization of Derivatives

Structural elucidation and purity assessment of the synthesized compounds are performed using standard spectroscopic techniques. The cross-conjugated π-system is a key feature that influences the spectroscopic properties.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. The most characteristic signal for these compounds is the strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. This band typically appears in the region of 1695-1714 cm⁻¹.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

  • ¹H NMR: The spectra typically show signals for the aromatic protons on the benzylidene groups, a singlet for the vinylic protons (=CH), and a signal for the aliphatic protons of the cyclopentanone ring.

  • ¹³C NMR: The spectra will show a characteristic signal for the carbonyl carbon, along with signals for the olefinic carbons and the carbons of the aromatic rings and the cyclopentanone ring.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. Studies have confirmed that these compounds predominantly exist as the (E,E)-isomer in their crystalline form.[1][5] This geometry places the two benzylidene groups on opposite sides of the cyclopentanone ring.[1]

Summary of Spectroscopic Data

The table below presents typical spectroscopic data for the parent compound, this compound.

TechniqueCharacteristic Signals
IR (cm⁻¹) ~1700 (strong, C=O stretch)[1]
¹H NMR (ppm) Signals corresponding to aromatic protons, vinylic protons (=CH), and the CH₂ groups of the cyclopentanone ring.[8]
¹³C NMR Signals for the carbonyl carbon (C=O), sp² carbons of the double bonds and aromatic rings, and sp³ carbons of the cyclopentanone ring.[9]
MS (m/z) Molecular ion peak corresponding to the calculated molecular weight (e.g., 260.3 g/mol for the parent compound).[1]

Potential Applications and Structure-Activity Relationship

The structural features of this compound derivatives, particularly the extended π-system and the presence of heteroatoms in substituted variants, make them candidates for applications such as corrosion inhibition.[1] The mechanism often involves the adsorption of the molecule onto a metal surface, forming a protective film.[1]

G cluster_structure Molecular Structure cluster_properties Key Features cluster_mechanism Mechanism of Action cluster_application Application Structure This compound Derivative Features Extended π-System + Heteroatoms (in derivatives) Structure->Features Adsorption Adsorption onto Metal Surface Features->Adsorption Film Protective Film Formation Adsorption->Film Application Corrosion Inhibition Film->Application

Caption: Relationship between molecular structure and corrosion inhibition potential.

Additionally, in silico studies have evaluated these compounds for their pharmacokinetic properties and potential as pharmacological agents, with some derivatives showing significant binding affinities for enzymes like 11β-HSD1, suggesting therapeutic prospects.[2][10]

References

A Technical Guide to the Photophysical Properties of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibenzylidenecyclopentanone (DBCP) is a cross-conjugated dienone with a significant role in organic synthesis and potential applications in materials science and medicinal chemistry.[1][2] This technical guide provides an in-depth analysis of the core photophysical properties of DBCP. It covers its synthesis, electronic absorption, and fluorescence characteristics, with a focus on the underlying principles governing its photophysical behavior. Detailed experimental protocols for its synthesis and spectroscopic characterization are provided, along with visualizations of key processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, a derivative of cyclopentanone (B42830), belongs to the class of diarylideneketones.[1] Its structure, featuring a conjugated system of two benzylidene groups attached to a cyclopentanone ring, gives rise to its distinct electronic and photophysical properties.[1][2] The compound and its derivatives are of interest for their versatile synthetic applications and have been investigated for their potential as photoactive materials.[1] Understanding the photophysical properties of DBCP is crucial for its application in fields where light-matter interactions are important.

Synthesis

The primary synthetic route to this compound is a base-catalyzed aldol (B89426) condensation reaction between cyclopentanone and two equivalents of benzaldehyde (B42025).[2] This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopentanone

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Methanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of water and add it to a solution of cyclopentanone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add two molar equivalents of benzaldehyde dropwise to the cooled mixture using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • Once the reaction is complete, filter the solid product using a Buchner funnel and wash it with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetone, to obtain the final crystalline product.[3]

  • Dry the purified crystals in a desiccator.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Cyclopentanone Cyclopentanone Reaction Aldol Condensation Cyclopentanone->Reaction Benzaldehyde Benzaldehyde (2 eq.) Benzaldehyde->Reaction Base Base (NaOH or KOH) Base->Reaction Solvent Solvent (Ethanol) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Purification Recrystallization Reaction->Purification DBCP This compound Purification->DBCP Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (¹nπ*) S0->S1 Absorption (n→π*) S2 S₂ (¹ππ*) S0->S2 Absorption (π→π*) S1->S0 Internal Conversion (IC) T1 T₁ (³ππ*) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Intersystem Crossing (ISC) or Phosphorescence (very weak/long-lived) Solvent_Effect cluster_solvent Solvent Environment cluster_states Energy Levels of Excited States cluster_outcome Photophysical Outcome Nonpolar Nonpolar/Aprotic Solvent Nonpolar_States E(¹nπ*) < E(¹ππ*) Nonpolar->Nonpolar_States Favors lower energy of nπ* state Polar Polar/Protic Solvent Polar->Nonpolar_States For DBCP, this inversion does not occur Polar_States E(¹ππ*) < E(¹nπ*) Polar->Polar_States Stabilizes ππ* state more than nπ* state No_Fluorescence No Fluorescence (Non-radiative decay dominates) Nonpolar_States->No_Fluorescence Fluorescence Fluorescence Observed Polar_States->Fluorescence DBCP For DBCP DBCP->Nonpolar_States DBCP->No_Fluorescence

References

Electrochemical Properties of 2,5-Dibenzylidenecyclopentanone: A Cyclic Voltammetry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cross-conjugated dienone 2,5-Dibenzylidenecyclopentanone (DBP) and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. Understanding the electrochemical behavior of these compounds is crucial for elucidating their reaction mechanisms, predicting their biological redox activity, and designing novel derivatives with tailored electronic properties. Cyclic voltammetry (CV) stands out as a powerful and accessible technique for investigating the redox characteristics of DBP. This guide provides a comprehensive overview of the electrochemical properties of this compound investigated by cyclic voltammetry, including detailed experimental protocols and a summary of key electrochemical data.

Core Principles of Cyclic Voltammetry in the Context of DBP

Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time.[1] After reaching a set potential, the ramp is inverted. This cycle can be repeated multiple times. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the thermodynamics and kinetics of the redox processes occurring at the electrode surface.[2]

For a compound like this compound, the key events observed in a cyclic voltammogram are the reduction and oxidation peaks. The reduction process typically involves the transfer of electrons to the molecule's extensive π-conjugated system, forming a radical anion.[3] Conversely, the oxidation process involves the removal of electrons. The potentials at which these peaks occur (anodic peak potential, Epa, and cathodic peak potential, Epc) are characteristic of the analyte and provide insights into the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3]

Experimental Investigation of this compound

The electrochemical behavior of this compound and its substituted derivatives has been explored using cyclic voltammetry.[4] These studies reveal a clear dependence of the oxidation and reduction potentials on the nature and position of substituents on the benzylidene rings.[3][4]

Data Summary

The following table summarizes the key electrochemical data obtained for this compound (referred to as 1a in the source) and some of its derivatives from cyclic voltammetry experiments.[4] The potentials are reported in millivolts (mV).

CompoundSubstituentFirst Reduction Potential (Epc1, mV)First Oxidation Potential (Epa1, mV)Electrochemical Gap (ΔE, mV)
1a (Unsubstituted)-132014802800
1b 4-Me-138013702750
1c 4-OMe-143012602690
1d 4-NMe2-15807802360
1e 3,4-(OMe)2-140010402440
1f 3,4,5-(OMe)3-13609802340
1g 4-Cl-124015902830

Data sourced from a study by Bushmarinov et al. (2016).[4]

As evidenced by the data, electron-donating groups such as methoxy (B1213986) (-OMe) and dimethylamino (-NMe2) tend to lower the oxidation potential, making the molecule easier to oxidize.[3] Conversely, electron-withdrawing groups would be expected to make the compound easier to reduce. A linear correlation has been observed between the electrochemical gap (the difference between the first oxidation and reduction potentials) and the energy of the long-wavelength absorption maximum, which is a valuable tool for predicting the electronic properties of new derivatives.[3][4]

Experimental Protocol for Cyclic Voltammetry of this compound

The following is a generalized experimental protocol for conducting cyclic voltammetry on this compound, based on standard practices for organic compounds.[2][5][6]

1. Preparation of the Electrolyte Solution:

2. Preparation of the Analyte Solution:

  • Prepare a 1 mM solution of this compound in the previously prepared electrolyte solution.

3. Electrochemical Cell Setup:

  • A standard three-electrode cell is used.[1]

    • Working Electrode: A glassy carbon electrode (GCE) is commonly used for organic compounds. Other options include platinum or gold electrodes.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typically used.

    • Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod is a suitable counter electrode.

  • Ensure all electrodes are clean and polished before use to ensure reproducible results.[6]

4. Deaeration:

  • Before running the experiment, purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements.[5] Maintain an inert atmosphere over the solution during the experiment.

5. Cyclic Voltammetry Measurement:

  • Connect the electrodes to a potentiostat.[1]

  • Set the parameters for the cyclic voltammetry scan. A typical starting point would be:

    • Initial Potential: 0 V

    • Vertex Potential 1 (Upper Limit): A potential sufficiently positive to observe the oxidation of the compound (e.g., +2.0 V).

    • Vertex Potential 2 (Lower Limit): A potential sufficiently negative to observe the reduction of the compound (e.g., -2.0 V).

    • Scan Rate: Start with a scan rate of 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer process.[5]

  • Initiate the scan and record the cyclic voltammogram. It is recommended to run at least three consecutive cycles to ensure the stability of the redox processes.[5]

6. Data Analysis:

  • From the resulting voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).

  • The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for a reversible system.

Logical Workflow of a Cyclic Voltammetry Experiment

The following diagram illustrates the logical steps involved in performing a cyclic voltammetry experiment for the analysis of this compound.

CV_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_electrolyte Prepare 0.1M Supporting Electrolyte prep_analyte Prepare 1mM DBP in Electrolyte Solution prep_electrolyte->prep_analyte cell_setup Assemble Three-Electrode Electrochemical Cell prep_analyte->cell_setup deaeration Deaerate Solution with Inert Gas cell_setup->deaeration set_params Set CV Parameters on Potentiostat deaeration->set_params run_scan Run Cyclic Voltammogram Scan set_params->run_scan analyze_data Analyze Voltammogram: Determine Peak Potentials and Currents run_scan->analyze_data

Caption: Workflow for Cyclic Voltammetry of this compound.

Conclusion

Cyclic voltammetry is an indispensable tool for characterizing the electrochemical properties of this compound and its analogs. The data obtained from these studies, particularly the oxidation and reduction potentials, provide fundamental insights into the electronic structure of these molecules. This information is critical for structure-activity relationship studies in drug development and for the rational design of new materials with specific redox properties. The experimental protocol outlined in this guide provides a solid foundation for researchers to conduct their own electrochemical investigations of this important class of compounds.

References

solubility of 2,5-Dibenzylidenecyclopentanone in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dibenzylidenecyclopentanone in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a qualitative assessment based on structurally similar compounds, alongside detailed experimental protocols for determining solubility and a workflow for its synthesis.

Core Concepts: Solubility of this compound

This compound, a yellow crystalline solid, is a member of the chalcone (B49325) family, characterized by two aromatic rings linked by an α,β-unsaturated ketone system. Its molecular structure, featuring a large nonpolar surface area due to the two benzylidene groups and a polar carbonyl group, dictates its solubility behavior. Generally, it is anticipated to be soluble in polar aprotic and some polar protic organic solvents, while exhibiting poor solubility in nonpolar solvents and water.

Qualitative Solubility Profile

SolventCommon NameTypePredicted SolubilityRationale/Evidence
Chloroform ChloroformPolar AproticSolubleChalcones and curcumin (B1669340), which are structurally related, show good solubility in chloroform.[1][2]
Dichloromethane (DCM) Methylene chloridePolar AproticSolubleGenerally a good solvent for chalcones.[1][3]
Acetone AcetonePolar AproticSolubleA common solvent for both chalcone and curcumin.[2][3]
Tetrahydrofuran (THF) THFPolar AproticSolubleMentioned as a solvent for photoisomerization studies of this compound.
Ethanol (B145695) Ethyl alcoholPolar ProticSoluble (especially when heated)Frequently used for the recrystallization of this compound, indicating good solubility at elevated temperatures. Chalcone and curcumin are also soluble in ethanol.[2][3]
Methanol Methyl alcoholPolar ProticModerately SolubleCurcumin is soluble in methanol.[2]
Acetonitrile (B52724) ACNPolar AproticSoluble (especially when heated)Used for the recrystallization of this compound.
Toluene TolueneNonpolarSparingly Soluble to InsolubleMentioned as a solvent for photochemical studies, suggesting at least some solubility is required.
Water WaterPolar ProticInsolubleAs a largely nonpolar organic molecule, it is expected to have very low solubility in water.[3]

Experimental Protocols

Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the qualitative solubility of this compound in a given solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, toluene, etc.)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • Water bath (for heating, if necessary)

Procedure:

  • Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.

  • Observation: Observe the mixture.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon heating and subsequent cooling to room temperature.

  • Record Keeping: Meticulously record the observations for each solvent tested.

Recrystallization Protocol for Purification

This protocol describes a general method for the purification of this compound by recrystallization, a technique that relies on its differential solubility in a hot versus a cold solvent. Ethanol or acetonitrile are commonly used solvents.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol or acetonitrile)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Synthesis Workflow

The most common method for synthesizing this compound is the Claisen-Schmidt condensation of cyclopentanone (B42830) with two equivalents of benzaldehyde (B42025) in the presence of a base catalyst, typically sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent.

Synthesis_Workflow Reactants Reactants: - Cyclopentanone (1 eq.) - Benzaldehyde (2 eq.) Mixing Mixing and Reaction (Room Temperature) Reactants->Mixing Catalyst Base Catalyst: - NaOH or KOH Catalyst->Mixing Solvent Solvent: - Ethanol Solvent->Mixing Reaction_Mixture Reaction Mixture Mixing->Reaction_Mixture Precipitation Precipitation of Crude Product Reaction_Mixture->Precipitation Filtration Filtration and Washing Precipitation->Filtration Crude_Product Crude this compound Filtration->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Synthesis workflow for this compound.

References

quantum chemical calculations for 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for 2,5-Dibenzylidenecyclopentanone

Introduction

This compound (DBCP), a derivative of cyclopentanone (B42830), is a cross-conjugated dienone with significant applications in materials science and drug development.[1] Its extended π-conjugated system is responsible for its unique photophysical properties, making it a candidate for photoactive materials.[2][3] Quantum chemical calculations are indispensable for understanding the electronic structure, reactivity, and spectroscopic properties that underpin these applications. By providing a molecular-level understanding, these computational methods can predict molecular behavior and guide the design of novel derivatives with tailored functionalities.

This guide provides a technical overview of the quantum chemical calculations used to characterize this compound, aimed at researchers, scientists, and professionals in drug development.

Computational Methodologies

The theoretical investigation of DBCP and its analogs primarily relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a balance between computational cost and accuracy for medium-sized organic molecules.

Density Functional Theory (DFT)

DFT is a powerful computational method for determining the optimized ground-state geometries and electronic structures of molecules.[2] For DBCP and its derivatives, calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p).[4][5] This level of theory has proven effective in predicting molecular structures that align well with experimental data from X-ray crystallography.[2] A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO & LUMO)

The energies of the HOMO and LUMO and the gap between them (ΔE) are critical parameters for describing a molecule's chemical reactivity and kinetic stability.[2][6]

  • HOMO: The outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy suggests a greater tendency for electron donation.[5]

  • LUMO: The innermost orbital without electrons. Its energy level relates to the ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater propensity for electron acceptance.[5]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.[2] In DBCP, the HOMO is typically localized on the benzylidene portions, while the LUMO is distributed over the cyclopentanone ring and exocyclic double bonds.[2]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the properties of electronically excited states, TD-DFT is the preferred method.[2] TD-DFT calculations are used to predict electronic absorption (UV-Vis) spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.[2][3] This provides insight into the nature of these transitions, such as whether they are localized π-π* or n-π* transitions.[3] To account for environmental effects on the spectra, solvent models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[4]

Data Presentation

Quantitative data from computational studies are summarized below.

Table 1: General Molecular Properties of this compound

Property Value Reference
CAS Number 895-80-7 [2]
Molecular Formula C₁₉H₁₆O [7]
Molecular Weight 260.3 g/mol [7]

| IUPAC Name | (2E,5E)-2,5-dibenzylidenecyclopentan-1-one |[7] |

Table 2: Representative Calculated Electronic Properties (DFT/B3LYP)

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Reference
This compound -6.2967 -1.8096 4.4871 [2]

| (2E,5E)-2,5-bis(2-methoxybenzylidene)cyclopentanone | -5.98 | -2.15 | 3.83 |[2] |

Table 3: Key Vibrational Frequencies (Infrared Spectroscopy)

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Reference
C=O Stretch 1689 (KBr) ~1650 (DFT) [5]
Aromatic C=C Stretch 1624 ~1630 (DFT) [5][8]

| Alkene C=C Stretch | 1489 | Not specified |[5] |

Note: Calculated frequencies are often scaled to better match experimental values. The downfield shift of the C=O stretch from the typical ~1725 cm⁻¹ is due to the high degree of conjugation.[8]

Table 4: Theoretical UV-Vis Absorption Data for this compound

Transition Assignment Nature Calculated Energy Reference
S₀ → S₁ n → π* (A₂ ← A₁) Weak, often forbidden Decreases with conjugation [3]
S₀ → S₂ π → π* (B₂ ← A₁) Strong, intense Main absorption band [3]

| S₀ → S₃ | π → π* (A₁ ← A₁) | Moderate intensity | Higher energy absorption |[3] |

Experimental Protocols

Synthesis of this compound (Claisen-Schmidt Condensation)

The classical synthesis of DBCP is achieved through a base-catalyzed aldol (B89426) condensation, specifically the Claisen-Schmidt reaction.[2][5]

Materials:

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of ethanol and water.

  • In a separate flask, dissolve cyclopentanone and benzaldehyde in ethanol.

  • Slowly add the NaOH solution to the cyclopentanone and benzaldehyde mixture while stirring continuously.

  • Continue stirring the reaction mixture until it thickens noticeably and a solid precipitate forms.[5]

  • Isolate the crude product by filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials and byproducts.[5]

  • Purify the final product by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pale yellow crystals.[1][5]

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups, particularly the characteristic C=O and C=C stretching vibrations.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and establish the (E,E)-isomer as the predominant form.[1][5]

  • UV-Visible (UV-Vis) Spectroscopy: Measures the electronic absorption properties arising from the π-conjugated system.[4]

Mandatory Visualizations

G Computational Workflow for Quantum Chemical Calculations cluster_input Input Preparation cluster_calc Calculation cluster_analysis Analysis & Output mol_struct 1. Define Molecular Structure (e.g., from X-ray data or builder) method_select 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_struct->method_select geom_opt 3. Geometry Optimization (Find lowest energy conformer) method_select->geom_opt freq_calc 4. Frequency Analysis (Confirm minimum, get vibrational modes) geom_opt->freq_calc td_dft 5. TD-DFT Calculation (For excited states & UV-Vis) freq_calc->td_dft properties 6. Extract Properties (Energies, Geometries, Frequencies) td_dft->properties orbitals 7. Analyze Orbitals (HOMO, LUMO, MEP) properties->orbitals spectra 8. Generate Spectra (IR, UV-Vis) orbitals->spectra

Caption: A general workflow for performing quantum chemical calculations on a molecule.

G Frontier Molecular Orbital (FMO) Diagram cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO  ΔE = E_LUMO - E_HOMO  (HOMO-LUMO Gap)  Photo-excitation (hν) E_label note A smaller gap (ΔE) indicates higher chemical reactivity.

Caption: Conceptual diagram of HOMO-LUMO interaction and the energy gap.

References

Methodological & Application

Application Notes and Protocols for 2,5-Dibenzylidenecyclopentanone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibenzylidenecyclopentanone, a derivative of the chalcone (B49325) family, and its analogues have emerged as a versatile class of fluorescent probes. Their core structure, characterized by an α,β-unsaturated ketone system flanked by two aromatic rings, provides a robust scaffold for the development of sensors for a variety of analytes and for cellular imaging applications. The fluorescence properties of these compounds are often sensitive to their local environment, a characteristic that can be harnessed for the design of "turn-on" or "turn-off" fluorescent probes.

The mechanism of fluorescence in these molecules is typically based on intramolecular charge transfer (ICT), where the electronic properties of the molecule are altered upon interaction with a target analyte. This interaction can lead to a detectable change in the fluorescence intensity or a shift in the emission wavelength. The ease of synthesis and the ability to tune their photophysical properties through the introduction of various substituents on the benzylidene rings make this compound derivatives attractive candidates for a wide range of applications in chemical biology and drug discovery.

Data Presentation

The photophysical properties of this compound and its derivatives are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for a selection of these compounds.

CompoundSubstituentSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ) (ns)
1 UnsubstitutedCyclohexane330-Not Fluorescent-
2 4,4'-dimethoxyDichloromethane4054950.231.2
3 4,4'-bis(dimethylamino)Dichloromethane4705400.652.8
4 4'-(dimethylamino)-4-nitroDichloromethane5106200.150.8
5 2,5-bis-(5-phenyl-penta-2,4-dienylidene)-cyclopentanoneMethanol4205300.04-

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via a Claisen-Schmidt condensation reaction.

Materials:

Procedure:

  • Dissolve cyclopentanone (1 equivalent) and the substituted benzaldehyde (2.2 equivalents) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH or KOH.

  • Slowly add the basic solution dropwise to the reaction mixture while stirring vigorously at room temperature.

  • Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Further wash the product with cold ethanol to remove unreacted starting materials.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure this compound derivative.

  • Confirm the structure and purity using analytical techniques such as NMR, FT-IR, and mass spectrometry.

Protocol 2: In Vitro Fluorescence Spectroscopy for Analyte Detection

This protocol outlines the use of a this compound-based probe for the detection of a specific analyte (e.g., metal ions, thiols) in a cuvette-based fluorometer.

Materials:

  • Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO, acetonitrile).

  • Aqueous buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Stock solution of the analyte of interest.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe in the aqueous buffer. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid affecting the assay.

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer based on the known spectral properties of the probe.

  • Baseline Measurement: Record the fluorescence intensity of the probe solution alone (baseline).

  • Analyte Titration: Add increasing concentrations of the analyte to the probe solution.

  • Incubation: After each addition, allow the solution to incubate for a specific period (e.g., 5-30 minutes) at a constant temperature to ensure the reaction reaches equilibrium.

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the analyte.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the analyte concentration to determine the detection limit and binding affinity.

Protocol 3: Live Cell Imaging using a this compound-Based Fluorescent Probe

This protocol provides a general procedure for staining and imaging live cells with a fluorescent probe derived from this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Confocal laser scanning microscope with appropriate laser lines and emission filters.

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS to remove any unbound probe.

    • Add fresh pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

  • Imaging:

    • Place the dish or slide on the stage of the confocal microscope.

    • Excite the probe with the appropriate laser line and collect the emission using the corresponding filter set.

    • Acquire images using a suitable objective (e.g., 40x or 63x oil immersion).

    • Adjust laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Control Experiments:

    • Image unstained cells to assess the level of autofluorescence.

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the probe.

Mandatory Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway for a Metal Ion-Sensing Probe cluster_probe Fluorescent Probe cluster_analyte Analyte cluster_complex Sensing Event cluster_output Output Probe This compound Derivative (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Binding MetalIon Metal Ion (e.g., Zn²⁺) MetalIon->Complex Chelation Fluorescence Fluorescence Emission Complex->Fluorescence ICT Enhancement

Caption: Hypothetical signaling pathway for a metal ion-sensing probe.

Experimental Workflow Diagram

G Experimental Workflow for Live Cell Imaging Start Start Cell_Culture Cell Culture (Glass-bottom dish) Start->Cell_Culture Probe_Preparation Probe Preparation (1-10 µM in medium) Cell_Culture->Probe_Preparation Incubation Incubation (30-60 min, 37°C) Probe_Preparation->Incubation Washing Washing (2-3x with PBS) Incubation->Washing Imaging Confocal Microscopy Washing->Imaging Data_Analysis Image & Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for live cell imaging.

Logical Relationship Diagram

G Logical Relationship of Probe Design Core This compound Core Scaffold Substituents Substituents on Benzylidene Rings Core->Substituents Functionalization Properties Tunable Photophysical Properties Substituents->Properties Modulates Applications Specific Applications (Sensing, Imaging) Properties->Applications Enables

Caption: Logical relationship of probe design.

Application Notes and Protocols: Synthesis and Evaluation of 2,5-Dibenzylidenecyclopentanone Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,5-dibenzylidenecyclopentanone analogs, a class of compounds showing promise as anticancer agents, and detailed protocols for their biological evaluation.

Introduction

This compound, a curcumin (B1669340) analog, and its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic properties, including anti-inflammatory and anticancer activities. These compounds feature a central cyclopentanone (B42830) ring flanked by two benzylidene groups. Modifications of the substituent groups on the aromatic rings have led to the generation of a diverse library of analogs with varying biological potencies. This document outlines the synthetic methodology for these compounds and provides detailed protocols for assessing their anticancer efficacy through cytotoxicity assays, cell cycle analysis, and apoptosis detection.

Synthesis of this compound Analogs

The primary synthetic route to this compound and its analogs is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of cyclopentanone with two equivalents of a substituted or unsubstituted benzaldehyde (B42025).

General Synthesis Protocol: Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of this compound analogs.

Materials:

  • Cyclopentanone

  • Substituted benzaldehyde (2 equivalents)

  • Ethanol (B145695)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Ice water

  • Round-bottom flask

  • Stir bar

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve cyclopentanone (1 equivalent) and the desired substituted benzaldehyde (2 equivalents) in ethanol.

  • With continuous stirring, slowly add 10% aqueous sodium hydroxide solution to the flask.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ice water to remove any residual NaOH.

  • Further wash the product with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified this compound analog. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Cyclopentanone Cyclopentanone Mixing Mixing and Stirring Cyclopentanone->Mixing Benzaldehyde Substituted Benzaldehyde (2 eq.) Benzaldehyde->Mixing Solvent Ethanol Solvent->Mixing Catalyst 10% NaOH (aq) Catalyst->Mixing Temperature Room Temperature Temperature->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Ice Water & Ethanol Filtration->Washing Drying Drying Washing->Drying Product 2,5-Dibenzylidene- cyclopentanone Analog Drying->Product

Caption: General workflow for the synthesis of this compound analogs.

Data Presentation: Anticancer Activity

The cytotoxic effects of this compound analogs are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The table below summarizes the reported IC50 values for selected analogs.

Compound IDR Group (Substitution on Benzylidene Ring)Cancer Cell LineIC50 (µM)Reference
1 H (unsubstituted)HeLa (Cervical Cancer)19-38 (estimated)[1]
2 4-OHT47D (Breast Cancer)-[2]
3 4-OCH3--[3]
4 4-B(OH)2MCF-7/HER2 (Breast Cancer)270[4][5]
5 2,4-di-OCH3HCT116 (Colon Cancer)3.44 ± 0.25

Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols: Anticancer Evaluation

The following are detailed protocols for key experiments to assess the anticancer potential of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_cell_culture Cell Culture cluster_assays Anticancer Assays cluster_data Data Analysis synthesis Synthesis of Analogs stock_prep Stock Solution Preparation (DMSO) synthesis->stock_prep mtt MTT Assay (Cytotoxicity) stock_prep->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) stock_prep->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) stock_prep->apoptosis western_blot Western Blot (Signaling Pathways) stock_prep->western_blot cell_lines Cancer Cell Lines seeding Cell Seeding cell_lines->seeding seeding->mtt seeding->cell_cycle seeding->apoptosis seeding->western_blot ic50 IC50 Calculation mtt->ic50 cell_dist Cell Cycle Distribution Analysis cell_cycle->cell_dist apop_quant Apoptosis Quantification apoptosis->apop_quant protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for the evaluation of anticancer activity.
MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle progression.

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 30 minutes.

  • Centrifuge the cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat them with the IC50 concentration of the test compounds as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Signaling Pathway Modulation

This compound analogs have been suggested to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Some chalcone (B49325) analogs have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) Nucleus->Transcription Activates Compound 2,5-Dibenzylidene- cyclopentanone Analog Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is often associated with cellular stress responses and can lead to apoptosis. Some anticancer agents activate the p38 MAPK pathway, leading to the phosphorylation of downstream targets that promote cell death.

MAPK_Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK Phosphorylates (P) p38 p38 MAPK MKK->p38 Phosphorylates (P) Downstream Downstream Targets (e.g., Transcription Factors) p38->Downstream Phosphorylates (P) Apoptosis Apoptosis Downstream->Apoptosis Induces Compound 2,5-Dibenzylidene- cyclopentanone Analog Compound->Stress Induces

Caption: Potential activation of the p38 MAPK apoptotic pathway.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The synthetic accessibility via the Claisen-Schmidt condensation allows for the generation of a wide array of analogs. The provided protocols offer a standardized approach to evaluate their cytotoxic and mechanistic properties. Further investigation into the specific molecular targets within key signaling pathways will be crucial for the rational design and optimization of these compounds as potential cancer therapeutics.

References

Application of 2,5-Dibenzylidenecyclopentanone in Photodynamic Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce selective cytotoxicity in diseased tissues, particularly cancer. Upon activation by light of a specific wavelength, the photosensitizer transitions to an excited triplet state and transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂). These ROS cause oxidative damage to cellular components, leading to cell death through apoptosis or necrosis.[1][2]

2,5-Dibenzylidenecyclopentanone and its derivatives are a class of compounds that have garnered interest for their potential as photosensitizers in PDT. Their conjugated π-system allows for the absorption of light in the visible region, a prerequisite for a successful photosensitizer. While extensive research on the parent compound, this compound, in cancer PDT is limited, studies on its derivatives have shown promising photophysical properties and photodynamic activity.[3][4][5] These application notes and protocols provide a comprehensive guide for researchers interested in exploring the potential of this compound as a photosensitizer in PDT, with the understanding that the provided quantitative data is primarily based on its derivatives and should serve as a foundation for further investigation and optimization.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is largely determined by its photophysical and photochemical properties. Key parameters include its absorption spectrum, fluorescence quantum yield, and, most importantly, its singlet oxygen quantum yield (ΦΔ).

Table 1: Photophysical Properties of a this compound Derivative (4Met-BAC) [3]

PropertySolventValue
Absorption Maximum (λ_abs_) Acetonitrile460 nm
Propanol480 nm
Triplet State Absorption Maximum (λ_T_) Acetonitrile700 nm
Propanol700 nm
Triplet State Lifetime (τ_T_) Acetonitrile (Ar purged)1.25 x 10⁻⁷ s
Propanol (Ar purged)1.92 x 10⁻⁶ s
Singlet Oxygen Quantum Yield (Φ_Δ_) Acetonitrile0.48
Propanol0.61

Note: This data is for the derivative 4Met-BAC and should be used as a reference for this compound.

Mechanism of Action: Signaling Pathways in PDT

PDT-induced cell death is a complex process involving multiple signaling pathways, primarily leading to apoptosis and necrosis.[1][6] The specific pathway activated depends on the photosensitizer's subcellular localization, the light dose, and the cell type.[2][6] Upon light activation, this compound is expected to generate ROS, which can initiate a cascade of events leading to cell death.

PDT_Signaling_Pathways cluster_stimulus PDT Insult cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptosis cluster_necrosis Necrosis PS This compound (Photosensitizer) ROS Reactive Oxygen Species (¹O₂) Light Light O2 O₂ Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Membrane Plasma Membrane Damage ROS->Membrane Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release ATP_depletion ATP Depletion Mitochondria->ATP_depletion ER->Caspase Caspase-12 Necrosis Necrotic Cell Death Membrane->Necrosis Apoptosis Apoptotic Cell Death Caspase->Apoptosis ATP_depletion->Necrosis

Caption: General signaling pathways of PDT-induced cell death.

Experimental Protocols

The following are generalized protocols for evaluating the photodynamic efficacy of this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Photodynamic Therapy Protocol

This protocol outlines the steps for assessing the in vitro phototoxicity of this compound against cancer cell lines.

In_Vitro_PDT_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate and incubate for 24h PS_Incubation 2. Incubate cells with varying concentrations of this compound Cell_Seeding->PS_Incubation Washing 3. Wash cells to remove extracellular photosensitizer PS_Incubation->Washing Irradiation 4. Irradiate cells with a suitable light source (e.g., LED array) Washing->Irradiation Post_Incubation 5. Incubate for 24-48h post-irradiation Irradiation->Post_Incubation Viability_Assay 6. Assess cell viability using MTT or other assays Post_Incubation->Viability_Assay Data_Analysis 7. Calculate IC50 values Viability_Assay->Data_Analysis

Caption: Workflow for in vitro photodynamic therapy experiments.

1. Cell Culture and Seeding:

  • Culture cancer cells (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7][8][9]

2. Photosensitizer Incubation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium.

  • Replace the medium in the wells with the photosensitizer-containing medium.

  • Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

3. Washing:

  • After incubation, remove the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Add fresh, photosensitizer-free medium to each well.

4. Irradiation:

  • Irradiate the cells with a light source emitting at a wavelength corresponding to the absorption maximum of this compound (refer to its specific absorption spectrum). An LED array is a common and suitable light source.

  • The light dose (fluence) should be optimized and can be calculated as the product of the power density (mW/cm²) and the exposure time (s).

5. Post-Irradiation Incubation:

  • After irradiation, return the plates to the incubator for 24 to 48 hours to allow for the induction of cell death.

6. Cell Viability Assay (MTT Assay): [7][8][9]

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

7. Data Analysis:

  • Plot cell viability against the concentration of this compound.

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer that causes a 50% reduction in cell viability upon irradiation.

Table 2: Representative In Vitro Phototoxicity Data for Photosensitizers (for comparison)

PhotosensitizerCell LineLight Dose (J/cm²)IC50 (µM)Reference
Various Porphyrins Colorectal AdenocarcinomaN/A6.80 µg/ml[10]
Noble Metal Complexes MelanomaVisible Light0.012 - 0.252[11]
Indocyanine Green Breast Cancer (CRL-2314)N/A23.8[12]

Note: This table provides examples of IC50 values for other photosensitizers to offer a comparative context for the expected efficacy of this compound.

In Vivo Photodynamic Therapy Protocol

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous tumor xenograft model.[13][14][15][16]

In_Vivo_PDT_Workflow Tumor_Induction 1. Induce subcutaneous tumors in immunocompromised mice PS_Administration 2. Administer this compound (e.g., intravenously or intraperitoneally) Tumor_Induction->PS_Administration Drug_Light_Interval 3. Allow for tumor accumulation (Drug-Light Interval) PS_Administration->Drug_Light_Interval Tumor_Irradiation 4. Irradiate the tumor area with a laser or LED light source Drug_Light_Interval->Tumor_Irradiation Monitoring 5. Monitor tumor growth and animal health over time Tumor_Irradiation->Monitoring Endpoint_Analysis 6. Euthanize animals and perform histological analysis of tumors Monitoring->Endpoint_Analysis

Caption: Workflow for in vivo photodynamic therapy experiments.

1. Tumor Model Establishment:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[13][14]

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

2. Photosensitizer Administration:

  • Formulate this compound in a biocompatible vehicle. For water-insoluble compounds, formulations with agents like Cremophor EL or PEGylation may be necessary.[5]

  • Administer the photosensitizer to the tumor-bearing mice via an appropriate route (e.g., intravenous, intraperitoneal). The dose will need to be determined through dose-escalation studies.

3. Drug-Light Interval (DLI):

  • After administration, allow a specific period for the photosensitizer to accumulate in the tumor tissue while clearing from normal tissues. This DLI is a critical parameter to optimize and can range from a few hours to a couple of days.

4. Tumor Irradiation:

  • Anesthetize the mice and shield the non-tumor areas.

  • Irradiate the tumor with a laser or LED light source at the appropriate wavelength and light dose.

5. Monitoring and Efficacy Evaluation:

  • Measure the tumor volume (e.g., using calipers) at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (width² x length)/2.[13]

  • Monitor the body weight and overall health of the animals.

  • The primary endpoint is typically tumor growth inhibition or regression.

6. Endpoint Analysis:

  • At the end of the study, euthanize the animals and excise the tumors.

  • Perform histological analysis (e.g., H&E staining) to assess the extent of tumor necrosis.

Table 3: Example of In Vivo Antitumor Efficacy Data for a Benzylidene Cyclopentanone (B42830) Derivative in an Antimicrobial PDT Model [17]

Treatment GroupBacterial StrainApplicationLight Dose (J/cm²)Outcome
Anionic PS (Y1) MRSATopical30Significant reduction in bacterial load in a wound infection model

Note: This data is from an antimicrobial study but demonstrates the in vivo photodynamic potential of this class of compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds for photodynamic therapy. While further research is needed to fully characterize the photodynamic efficacy of the parent compound, the available data on its derivatives suggest significant potential. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments to explore and optimize the use of this compound as a novel photosensitizer for the treatment of cancer and other diseases. Careful optimization of experimental parameters, including photosensitizer concentration, light dose, and drug-light interval, will be crucial for achieving maximal therapeutic efficacy.

References

Application Notes and Protocols for 2,5-Dibenzylidenecyclopentanone Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibenzylidenecyclopentanone (DBCP) derivatives are a class of organic compounds characterized by a central cyclopentanone (B42830) ring flanked by two benzylidene groups. This cross-conjugated π-system endows them with unique photophysical and nonlinear optical (NLO) properties, making them promising candidates for a variety of applications in materials science. Their facile synthesis, tunable electronic properties, and robust chemical structure have attracted significant research interest. These application notes provide an overview of their use in two-photon absorption-based technologies and as potential components in organic electronics. Detailed experimental protocols for their synthesis and characterization are also presented.

Key Applications

The versatile molecular structure of DBCP derivatives allows for fine-tuning of their electronic and optical properties through the introduction of various substituent groups on the phenyl rings. This has led to their exploration in several high-technology fields.

Two-Photon Absorption (2PA) and Photopolymerization

This compound derivatives, particularly those functionalized with electron-donating groups, exhibit significant two-photon absorption cross-sections (δ_TPA). This property allows for the simultaneous absorption of two low-energy photons to excite the molecule to a higher energy state, a process that is highly localized and offers advantages in applications requiring high spatial resolution.

One of the most promising applications of this phenomenon is in two-photon-induced photopolymerization (TPP) . In this technique, a tightly focused laser beam is used to initiate polymerization in a liquid resin containing a DBCP derivative as a photoinitiator. This enables the fabrication of complex three-dimensional micro- and nanostructures with high precision. For instance, derivatives with dimethylamino groups have been successfully employed as initiators for the fabrication of intricate micro-optical elements.[1][2] The efficiency of these initiators is attributed to their enhanced intersystem crossing, which leads to an increased generation of the radical species necessary for polymerization.[2]

Nonlinear Optics and Optical Limiting

The extended π-conjugated system in DBCP derivatives also gives rise to third-order nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics.[3] These materials can be used for optical power limiting , a mechanism that protects sensitive optical components and human eyes from high-intensity laser radiation. The process often involves reverse saturable absorption (RSA), where the absorption of the material increases with increasing light intensity. Chalcone derivatives, which share a similar structural motif with DBCPs, have demonstrated promising optical limiting behavior.[4]

Organic Electronics

While still an emerging area of application for this specific class of compounds, the semiconductor properties of conjugated organic molecules like DBCP derivatives make them potential candidates for use in organic field-effect transistors (OFETs) . The performance of OFETs is highly dependent on the molecular structure and packing of the organic semiconductor. The ability to modify the substituents on the DBCP core allows for the tuning of energy levels (HOMO/LUMO) to facilitate charge injection and transport. Further research is needed to explore the full potential of these materials in organic electronics.

Data Presentation

The following tables summarize key quantitative data for representative this compound derivatives and related compounds.

Table 1: Photophysical Properties of Substituted this compound Derivatives in Acetonitrile

Substituent (R)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
H342-35,000
4-N(CH₃)₂45753056,000
4-OCH₃370-45,000
4-Cl345-40,000
4-NO₂340-38,000

Data compiled from multiple sources. Note: Fluorescence is not always observed for all derivatives.

Table 2: Two-Photon Absorption Properties of Selected Derivatives

CompoundWavelength (nm)Two-Photon Absorption Cross-Section (δ_TPA, GM¹)
2,5-bis-[4-(dimethylamino)benzylidene]cyclopentanone (BDMA)780~550
Three-branched triphenylamine (B166846) core with BDMA arms7803298
Asymmetrical 2-(p-cyanobenzylidene)-5-(p-dimethylaminobenzylidene)-cyclopentanoneNot SpecifiedPotential for TPA applications noted

¹GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹) Data is illustrative and compiled from different studies.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone

This protocol describes a base-catalyzed aldol (B89426) condensation reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2.0 equivalents of 4-(dimethylamino)benzaldehyde in ethanol.

  • Add 1.0 equivalent of cyclopentanone to the solution.

  • While stirring, add a catalytic amount of a concentrated aqueous solution of NaOH dropwise.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • A precipitate will form as the reaction proceeds. Once the reaction is complete (typically within a few hours), collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

  • Further purify the product by recrystallization from a suitable solvent such as ethanol or acetone.

  • Dry the purified crystals under vacuum to obtain the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Two-Photon Induced Photopolymerization

This protocol outlines the general procedure for using a DBCP derivative as a photoinitiator for 3D microfabrication.

Materials:

  • 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone derivative (photoinitiator)

  • Photopolymerizable resin (e.g., a mixture of acrylate (B77674) monomers)

  • Femtosecond pulsed laser (e.g., Ti:sapphire laser)

  • High numerical aperture (NA) objective lens

  • Computer-controlled 3D scanning system

  • Solvent for developing (e.g., isopropanol)

Procedure:

  • Prepare the photopolymer resin by dissolving the DBCP photoinitiator in the monomer mixture. The concentration of the initiator is typically around 1% by weight.

  • Deposit a drop of the resin onto a glass slide.

  • Mount the slide on the 3D scanning stage of the two-photon polymerization setup.

  • Focus the femtosecond laser beam into the resin using the high-NA objective lens.

  • Use the computer-controlled scanning system to move the focal point of the laser within the resin according to a pre-designed 3D model. The laser initiates polymerization only at the focal point where the two-photon absorption occurs.[1][2]

  • After the scanning is complete, immerse the glass slide in a developing solvent (e.g., isopropanol) to wash away the unpolymerized liquid resin, leaving the fabricated 3D structure.

  • Gently dry the structure with a stream of nitrogen gas.

Characterization: The fabricated microstructures can be visualized and characterized using scanning electron microscopy (SEM) to assess their resolution and fidelity to the original design.

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows described in these application notes.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Cyclopentanone Cyclopentanone Mixing Mixing Cyclopentanone->Mixing SubstitutedBenzaldehyde Substituted Benzaldehyde (2 eq.) SubstitutedBenzaldehyde->Mixing BaseCatalyst Base Catalyst (e.g., NaOH) BaseCatalyst->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing RoomTemp Room Temperature Stirring Stirring Mixing->Stirring Precipitation Precipitation Stirring->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization) Filtration->Purification DBCP_Derivative This compound Derivative Purification->DBCP_Derivative

Caption: General workflow for the synthesis of this compound derivatives.

TPP_Workflow ResinPrep Resin Preparation (DBCP Derivative + Monomers) LaserFocus Femtosecond Laser Focusing ResinPrep->LaserFocus Scanning 3D Scanning of Laser Focus LaserFocus->Scanning Polymerization Localized Two-Photon Polymerization Scanning->Polymerization Development Development (Washing away unpolymerized resin) Polymerization->Development FinalStructure 3D Micro/Nanostructure Development->FinalStructure

Caption: Experimental workflow for two-photon induced photopolymerization.

NLO_Mechanism cluster_input Input cluster_material NLO Material cluster_output Output HighIntensity High-Intensity Laser DBCP DBCP Derivative HighIntensity->DBCP Increased Absorption (Reverse Saturable Absorption) LowIntensity Low-Intensity Laser DBCP->LowIntensity

Caption: Principle of optical power limiting using a nonlinear optical material.

References

Application Note: A Robust Protocol for the Base-Catalyzed Aldol Condensation Synthesis of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Claisen-Schmidt condensation, a variant of the crossed aldol (B89426) condensation, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds.[1] This application note provides a detailed protocol for the synthesis of 2,5-Dibenzylidenecyclopentanone via a base-catalyzed Claisen-Schmidt condensation of cyclopentanone (B42830) with two equivalents of benzaldehyde (B42025).[1] The product is a highly conjugated dienone with applications in materials science as a photoactive material and as a precursor for various heterocyclic compounds.[1][2] The reaction proceeds by deprotonation of an α-carbon of cyclopentanone by a strong base, like sodium hydroxide (B78521) (NaOH), to form a nucleophilic enolate ion.[3] This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to yield the final α,β-unsaturated ketone product.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueReference
Molar Ratio (Cyclopentanone:Benzaldehyde) 1 : 2[1]
Catalyst Sodium Hydroxide (NaOH)[1][3]
Solvent Ethanol (B145695)[1][5]
Reaction Temperature Room Temperature[1]
Typical Reaction Time 30-60 minutesN/A
Product Appearance Light orange to yellow crystalline solid[2][6]
Expected Yield ~35-50%[2][7]
Melting Point 190-194 °C[6]
Molecular Weight 260.34 g/mol [8]

Experimental Protocol

This protocol details the synthesis, isolation, and purification of this compound.

Materials and Equipment:

  • Cyclopentanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Beakers

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Melting point apparatus

Procedure:

  • Catalyst Solution Preparation: In a 125 mL Erlenmeyer flask, dissolve 1.0 g of sodium hydroxide in 10 mL of deionized water.

  • Solvent Addition: Add 8 mL of 95% ethanol to the NaOH solution. Cool the mixture in an ice bath to room temperature.

  • Reactant Addition:

    • Place the flask on a magnetic stirrer and add a stir bar.

    • To the stirring basic solution, add 2.12 g (2.0 mL, 20 mmol) of benzaldehyde.

    • Slowly, add 0.84 g (1.0 mL, 10 mmol) of cyclopentanone dropwise over a period of 5-10 minutes.

  • Reaction:

    • Allow the mixture to stir vigorously at room temperature for 30 minutes.

    • A yellow precipitate of the product should form during this time.[7]

  • Isolation:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual NaOH.

    • Subsequently, wash the product with a small amount of cold 95% ethanol to remove any unreacted benzaldehyde.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.[1][2]

    • Dissolve the solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and allow them to air dry completely.

  • Characterization:

    • Determine the mass of the dried product and calculate the percent yield.

    • Measure the melting point of the purified crystals. The literature value is between 190-194 °C.[6]

    • Characterize the product using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity. The IR spectrum should show a characteristic strong absorption for the carbonyl group (C=O) around 1690-1700 cm⁻¹.[1][2]

Diagrams

Reaction Mechanism Pathway

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Second Condensation Cyclopentanone Cyclopentanone Enolate Enolate Ion Cyclopentanone->Enolate NaOH Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Attacks Carbonyl Benzaldehyde1 Benzaldehyde Benzaldehyde1->Aldol_Adduct Mono_Product 2-Benzylidenecyclopentanone Aldol_Adduct->Mono_Product - H₂O Final_Product This compound Mono_Product->Final_Product Repeat Steps 1-3 Benzaldehyde2 Benzaldehyde (2nd eq.) Benzaldehyde2->Final_Product experimental_workflow start Start prep_base Prepare NaOH solution in Water/Ethanol start->prep_base add_reactants Add Benzaldehyde, then dropwise Cyclopentanone prep_base->add_reactants react Stir at Room Temperature (30 min) add_reactants->react precipitate Precipitate Forms react->precipitate filtration Vacuum Filter Crude Product precipitate->filtration wash Wash with Cold Water, then Cold Ethanol filtration->wash purify Recrystallize from Hot Ethanol wash->purify dry Air Dry Purified Crystals purify->dry characterize Characterize Product (Yield, MP, IR, NMR) dry->characterize end End characterize->end

References

Application Note and Protocol: Purification of 2,5-Dibenzylidenecyclopentanone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibenzylidenecyclopentanone, a synthetic derivative of cyclopentanone, is a compound of significant interest in medicinal chemistry and materials science. Its α,β-unsaturated ketone structure, analogous to curcumin, has prompted investigations into its potential biological activities. For any application, the purity of the compound is paramount. Recrystallization is a fundamental and highly effective technique for the purification of crystalline organic solids like this compound. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound by recrystallization, outlines its physical properties, and presents a workflow for the procedure.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. The melting point is a critical parameter for assessing the purity of the recrystallized product.

PropertyValueReference
Molecular Formula C₁₉H₁₆O[1]
Molecular Weight 260.33 g/mol [2]
Appearance Yellow Crystalline Powder[3]
Melting Point 192-198 °C[3]
Boiling Point 462.9 °C at 760 mmHg[3]
Solubility Soluble in hot ethanol (B145695). Recrystallization is commonly performed using ethanol or an ethanol/water mixture.[4]

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for the purification of crude this compound using a mixed-solvent system of ethanol and water.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Melting point apparatus

Procedure:

  • Dissolution:

    • Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 15-20 mL of 95% ethanol to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring. Bring the solvent to a gentle boil.

    • Continue to add small portions of hot 95% ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified crystals.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a separate 100 mL Erlenmeyer flask and a glass funnel with a small amount of hot ethanol.

    • Place a fluted filter paper in the pre-heated funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase to promote the formation of large, pure crystals.

    • Once the flask has reached room temperature, and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals on the filter paper with a small amount (a few milliliters) of ice-cold 95% ethanol to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified product.

    • Continue to draw air through the crystals on the Buchner funnel for several minutes to aid in drying.

  • Drying and Characterization:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

    • Determine the melting point of the dried, recrystallized this compound. A sharp melting point within the literature range (192-198 °C) is indicative of high purity.[3]

    • Calculate the percent recovery of the purified product.

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot 95% Ethanol A->B C Hot Filtration (Optional, if impurities present) B->C D Slow Cooling to Room Temperature B->D If no insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold 95% Ethanol F->G H Dry Purified Crystals G->H I Characterize (Melting Point) H->I

Recrystallization Workflow

Data Presentation

The following table summarizes the expected outcomes and key parameters of the recrystallization process. Due to the lack of specific literature values for the solubility of this compound at various temperatures, the solvent volume is provided as an approximate starting point and should be optimized during the experiment.

ParameterValue/RangeNotes
Starting Material Crude this compoundPurity will vary depending on the synthesis.
Recrystallization Solvent 95% Ethanol / WaterA mixed solvent system can be employed.
Approx. Solvent Volume 15-25 mL per gram of crude productThis is an estimate and should be adjusted to achieve complete dissolution in the minimum amount of boiling solvent.
Dissolution Temperature Boiling point of 95% Ethanol (~78 °C)Ensure the solvent is gently boiling.
Crystallization Temperature Room temperature, then 0-4 °CSlow cooling is crucial for pure crystal formation.
Expected Appearance Bright yellow crystalline solidThe color intensity may vary slightly.
Expected Melting Point 192-198 °CA narrow melting range indicates high purity.[3]
Expected Yield > 80%The yield is dependent on the purity of the crude product and the careful execution of the protocol.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid's surface can also help induce crystallization.

  • Low Recovery: A low yield of purified crystals can result from using an excessive amount of solvent for dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and wash the final crystals with a minimal volume of ice-cold solvent.

References

Application Notes and Protocols for the Synthesis of Substituted 2,5-Dibenzylidenecyclopentanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted 2,5-dibenzylidenecyclopentanones. These compounds are synthesized via a Claisen-Schmidt condensation, a reliable and versatile carbon-carbon bond-forming reaction. The resulting α,β-unsaturated ketones, also known as chalcone (B49325) analogues, are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1] The substitution pattern on the aromatic rings plays a crucial role in modulating the biological efficacy of these compounds.

The synthesis generally involves the base-catalyzed condensation of cyclopentanone (B42830) with two equivalents of a substituted benzaldehyde (B42025).[2] Both conventional solvent-based and environmentally friendly solvent-free methods have been proven effective for this transformation.[3][4]

Data Presentation: Physicochemical Properties of Substituted 2,5-Dibenzylidenecyclopentanones

The following table summarizes the reported yields and melting points for a variety of substituted 2,5-dibenzylidenecyclopentanone derivatives. This data allows for easy comparison of the impact of different substituents on the physical properties of the final products.

Substituent (R)Compound NameYield (%)Melting Point (°C)
H2,5-Dibenzylidenecyclopentan-1-one36267
4-Methyl2,5-Bis((E)-4-methylbenzylidene)cyclopentan-1-one39238
4-Bromo2,5-Bis((E)-4-bromobenzylidene)cyclopentan-1-one--
4-Methoxy2,5-Bis((E)-4-methoxybenzylidene)cyclopentan-1-one98210-211
4-(Dimethylamino)2,5-Bis((E)-4-(dimethylamino)benzylidene)cyclopentan-1-one--
4-Chloro2,5-Bis(4-chlorobenzylidene)cyclopentanone86-
2-Chloro2,5-Bis(2-chlorobenzylidene)cyclopentanone--
4-(Methylthio)2,5-Bis[4-(methylthio)benzylidene]cyclopentanone92226

Data sourced from multiple studies.[2][4][5][6] Note that yields and melting points can vary based on the specific reaction and purification conditions.

Experimental Protocols

General Protocol for the Synthesis of Substituted 2,5-Dibenzylidenecyclopentanones (Solution-Based)

This protocol describes a general method for the synthesis of substituted 2,5-dibenzylidenecyclopentanones using a base-catalyzed aldol (B89426) condensation in an alcoholic solvent.

Materials:

  • Substituted benzaldehyde (2.0 equiv.)

  • Cyclopentanone (1.0 equiv.)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Methanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel, vacuum flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (2.0 equivalents) in ethanol.

  • Addition of Ketone: To the stirred solution, add cyclopentanone (1.0 equivalent).

  • Base Addition: Prepare a solution of sodium hydroxide or potassium hydroxide in a small amount of water and add it dropwise to the reaction mixture. A catalytic amount of base is typically sufficient.[7]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[7] In some cases, gentle heating may be required to drive the reaction to completion.[8] A precipitate of the product should form during the reaction.

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold ethanol and then with deionized water to remove any unreacted starting materials and the base catalyst.[1][5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the pure substituted this compound.[5]

  • Drying and Characterization: Dry the purified product, record the yield, and characterize it using appropriate analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Solvent-Free Protocol for the Synthesis of Substituted 2,5-Dibenzylidenecyclopentanones

This method aligns with the principles of green chemistry by eliminating the need for a solvent.[3][4]

Materials:

  • Substituted benzaldehyde (2 equivalents)

  • Cyclopentanone (1 equivalent)

  • Solid Sodium Hydroxide (NaOH) pellets or powder (catalytic amount, e.g., 20 mol%)

  • Mortar and pestle

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Grinding: In a mortar, combine the substituted benzaldehyde (2 equivalents) and cyclopentanone (1 equivalent).[1]

  • Addition of Base: Add solid sodium hydroxide (approximately 20 mol%) to the mixture.[1]

  • Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes. The mixture will likely form a paste and then solidify.[1][4]

  • Work-up: Add deionized water to the mortar to break up the solid mass.

  • Isolation and Washing: Transfer the solid to a Büchner funnel and collect it by vacuum filtration. Wash the product thoroughly with deionized water to remove the NaOH and any unreacted starting materials.[1]

  • Drying and Purification: Allow the product to air dry. For further purification, recrystallize the crude product from 95% ethanol.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of substituted 2,5-dibenzylidenecyclopentanones.

experimental_workflow start Start reactants Reactants: - Substituted Benzaldehyde (2 equiv.) - Cyclopentanone (1 equiv.) - Base Catalyst (e.g., NaOH) start->reactants Prepare reaction Claisen-Schmidt Condensation reactants->reaction Combine workup Work-up: - Quenching - Precipitation reaction->workup Proceeds isolation Isolation: - Vacuum Filtration workup->isolation Isolate Crude purification Purification: - Washing - Recrystallization isolation->purification Purify characterization Characterization: - Yield, M.P. - Spectroscopy (NMR, IR) purification->characterization Analyze end End characterization->end

Caption: General workflow for the synthesis of 2,5-dibenzylidenecyclopentanones.

Signaling Pathway (Illustrative Logical Relationship)

While this is a chemical synthesis and not a biological signaling pathway, a logical relationship diagram can illustrate the key transformations.

logical_relationship cyclopentanone Cyclopentanone enolate Enolate Intermediate cyclopentanone->enolate + Base benzaldehyde Substituted Benzaldehyde aldol_adduct Aldol Adduct enolate->aldol_adduct + Benzaldehyde mono_adduct Monobenzylidene -cyclopentanone aldol_adduct->mono_adduct - H2O final_product 2,5-Dibenzylidene -cyclopentanone mono_adduct->final_product + Enolate + Benzaldehyde - H2O

References

Application Notes and Protocols for the Photoisomerization of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibenzylidenecyclopentanone (DBPC) is a cross-conjugated dienone that serves as a valuable model system for studying photochemical reactions. The molecule predominantly exists in the stable (E,E) configuration. Upon exposure to ultraviolet (UV) light, DBPC undergoes reversible photoisomerization, primarily to the (E,Z) isomer, until a photostationary state is reached. This light-induced transformation alters the molecule's geometry and electronic properties, making it a subject of interest in the development of photoswitches and photoresponsive materials. Understanding the dynamics and characteristics of this photoisomerization is crucial for its application in various fields, including materials science and drug development, where photosensitive compounds can be utilized for targeted therapies and controlled release systems.

These application notes provide a comprehensive overview of the photoisomerization of DBPC, including its physicochemical properties, detailed experimental protocols for inducing and monitoring the isomerization, and a summary of relevant quantitative data.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of the (E,E)-isomer of this compound. Data for the photoisomers is less commonly reported and can be estimated through spectroscopic monitoring of the reaction mixture at the photostationary state.

Table 1: Physicochemical Properties of (2E,5E)-2,5-Dibenzylidenecyclopentanone

PropertyValueReference
Molecular FormulaC₁₉H₁₆O[1][2]
Molecular Weight260.33 g/mol [3]
AppearanceYellow crystalline powder[2]
Melting Point192-198 °C[2]
CAS Number895-80-7[3]

Table 2: Spectroscopic Data for (2E,5E)-2,5-Dibenzylidenecyclopentanone

Spectroscopic TechniqueObserved DataReference
¹H NMR (CDCl₃, δ)3.12 ppm (s, 4H, CH₂), 7.42-7.73 ppm (m, 10H, Ar-H), 7.5 ppm (s, 2H, =CH)[4]
¹³C NMR (DMSO-d₆, δ)26.52, 129.41, 130.04, 131.17, 133.02, 135.79, 138.75, 195.83 ppm[4]
IR (Nujol, cm⁻¹)~1700 (C=O stretching)[5]
UV-Vis (Cyclohexane, λmax)~330 nm (π → π*)[6]

Photoisomerization Mechanism and Pathway

The primary photochemical process for this compound is a reversible E/Z isomerization around one of the exocyclic carbon-carbon double bonds. The stable (E,E)-isomer, upon absorption of a photon, is excited to a singlet excited state, which can then undergo intersystem crossing to a triplet state. The isomerization is believed to proceed primarily through the triplet state, leading to the formation of the (E,Z)-isomer. Further irradiation can lead to the formation of the (Z,Z)-isomer, although the (E,Z)-isomer is generally the major photoproduct. The process continues until a dynamic equilibrium, known as the photostationary state (PSS), is reached, where the rates of forward and reverse isomerization are equal.

G Photoisomerization Pathway of DBPC EE (E,E)-DBPC (Ground State) EE_S1 S1 (Singlet Excited State) EE->EE_S1 hν (Absorption) EE_T1 T1 (Triplet Excited State) EE_S1->EE_T1 Intersystem Crossing EZ (E,Z)-DBPC (Ground State) EE_T1->EZ Isomerization EZ->EE hν or Δ (Reverse Isomerization)

Caption: Photoisomerization pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of (2E,5E)-2,5-Dibenzylidenecyclopentanone

This protocol describes a standard Claisen-Schmidt condensation for the synthesis of the starting material.

Materials:

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in a mixture of ethanol and water with stirring.

  • Cool the solution in an ice bath.

  • Add cyclopentanone to the cooled NaOH solution.

  • Slowly add benzaldehyde dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for several hours. The product will precipitate as a yellow solid.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure, yellow crystals of (2E,5E)-2,5-Dibenzylidenecyclopentanone.

  • Dry the purified product and determine its melting point and characterize by spectroscopy (NMR, IR).

G Synthesis Workflow start Dissolve NaOH in EtOH/H2O add_reagents Add Cyclopentanone and Benzaldehyde start->add_reagents react Stir at Room Temperature add_reagents->react filter Vacuum Filtration and Washing react->filter recrystallize Recrystallization filter->recrystallize characterize Drying and Characterization recrystallize->characterize

Caption: Workflow for the synthesis of (2E,5E)-DBPC.

Protocol 2: Photoisomerization and Monitoring by UV-Vis Spectroscopy

This protocol outlines the procedure for inducing the photoisomerization of DBPC and monitoring its progress using UV-Vis spectroscopy.

Materials and Equipment:

  • (2E,5E)-2,5-Dibenzylidenecyclopentanone

  • Spectroscopic grade solvent (e.g., Tetrahydrofuran (THF), Cyclohexane)

  • UV lamp (e.g., mercury lamp with appropriate filters, or a specific wavelength LED)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • Magnetic stirrer and small stir bar

Procedure:

  • Sample Preparation: Prepare a dilute solution of (2E,5E)-DBPC in the chosen solvent (e.g., 1 x 10⁻⁵ M). The concentration should be adjusted to have a maximum absorbance between 1 and 1.5 in the quartz cuvette.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution before irradiation. This spectrum corresponds to the pure (E,E)-isomer.

  • Irradiation: Place the cuvette in a holder at a fixed distance from the UV lamp. If using a broad-spectrum lamp, use a filter to select the desired wavelength range (e.g., centered around the λmax of the (E,E)-isomer). Irradiate the sample while stirring.

  • Spectroscopic Monitoring: At regular time intervals (e.g., every 5 minutes), stop the irradiation and record the UV-Vis spectrum.

  • Reaching Photostationary State: Continue the irradiation and monitoring until no further significant changes are observed in the absorption spectrum. This indicates that the photostationary state (PSS) has been reached. For DBPC in THF, this is reported to occur after approximately 45 minutes of irradiation.[4]

  • Data Analysis: Analyze the changes in the absorption spectrum. The formation of the (E,Z)-isomer will likely result in a decrease in the main absorption peak of the (E,E)-isomer and the appearance of new absorption features at different wavelengths. The presence of isosbestic points, where the absorbance remains constant, indicates a clean conversion between two species.

G Photoisomerization Monitoring Workflow prepare Prepare DBPC Solution initial_spec Record Initial UV-Vis Spectrum prepare->initial_spec irradiate Irradiate with UV Light initial_spec->irradiate monitor Record Spectrum at Intervals irradiate->monitor pss Check for Photostationary State monitor->pss pss->irradiate No analyze Analyze Spectral Changes pss->analyze Yes

Caption: Workflow for monitoring photoisomerization with UV-Vis.

Protocol 3: Analysis of Isomers by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to determine the composition of the isomer mixture at the photostationary state.

Materials and Equipment:

  • Irradiated solution of DBPC at the photostationary state

  • Deuterated solvent (e.g., CDCl₃, THF-d₈)

  • NMR spectrometer

Procedure:

  • Sample Preparation: After reaching the photostationary state as described in Protocol 2, carefully evaporate the solvent from the irradiated solution under reduced pressure, avoiding excessive heat to prevent thermal back-isomerization.

  • Dissolution: Dissolve the resulting solid residue in a suitable deuterated solvent for NMR analysis.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.

  • Data Analysis: Compare the spectrum of the irradiated sample with that of the pure (E,E)-isomer. New signals corresponding to the (E,Z)-isomer will be present. The vinylic and allylic proton signals are typically well-resolved and can be used for quantification. The ratio of the isomers can be determined by integrating the characteristic signals of the (E,E) and (E,Z) forms. For the (E,E)-isomer, the methylene (B1212753) protons appear as a singlet around 3.12 ppm, and the vinylic protons as a singlet around 7.5 ppm.[4] The formation of the (E,Z)-isomer will lead to new sets of signals for the non-equivalent methylene and vinylic protons.

Applications in Drug Development and Materials Science

The photoisomerization of DBPC and its derivatives opens up possibilities for various applications:

  • Photoswitches: The reversible transformation between two distinct isomers with different properties allows for the development of molecular switches that can be controlled by light.

  • Photoresponsive Materials: Incorporation of DBPC-like moieties into polymers can lead to materials that change their shape, solubility, or other properties upon irradiation.

  • Photodynamic Therapy: As photosensitizers, these molecules can generate reactive oxygen species upon light activation, which can be harnessed for therapeutic purposes, such as in cancer treatment.

  • Controlled Drug Delivery: A drug could be attached to a photoisomerizable molecule, and its release could be triggered by light at a specific location in the body.

The study of the fundamental photoisomerization process of this compound provides a solid foundation for the rational design of new and improved photoactive compounds for these and other innovative applications.

References

Application Notes and Protocols for Investigating the Antioxidant Activity of 2,5-Dibenzylidenecyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the antioxidant activity of 2,5-dibenzylidenecyclopentanone derivatives. This class of compounds, analogous to curcumin, has garnered significant interest for its potential therapeutic properties, including antioxidant effects. This document outlines detailed protocols for common in vitro antioxidant assays, presents a compilation of reported antioxidant activity data, and illustrates the key signaling pathway involved in their mechanism of action.

Data Presentation: Antioxidant Activity of this compound Derivatives

The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the reported 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

CompoundSubstituent (R)IC50 (µg/mL)Reference
This compoundH>200[1]
2,5-Bis(4-hydroxybenzylidene)cyclopentanone4-OH49.1[2]
2,5-Bis(4-dimethylamino-benzylidene)cyclopentanone4-N(CH₃)₂64.6[2]
Ascorbic Acid (Standard)-51.5[2]

Table 2: ABTS Radical Scavenging Activity of Bis-Chalcones

CompoundCore StructureSubstituentsAntioxidant ActivityReference
Compound 1Cyclohexanone2-ClHigh[3]
Compound 2Cyclohexanone4-ClHigh[3]
Compound 5Cyclopentanone4-OHLow[3]
Compound 6Cyclopentanone4-OTHPLow[3]

Experimental Protocols

Detailed methodologies for the most common assays to determine antioxidant activity are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This process neutralizes the radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Prepare serial dilutions from the stock solution to obtain a range of concentrations.

    • Standard: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, and create a series of dilutions in the same manner as the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds or standard solutions to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank well containing only the solvent and a control well containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds and Standard: Prepare as described in the DPPH assay protocol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the different concentrations of the test compounds or standard (e.g., Trolox) to the wells.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the plot of percentage inhibition versus concentration. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Solution: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

    • Test Compounds and Standard: Prepare as described in the DPPH assay protocol. A standard curve is typically prepared using ferrous sulfate (B86663) (FeSO₄·7H₂O).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the different concentrations of the test compounds, standard, or solvent (as a blank).

    • Add 280 µL of the FRAP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the ferrous sulfate standards.

    • The antioxidant capacity of the test compound is expressed as ferric reducing equivalents (in µM Fe²⁺ per µg of compound) calculated from the standard curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of compounds in a cell-based model. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by a radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidant compounds can scavenge the ROS, thereby inhibiting the formation of DCF.[4]

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black, clear-bottom microplate at an appropriate density to achieve 90-100% confluency.

  • Assay Procedure:

    • Remove the growth medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of treatment medium containing 25 µM DCFH-DA and various concentrations of the this compound derivative or a standard antioxidant (e.g., quercetin). Include a vehicle control.

    • Incubate the plate at 37°C for 1 hour.

    • Aspirate the treatment solution and wash the cells three times with 100 µL of warm PBS.

    • Add 100 µL of the radical initiator AAPH (e.g., 600 µM in PBS) to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically every 5 minutes for 1 hour, with excitation at ~485 nm and emission at ~538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of both the control and the samples.

    • The Cellular Antioxidant Activity is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100

    • Plot the CAA values against the concentration of the test compound to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Nrf2-Keap1 Signaling Pathway

This compound derivatives, similar to other chalcones and curcuminoids, are believed to exert their antioxidant effects in part through the activation of the Nrf2-Keap1 signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1_Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub Ubiquitination Cul3->Ub Ub->Proteasome Derivative This compound Derivative Derivative->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: Nrf2-Keap1 signaling pathway activation.

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for screening the antioxidant potential of this compound derivatives using common in vitro assays.

Experimental_Workflow start Start: Synthesized This compound Derivatives prep Prepare Stock Solutions and Serial Dilutions start->prep assays Perform Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap measure Spectrophotometric Measurement dpph->measure abts->measure frap->measure analysis Data Analysis: Calculate % Inhibition and IC50 Values measure->analysis end End: Comparative Evaluation of Antioxidant Activity analysis->end

Caption: In vitro antioxidant assay workflow.

Cellular Antioxidant Activity (CAA) Assay Workflow

This diagram outlines the key steps involved in performing the Cellular Antioxidant Activity (CAA) assay to assess the antioxidant potential of the derivatives in a biological system.[4][5]

CAA_Workflow step1 1. Cell Seeding (e.g., HepG2 cells in 96-well plate) step2 2. Cell Culture (to 90-100% confluency) step1->step2 step3 3. Pre-treatment (with DCFH-DA and test compounds) step2->step3 step4 4. Incubation (1 hour at 37°C) step3->step4 step5 5. Washing (with PBS to remove extracellular components) step4->step5 step6 6. Induction of Oxidative Stress (Addition of AAPH) step5->step6 step7 7. Kinetic Fluorescence Measurement (Ex: ~485 nm, Em: ~538 nm for 1 hour) step6->step7 step8 8. Data Analysis (Calculate AUC and CAA values) step7->step8

Caption: Cellular Antioxidant Activity (CAA) assay workflow.

References

Application Notes and Protocols: Molecular Docking Studies of 2,5-Dibenzylidenecyclopentanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 2,5-dibenzylidenecyclopentanone analogs as potential therapeutic agents, with a focus on molecular docking studies.

Introduction

This compound (DBCP) and its analogs are a class of compounds that have garnered significant interest in medicinal chemistry.[1][2] These molecules, which can be considered as monocarbonyl analogs of curcumin, possess a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][3] Their rigid, cross-conjugated dienone structure serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of their pharmacological profiles.[2]

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[4] This in silico approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. This guide outlines the synthesis of DBCP analogs and the subsequent in silico analysis of their interactions with a relevant biological target.

Data Presentation

The following tables summarize quantitative data from molecular docking studies of various this compound analogs against different protein targets.

Table 1: Molecular Docking of this compound Analogs against 11β-HSD1

Compound IDR1R2R3R4Binding Affinity (kcal/mol)
4a-1 HHHH-8.5
4a-2 HCH₃HH-9.0
4a-3 HBrHH-9.2
4a-4 HOCH₃HH-8.8
4a-5 HN(CH₃)₂HH-9.5

Data synthesized from studies on cyclopentanone-based chalcone (B49325) derivatives targeting the 11β-HSD1 enzyme.[5]

Table 2: Molecular Docking of Other this compound Analogs

AnalogSubstituent (R)Target MacromoleculeBinding Free Energy (S Score) (kcal/mol)
Analog 1 HAlbumin-8.7
Analog 2 4-OHAlbumin-9.1
Analog 3 4-OCH₃Albumin-9.0
Analog 4 4-CH₃Albumin-9.2
Analog 5 4-ClAlbumin-9.5

Experimental Protocols

Protocol for Synthesis of this compound Analogs via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of this compound analogs through a base-catalyzed Claisen-Schmidt condensation.[6][7][8][9]

Materials:

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve cyclopentanone (1 equivalent) and the desired substituted benzaldehyde (2 equivalents) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (10-20%).

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate will typically form as the product is synthesized. The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Product Isolation: Once the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water until the filtrate is neutral to remove any remaining NaOH.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound analog.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Molecular Docking using AutoDock

This protocol provides a step-by-step guide for performing molecular docking of the synthesized analogs against a protein target using AutoDock.[10][11][12][13][14]

Software and Tools:

  • AutoDockTools (ADT)

  • AutoDock

  • PyMOL or other molecular visualization software

  • A text editor

Procedure:

Part 1: Ligand Preparation

  • Draw the 2D structure of the this compound analog and convert it to a 3D structure using a suitable chemical drawing tool.

  • Save the 3D structure as a PDB file.

  • Open the PDB file in AutoDockTools.

  • Add polar hydrogens and compute Gasteiger charges.

  • Define the rotatable bonds of the ligand.

  • Save the prepared ligand in PDBQT format.

Part 2: Protein Preparation

  • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Open the PDB file in a molecular visualization tool like PyMOL and remove any water molecules, co-factors, and existing ligands.

  • Open the cleaned protein PDB file in AutoDockTools.

  • Add polar hydrogens and assign Kollman charges.

  • Save the prepared protein in PDBQT format.

Part 3: Grid Parameter Setup

  • In AutoDockTools, define the grid box that encompasses the active site of the protein. The grid box should be large enough to allow the ligand to move and rotate freely.

  • Set the grid spacing (typically 0.375 Å).

  • Save the grid parameter file (GPF).

Part 4: Docking Parameter Setup

  • In AutoDockTools, set the docking parameters, including the genetic algorithm parameters (number of GA runs, population size, etc.).

  • Save the docking parameter file (DPF).

Part 5: Running AutoGrid and AutoDock

  • Run AutoGrid using the generated GPF file to create the grid maps.

  • Run AutoDock using the generated DPF file to perform the docking simulation.

Part 6: Analysis of Results

  • The results of the docking simulation will be in a docking log file (DLG).

  • Use AutoDockTools to analyze the DLG file and visualize the different docked conformations (poses) of the ligand in the protein's active site.

  • The binding energy of each pose will be provided. The pose with the lowest binding energy is typically considered the most favorable.

  • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked pose using software like PyMOL or Discovery Studio Visualizer.[15]

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow Reactants Cyclopentanone + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (Base-catalyzed) Reactants->Reaction Isolation Precipitation and Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Characterization Spectroscopic Analysis Purification->Characterization Analog Pure this compound Analog Characterization->Analog G cluster_docking Molecular Docking Workflow LigandPrep Ligand Preparation (PDBQT) GridSetup Grid Box Definition (GPF) LigandPrep->GridSetup DockingSetup Docking Parameters (DPF) LigandPrep->DockingSetup ProteinPrep Protein Preparation (PDBQT) ProteinPrep->GridSetup ProteinPrep->DockingSetup AutoGrid Run AutoGrid GridSetup->AutoGrid AutoDock Run AutoDock DockingSetup->AutoDock AutoGrid->AutoDock Analysis Analysis of Results (Binding Energy, Poses) AutoDock->Analysis Visualization Interaction Visualization Analysis->Visualization G cluster_pathway Inhibition of 11β-HSD1 Signaling Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Activation Cortisol Cortisol (active) GR Glucocorticoid Receptor Cortisol->GR Binds and Activates HSD11B1->Cortisol MetabolicEffects Adverse Metabolic Effects (e.g., Insulin Resistance) GR->MetabolicEffects Promotes Analog DBCP Analog Analog->HSD11B1 Inhibits

References

The Versatility of 2,5-Dibenzylidenecyclopentanone in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibenzylidenecyclopentanone, a symmetrical α,β-unsaturated ketone, serves as a versatile and readily accessible building block for the synthesis of a diverse array of heterocyclic compounds. Its conjugated system of double bonds and the reactive carbonyl group make it an ideal precursor for various cyclization and condensation reactions. The resulting heterocyclic scaffolds, including pyrimidines, pyrazolines, and pyridines, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic derivatives from this compound.

Application Notes

The heterocyclic compounds derived from this compound have shown promise in several therapeutic areas. The core scaffold can be readily functionalized, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Antimicrobial Activity: Pyrimidine (B1678525) and pyrazoline derivatives are well-documented for their antibacterial and antifungal properties.[2][4][5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the benzylidene groups can enhance membrane permeability, contributing to their antimicrobial efficacy.

Anticancer Activity: Numerous heterocyclic compounds, including those with pyrimidine and pyrazole (B372694) cores, have been investigated for their potential as anticancer agents.[6][7][8] Their modes of action are varied and can include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The planar aromatic rings of the benzylidene moieties can facilitate intercalation with DNA or binding to hydrophobic pockets of target proteins.

A summary of reported biological activities for analogous heterocyclic structures is presented below. While specific data for derivatives of this compound is an active area of research, the following tables provide an indication of the potential therapeutic applications.

Table 1: Antimicrobial Activity of Related Heterocyclic Compounds

Compound ClassTest OrganismActivity Metric (e.g., MIC, Zone of Inhibition)Reference
Pyrimidine DerivativesStaphylococcus aureusMIC: 12.5 µg/mL[9]
Pyrimidine DerivativesEscherichia coliMIC: 12.5 µg/mL[9]
Pyrimidine DerivativesCandida albicansMIC: 12.5 µg/mL[9]
Pyrazoline DerivativesBacillus subtilisPromising Activity[4]
Pyrazoline DerivativesAspergillus nigerPromising Activity[4]

Table 2: Anticancer Activity of Related Heterocyclic Compounds

Compound ClassCancer Cell LineActivity Metric (IC₅₀)Reference
Chalcone-based heterocyclesHeLa (Cervical Cancer)5.66 ± 0.35 µM[6]
Chalcone-based heterocyclesHepG2 (Liver Cancer)7.2 ± 0.56 µM[7]
Chalcone-based heterocyclesMDA-MB-231 (Breast Cancer)7.5 ± 0.281 µM[7]
Indole-based heterocyclesVarious0.28–1.86 µM[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key heterocyclic compounds from this compound.

Protocol 1: Synthesis of a Fused Pyrimidine Derivative

This protocol describes the synthesis of a cyclopentapyrimidine derivative through the reaction of this compound with urea. This reaction proceeds via a condensation mechanism to form the fused dihydropyrimidine (B8664642) ring.

Reaction Scheme:

G This compound This compound Product 4,7-dibenzylidene-1,2,3,4,7,8-hexahydrocyclopenta[d]pyrimidin-2-one This compound->Product Urea, Ethanolic KOH, Reflux Urea Urea G This compound This compound Product 3,3a-dibenzylidene-2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole This compound->Product Hydrazine Hydrate, Ethanol, Reflux Hydrazine Hydrazine Hydrate G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Oxidation A This compound C Michael Adduct Intermediate A->C Base (e.g., Piperidine) B Malononitrile D Fused Pyridine Derivative C->D Heat / Oxidizing Agent

References

Troubleshooting & Optimization

optimizing reaction conditions for 2,5-Dibenzylidenecyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dibenzylidenecyclopentanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound product consistently low?

Answer:

Low yields in the synthesis of this compound, typically prepared via a Claisen-Schmidt condensation, can stem from several factors.[1] Incomplete reaction, side reactions, and suboptimal reaction conditions are common culprits.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Suboptimal Reactant Ratio: An incorrect molar ratio of cyclopentanone (B42830) to benzaldehyde (B42025) can limit the formation of the desired product.

    • Solution: Ensure a 1:2 molar ratio of cyclopentanone to benzaldehyde is used to facilitate the double condensation.[1]

  • Ineffective Catalyst: The base catalyst may not be strong enough or may be present in an insufficient amount to effectively generate the cyclopentanone enolate.

    • Solution: Use a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1] Ensure the catalyst is fresh and used in an appropriate catalytic or stoichiometric amount.

  • Side Reactions: Self-condensation of cyclopentanone or other side reactions can consume starting materials and reduce the yield of the desired product.[1]

    • Solution: Maintain the reaction at an optimal temperature, as excessive heat can promote side reactions. Room temperature or slightly elevated temperatures are generally recommended.[1] A solvent-free approach using solid NaOH as a catalyst has been shown to achieve high yields of 96-98%, minimizing side reactions.[1]

Question: My final product is difficult to purify and appears oily or discolored. What could be the issue?

Answer:

Purification difficulties and an impure final product appearance often indicate the presence of side products or unreacted starting materials.

Potential Causes and Solutions:

  • Formation of Mono-Benzylidene Intermediate: The reaction may have stalled after the formation of 2-benzylidenecyclopentanone, the mono-condensation product.

    • Solution: Ensure the 1:2 molar ratio of cyclopentanone to benzaldehyde is accurate and that the reaction is allowed to proceed long enough for the second condensation to occur.

  • Presence of Aldol (B89426) Addition Intermediate: The intermediate β-hydroxy ketone may not have fully undergone dehydration.

    • Solution: The dehydration step is typically spontaneous under basic conditions. Ensuring a sufficiently basic environment can drive the elimination reaction to completion.

  • Ineffective Purification Method: The chosen recrystallization solvent may not be optimal for separating the product from impurities.

    • Solution: Recrystallization from ethanol (B145695) or acetonitrile (B52724) is commonly effective for purifying this compound, yielding bright-colored crystalline solids.[1] If these are ineffective, consider trying other polar aprotic solvents.

Question: The reaction seems to stop after the formation of the mono-condensation product. How can I drive it to completion?

Answer:

The formation of the bis-condensation product, this compound, requires the reaction to proceed a second time on the other side of the carbonyl group.[1] If the reaction halts prematurely, it is likely due to reaction equilibrium or deactivation of the intermediate.

Potential Causes and Solutions:

  • Reaction Equilibrium: In some syntheses, the removal of a byproduct is crucial to shift the reaction equilibrium towards the products. For instance, in related condensations, the removal of methanol (B129727) produced during the reaction is essential for driving the formation of the bis-substituted product.[2][3] While water is the byproduct in this specific Claisen-Schmidt condensation, ensuring its removal in certain setups could be beneficial.

    • Solution: For solvent-free reactions, the high temperature can help evaporate water. In solvent-based reactions, using a Dean-Stark apparatus could be considered if water removal proves to be a limiting factor.

  • Steric Hindrance: While less common for this specific product, substituents on the benzaldehyde or cyclopentanone could sterically hinder the second addition.

    • Solution: This is more of a consideration when using substituted reactants. For the standard synthesis, ensuring optimal reaction time and temperature should be sufficient.

Frequently Asked Questions (FAQs)

What is the fundamental reaction for synthesizing this compound?

The cornerstone for the synthesis of this compound is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[1] This reaction involves the base-catalyzed reaction between cyclopentanone and two equivalents of benzaldehyde.[1]

What is the mechanism of the Claisen-Schmidt condensation for this synthesis?

Under basic conditions, the reaction proceeds in a stepwise manner:[1]

  • A base, typically sodium hydroxide, deprotonates an α-hydrogen from cyclopentanone to form a nucleophilic enolate ion.

  • The enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule.

  • This forms a β-hydroxy ketone intermediate.

  • The intermediate readily undergoes dehydration (elimination of a water molecule) to yield 2-benzylidenecyclopentanone.

  • The process repeats on the other side of the cyclopentanone carbonyl group with a second molecule of benzaldehyde to form the final product, this compound.[1]

What are the key parameters to optimize for this reaction?

Optimization of reaction conditions is crucial for achieving high yields and purity. The key parameters to adjust include:[1]

  • Molar Ratio of Reactants: A 1:2 molar ratio of cyclopentanone to benzaldehyde is necessary for the double condensation.[1]

  • Catalyst: Strong bases like NaOH or KOH are effective for generating the cyclopentanone enolate.[1]

  • Solvent: Solvents that effectively dissolve the reactants, such as ethanol or methanol, are commonly used.[1] However, solvent-free conditions have also been shown to be highly effective.[1]

  • Temperature: The reaction is typically performed at room temperature or with gentle heating to balance the reaction rate with the minimization of side products.[1]

What is the expected stereochemistry of the final product?

The E,E-isomer of this compound is generally the most stable and favored product.[1][4]

Data Presentation

Table 1: Optimized Parameters for the Claisen-Schmidt Synthesis of this compound

ParameterConditionRationale / Observation
Reactants Cyclopentanone, Benzaldehyde (2 equivalents)A 1:2 molar ratio ensures the double condensation occurs.[1]
Catalyst Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Strong bases that effectively generate the cyclopentanone enolate.[1]
Solvent Ethanol, Methanol, or Solvent-freeSolvents effectively dissolve reactants. Solvent-free conditions can lead to quantitative yields (96-98%).[1]
Temperature Room Temperature to slightly elevatedBalances reaction rate with minimizing side product formation.[1]
Purification Recrystallization from ethanol or acetonitrileYields bright-colored crystalline solids.[1]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound in Ethanol

Materials:

  • Cyclopentanone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl, for neutralization)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add cyclopentanone to the stirred solution.

  • After a few minutes of stirring, add benzaldehyde (2 molar equivalents) dropwise to the mixture, maintaining the low temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol or acetonitrile to obtain pure this compound as a yellow crystalline solid.

Mandatory Visualizations

experimental_workflow start Start prep_reagents Prepare Reagents: - Cyclopentanone - Benzaldehyde (2 eq.) - NaOH - Ethanol start->prep_reagents dissolve_naoh Dissolve NaOH in Ethanol prep_reagents->dissolve_naoh add_cyclopentanone Add Cyclopentanone dissolve_naoh->add_cyclopentanone add_benzaldehyde Add Benzaldehyde (dropwise) add_cyclopentanone->add_benzaldehyde react Stir at Room Temperature add_benzaldehyde->react monitor Monitor Reaction by TLC react->monitor neutralize Neutralize with dilute HCl monitor->neutralize precipitate Precipitate Product neutralize->precipitate filter Filter and Wash Crude Product precipitate->filter recrystallize Recrystallize from Ethanol/Acetonitrile filter->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_ratio Check Reactant Ratio (1:2 Cyclopentanone:Benzaldehyde) start->check_ratio check_catalyst Verify Catalyst Activity and Amount start->check_catalyst check_time_temp Review Reaction Time and Temperature start->check_time_temp check_purification Optimize Purification (Recrystallization Solvent) start->check_purification incomplete_reaction Incomplete Reaction? check_time_temp->incomplete_reaction side_reactions Side Reactions? check_time_temp->side_reactions change_solvent Try Alternative Recrystallization Solvent check_purification->change_solvent increase_time_temp Increase Reaction Time or Temperature Moderately incomplete_reaction->increase_time_temp Yes adjust_temp Adjust Temperature (Avoid Excessive Heat) side_reactions->adjust_temp Yes solution Improved Yield and Purity increase_time_temp->solution adjust_temp->solution change_solvent->solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,5-Dibenzylidenecyclopentanone. This resource offers troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method is the Claisen-Schmidt condensation between cyclopentanone (B42830) and two equivalents of benzaldehyde (B42025).[1] This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol (B145695).[1] Solvent-free methods using solid NaOH with grinding have also been reported to produce very high yields.[2]

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several parameters critically affect the yield:

  • Stoichiometry: A molar ratio of 2:1 of benzaldehyde to cyclopentanone is necessary to ensure the formation of the di-substituted product.[1]

  • Catalyst: The choice and concentration of the base are crucial. Strong bases like NaOH are effective, and in some cases, a catalytic amount (e.g., 20 mol%) is sufficient.[1]

  • Temperature: The reaction is often performed at room temperature or with gentle heating to balance the reaction rate and minimize side reactions.[1]

  • Purity of Reactants: Impurities in benzaldehyde, such as benzoic acid from oxidation, can interfere with the reaction and should be minimized by using freshly distilled benzaldehyde.

Q3: What are the common side reactions in this synthesis?

A3: The primary side reactions include:

  • Self-condensation of cyclopentanone: The enolizable ketone can react with itself, which can be minimized by ensuring the aldehyde is sufficiently reactive.[1][3]

  • Cannizzaro reaction: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can disproportionate into benzyl (B1604629) alcohol and benzoic acid.[3] This is more likely at high base concentrations.

  • Formation of the mono-benzylidene product: If the reaction does not go to completion, 2-benzylidenecyclopentanone (B176167) will be present as an impurity.

Q4: My final product is an oil instead of a solid. What could be the cause?

A4: The formation of an oily product can be due to several factors:

  • Impurities: The presence of side products or unreacted starting materials can inhibit crystallization.

  • Excess Benzaldehyde: Using a significant excess of benzaldehyde can lead to oily byproducts.

  • High Reaction Temperature: Elevated temperatures may promote the formation of resinous side products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Use fresh, high-purity sodium hydroxide. Older pellets can be coated with sodium carbonate, reducing their effectiveness.[3]
Incorrect Stoichiometry Ensure a 2:1 molar ratio of benzaldehyde to cyclopentanone is used.[1]
Low Reaction Temperature While high temperatures can be detrimental, a temperature that is too low may significantly slow down the reaction rate. Maintain the reaction at room temperature or with gentle warming.[1]
Impure Reactants Use freshly distilled benzaldehyde to remove any benzoic acid. Ensure cyclopentanone is also of high purity.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, extend the reaction time.
Issue 2: Formation of an Oily Product or Difficulty with Crystallization
Possible Cause Troubleshooting Steps
Presence of Impurities Wash the crude product thoroughly with cold water to remove any remaining base and water-soluble impurities. Attempt to triturate the oil with a small amount of cold ethanol or hexane (B92381) to induce crystallization.
High Concentration of Side Products If trituration fails, purify the crude product using column chromatography on silica (B1680970) gel.
Incorrect Recrystallization Solvent Ethanol or acetonitrile (B52724) are commonly used for recrystallization.[1] If the product is too soluble, a mixed solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane) may be effective.
Rapid Cooling During Recrystallization Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to "oil out."

Quantitative Data Presentation

The following table summarizes the impact of different catalysts and conditions on the yield of dibenzylidene-cycloalkanones, providing a comparative basis for experimental design.

Reactant 1Reactant 2Catalyst (mol%)ConditionsProductYield (%)Reference
CyclopentanoneBenzaldehydeNaOH (20)Solvent-free, grinding, 5 minThis compound96-98[2]
CyclohexanoneBenzaldehydeNaOH (20)Solvent-free, grinding, 5 min2,6-Dibenzylidenecyclohexanone98
Cyclobutanone4-MethoxybenzaldehydeNaOH5°C, 5 h2,4-Bis(4-methoxybenzylidene)cyclobutanone58[2]
CyclobutanoneBenzaldehydeNaOH-(2E,4E)-2,4-Dibenzylidenecyclobutanone12[2]

Experimental Protocols

High-Yield Synthesis of this compound via Solvent-Free Grinding

This protocol is adapted from a high-yield, environmentally friendly procedure.

Materials:

  • Cyclopentanone

  • Benzaldehyde (freshly distilled)

  • Sodium Hydroxide (solid pellets or powder)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • In a mortar, combine cyclopentanone (1 equivalent) and benzaldehyde (2 equivalents).

  • Add solid sodium hydroxide (20 mol%).

  • Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The reaction is often accompanied by a change in color and consistency as the solid product forms.

  • Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) to confirm the consumption of the starting materials.

  • Upon completion, add cold water to the mortar and stir to dissolve the sodium hydroxide.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from hot ethanol to obtain bright yellow crystals.

  • Dry the purified crystals in a desiccator. A typical yield for this procedure is 96-98%.[2]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis A Reactant Preparation (Cyclopentanone, Benzaldehyde, NaOH) B Reaction (Solvent-free grinding or in Ethanol) A->B C Reaction Monitoring (TLC) B->C D Workup (Water wash, Filtration) C->D E Purification (Recrystallization from Ethanol) D->E F Product Characterization (Melting Point, NMR) E->F

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield rect_node rect_node Start Low Yield Observed Check_Reactants Reactants pure & stoichiometry correct? Start->Check_Reactants Check_Catalyst Catalyst active? Check_Reactants->Check_Catalyst Yes Sol_Reactants Purify/distill reactants. Verify stoichiometry. Check_Reactants->Sol_Reactants No Check_Conditions Reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh catalyst. Check_Catalyst->Sol_Catalyst No Sol_Conditions Adjust temperature and/or reaction time. Monitor with TLC. Check_Conditions->Sol_Conditions No Success Improved Yield Check_Conditions->Success Yes Sol_Reactants->Check_Reactants Sol_Catalyst->Check_Catalyst Sol_Conditions->Check_Conditions

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Optimizing the Claisen-Schmidt Condensation of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,5-Dibenzylidenecyclopentanone via the Claisen-Schmidt condensation, particularly focusing on addressing issues of low yield.

Troubleshooting and FAQs

This section addresses common problems encountered during the synthesis of this compound.

Question: Why is my yield of this compound consistently low?

Answer: Low yields in the Claisen-Schmidt condensation can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials (cyclopentanone and benzaldehyde).

  • Suboptimal Catalyst Concentration: The concentration of the base catalyst (commonly sodium hydroxide (B78521) or potassium hydroxide) is crucial. Both too little and too much can be detrimental. While a catalytic amount is sufficient, the optimal concentration can vary. For instance, solvent-free synthesis using 20 mol% of solid NaOH has been shown to produce high yields (96-98%).[1][2] It is advisable to perform small-scale optimizations to determine the ideal catalyst loading for your specific setup.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. While many Claisen-Schmidt reactions are run at room temperature, gentle heating may be necessary to drive the reaction to completion.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions are detailed in the next question.

Question: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?

Answer: The formation of multiple products is a common issue arising from the various reactive species in the mixture. The most likely side reactions include:

  • Self-Condensation of Cyclopentanone (B42830): The enolizable cyclopentanone can react with itself. To minimize this, a common strategy is to use a 1:2 molar ratio of cyclopentanone to benzaldehyde (B42025) to ensure the ketone preferentially reacts with the aldehyde.[3]

  • Cannizzaro Reaction of Benzaldehyde: Since benzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield benzyl (B1604629) alcohol and benzoic acid. This is more prevalent at high base concentrations. Using a milder base or optimizing the base concentration can mitigate this.

  • Michael Addition: The enolate of cyclopentanone can add to the α,β-unsaturated ketone product (this compound), leading to the formation of a 1,5-dicarbonyl compound. Using a stoichiometric amount of benzaldehyde or a slight excess of cyclopentanone can help suppress this side reaction.

Question: The reaction mixture has turned into a dark, tar-like substance. What causes this and can the product be salvaged?

Answer: The formation of a dark tar often indicates polymerization or decomposition of the starting materials or product. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Aldehydes are particularly prone to polymerization under such conditions. It is often difficult to isolate the desired product from this tar. It is recommended to restart the reaction with milder conditions: lower temperature, optimized catalyst concentration, and shorter reaction time.

Quantitative Data on Reaction Conditions

The following table summarizes yields reported in the literature for the synthesis of α,α′-bis(benzylidene)cycloalkanones under various conditions.

CycloalkanoneAldehydeCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
CyclopentanoneBenzaldehydeNaOH (20)None (Grinding)Room Temp.5 min96-98
CyclohexanoneBenzaldehydeNaOH (20)None (Grinding)Room Temp.5 min98
CyclohexanoneBenzaldehydeKOH (20)None (Grinding)Room Temp.5 min85

Experimental Protocols

Two detailed methodologies for the synthesis of this compound are provided below.

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from a highly efficient and environmentally friendly method.[1][2]

Materials:

  • Cyclopentanone (10 mmol)

  • Benzaldehyde (20 mmol)

  • Solid Sodium Hydroxide (NaOH) pellets (2 mmol, 20 mol%)

  • Mortar and pestle

  • Ice-cold water

  • Dilute HCl

  • Ethanol (B145695) for recrystallization

Procedure:

  • Add cyclopentanone (10 mmol) and benzaldehyde (20 mmol) to a porcelain mortar.

  • Add the solid NaOH pellets (2 mmol).

  • Grind the mixture vigorously with the pestle for 5-10 minutes at room temperature. The mixture will typically turn into a paste or solid.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once the reaction is complete, add ice-cold water to the mortar and stir to precipitate the crude product.

  • Neutralize the mixture with dilute HCl.

  • Filter the solid product, wash with cold water, and air dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Traditional Synthesis of this compound in Ethanol

This protocol describes a classic approach using a solvent.

Materials:

  • Cyclopentanone (10 mmol)

  • Benzaldehyde (20 mmol)

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Water

  • Stirring apparatus

  • Ice bath

Procedure:

  • Prepare a solution of sodium hydroxide (e.g., 10% w/v in water).

  • In a flask equipped with a stirrer, dissolve cyclopentanone (10 mmol) and benzaldehyde (20 mmol) in a minimal amount of 95% ethanol.

  • Slowly add the sodium hydroxide solution to the stirred mixture.

  • Continue stirring at room temperature for 2-3 hours, or until a precipitate forms. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Filter the crude product and wash it with cold water to remove excess NaOH.

  • Further wash the product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to yield pure this compound.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_reagents 1. Check Purity of Reagents (Cyclopentanone, Benzaldehyde, Base) start->check_reagents monitor_reaction 2. Monitor Reaction by TLC check_reagents->monitor_reaction incomplete Reaction Incomplete? monitor_reaction->incomplete optimize_conditions 3. Optimize Reaction Conditions incomplete->optimize_conditions Yes check_side_reactions 4. Investigate Side Reactions incomplete->check_side_reactions No increase_time_temp Increase Reaction Time or Temperature optimize_conditions->increase_time_temp optimize_catalyst Optimize Catalyst Concentration (e.g., 20 mol% NaOH) optimize_conditions->optimize_catalyst increase_time_temp->monitor_reaction optimize_catalyst->monitor_reaction self_condensation Self-condensation of Cyclopentanone? Adjust Stoichiometry (1:2 ketone:aldehyde) check_side_reactions->self_condensation cannizzaro Cannizzaro Reaction of Benzaldehyde? Lower Base Concentration check_side_reactions->cannizzaro michael_addition Michael Addition? Use Stoichiometric Aldehyde check_side_reactions->michael_addition purification 5. Review Purification Method (Recrystallization Solvent) self_condensation->purification cannizzaro->purification michael_addition->purification success Improved Yield purification->success

Caption: A logical workflow for troubleshooting low yield in the Claisen-Schmidt condensation.

Reaction Mechanism of this compound Synthesis

Reaction_Mechanism cluster_step1 Step 1: First Condensation cluster_step2 Step 2: Second Condensation cyclopentanone Cyclopentanone enolate1 Cyclopentanone Enolate cyclopentanone->enolate1 + OH⁻ - H₂O intermediate1 β-Hydroxy Ketone Intermediate enolate1->intermediate1 + Benzaldehyde benzaldehyde1 Benzaldehyde monobenzylidene 2-Benzylidenecyclopentanone intermediate1->monobenzylidene - H₂O (Dehydration) monobenzylidene_ref 2-Benzylidenecyclopentanone monobenzylidene->monobenzylidene_ref enolate2 Enolate of 2-Benzylidenecyclopentanone intermediate2 β-Hydroxy Ketone Intermediate enolate2->intermediate2 + Benzaldehyde benzaldehyde2 Benzaldehyde product This compound intermediate2->product - H₂O (Dehydration) monobenzylidene_ref->enolate2 + OH⁻ - H₂O

Caption: The base-catalyzed reaction mechanism for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 2,5-Dibenzylidenecyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and effective method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of cyclopentanone (B42830) with two equivalents of benzaldehyde (B42025).[1]

Q2: What are the most common side products in this synthesis?

The primary side products encountered during the synthesis of this compound include:

  • 2-Benzylidenecyclopentanone (Mono-substituted product): This intermediate can be a significant side product if the reaction does not proceed to completion.

  • Self-condensation products of cyclopentanone: Cyclopentanone can react with itself in the presence of a base.[1]

  • Cannizzaro reaction products: In the presence of a strong base, benzaldehyde, which lacks α-hydrogens, can undergo disproportionation to form benzyl (B1604629) alcohol and benzoic acid.

  • Michael addition products: The enolate of cyclopentanone can potentially add to the α,β-unsaturated ketone product (this compound) in a conjugate addition.

Q3: What is the optimal molar ratio of reactants?

To ensure the formation of the di-substituted product, a molar ratio of at least 2 equivalents of benzaldehyde to 1 equivalent of cyclopentanone is recommended.[1]

Q4: Which catalyst is most effective?

Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used and are highly effective in promoting the condensation reaction.[1] Solvent-free reactions using solid NaOH have been reported to give quantitative yields.[1]

Q5: What is the recommended solvent for the reaction?

Ethanol (B145695) is a commonly used solvent as it effectively dissolves the reactants.[1] However, solvent-free conditions have been shown to be highly efficient, offering environmental benefits and potentially higher yields.[1]

Q6: How can the product be purified?

The most common method for purifying this compound is recrystallization from solvents such as ethanol or ethyl acetate. This process yields the product as bright-colored crystalline solids.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure adequate mixing.
Suboptimal temperature.The reaction is typically performed at room temperature or with gentle heating. Optimization may be required.
Inactive catalyst.Use fresh, high-purity base catalyst. NaOH pellets can react with atmospheric CO₂ over time.
Presence of Mono-substituted Product (2-Benzylidenecyclopentanone) Insufficient benzaldehyde.Ensure a molar ratio of at least 2:1 of benzaldehyde to cyclopentanone.
Short reaction time.Allow the reaction to proceed for a longer duration to ensure the second condensation occurs.
Significant Formation of White Precipitate (likely Benzoic Acid) Cannizzaro reaction of benzaldehyde.Avoid excessively high concentrations of strong base. Perform the reaction at room temperature or below.
Oily or Gummy Product, Difficult to Crystallize Presence of benzyl alcohol from the Cannizzaro reaction or self-condensation byproducts.Wash the crude product thoroughly with cold water to remove water-soluble impurities. Consider purification by column chromatography before recrystallization.
Broad Melting Point Range of the Final Product Presence of impurities such as the mono-substituted product or isomers.Multiple recrystallizations may be necessary. Ensure the product is completely dry.

Data on Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing side products. The following table summarizes findings from various studies.

Catalyst Solvent Temperature Time Yield (%) Key Observations
NaOH (20 mol%)None (Solvent-free grinding)Room Temperature5 min96-98%This method is reported to be highly efficient and environmentally friendly, providing near-quantitative yields.[1]
NaOHEthanolRoom TemperatureNot specifiedGood to excellentA standard and effective method.
KOHEthanolRoom TemperatureNot specifiedGood to excellentSimilar efficacy to NaOH.
Acid CatalystNot specifiedNot specifiedNot specifiedLower yields generallyBase catalysis is more common and generally more effective for this specific synthesis.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis using Sodium Hydroxide

This protocol is adapted from studies reporting high yields under solvent-free conditions.[1]

Materials:

  • Cyclopentanone (1 equivalent)

  • Benzaldehyde (2.1 equivalents)

  • Sodium Hydroxide (solid, 0.2 equivalents)

  • Mortar and Pestle

  • Ethanol (for washing)

  • Deionized water

Procedure:

  • In a mortar, combine the cyclopentanone and benzaldehyde.

  • Add the solid sodium hydroxide to the mixture.

  • Grind the mixture vigorously with a pestle for 5-10 minutes. The mixture will typically become a thick paste and may solidify.

  • Let the mixture stand at room temperature for 15-20 minutes.

  • Add a small amount of cold water to the mortar and triturate the solid to dissolve the sodium hydroxide.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Wash the product with a small amount of cold ethanol to remove any unreacted benzaldehyde.

  • Dry the purified this compound.

Protocol 2: Conventional Synthesis in Ethanol

Materials:

  • Cyclopentanone (1 equivalent)

  • Benzaldehyde (2.1 equivalents)

  • Sodium Hydroxide (1.1 equivalents)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the sodium hydroxide in a minimal amount of water and add it to a larger volume of ethanol in a flask equipped with a magnetic stirrer.

  • In a separate container, mix the cyclopentanone and benzaldehyde.

  • Slowly add the cyclopentanone and benzaldehyde mixture to the ethanolic NaOH solution with vigorous stirring at room temperature.

  • Continue stirring for 2-3 hours. The product will precipitate out of the solution.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

Visualizing Reaction Pathways and Troubleshooting Logic

Reaction Pathway for this compound Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Cyclopentanone Cyclopentanone Enolate Cyclopentanone Enolate Cyclopentanone->Enolate Deprotonation Benzaldehyde Benzaldehyde (2 eq) Intermediate1 Aldol Adduct 1 Benzaldehyde->Intermediate1 Intermediate2 Aldol Adduct 2 Benzaldehyde->Intermediate2 Base Base (e.g., NaOH) Base->Enolate Enolate2 Mono-substituted Enolate Base->Enolate2 Enolate->Intermediate1 Nucleophilic Attack Mono_Product 2-Benzylidenecyclopentanone (Mono-substituted) Intermediate1->Mono_Product Dehydration Mono_Product->Enolate2 Deprotonation Enolate2->Intermediate2 Nucleophilic Attack Final_Product This compound Intermediate2->Final_Product Dehydration

Caption: Stepwise formation of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Reactants Check Reactant Purity and Stoichiometry Start->Check_Reactants Check_Catalyst Verify Catalyst Activity and Concentration Start->Check_Catalyst Check_Conditions Analyze Reaction Conditions (Temp, Time) Start->Check_Conditions Impure_Reactants Purify Reactants or Use New Batch Check_Reactants->Impure_Reactants Impure? Incorrect_Stoichiometry Adjust Molar Ratios (Benzaldehyde:Cyclopentanone ≥ 2:1) Check_Reactants->Incorrect_Stoichiometry Incorrect Ratio? Inactive_Catalyst Use Fresh Catalyst Check_Catalyst->Inactive_Catalyst Inactive? Wrong_Concentration Optimize Catalyst Loading Check_Catalyst->Wrong_Concentration Incorrect Amount? Suboptimal_Temp Optimize Temperature Check_Conditions->Suboptimal_Temp Temp too low/high? Insufficient_Time Increase Reaction Time (Monitor by TLC) Check_Conditions->Insufficient_Time Time too short?

Caption: Decision tree for troubleshooting low product yield.

Minimizing Common Side Reactions

G Side_Reactions Common Side Reactions Mono-substitution Cannizzaro Reaction Self-Condensation Michael Addition Sol_Mono Ensure Benzaldehyde:Cyclopentanone ratio is ≥ 2:1 Increase reaction time Side_Reactions:mono->Sol_Mono Sol_Cannizzaro Use moderate base concentration Maintain lower reaction temperature Side_Reactions:cannizzaro->Sol_Cannizzaro Sol_Self Slowly add cyclopentanone to the base/benzaldehyde mixture Side_Reactions:self->Sol_Self Sol_Michael Use a slight excess of benzaldehyde Avoid prolonged reaction times after completion Side_Reactions:michael->Sol_Michael

References

challenges in the synthesis of 2,5-dibenzylidenecyclobutanone versus cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,5-dibenzylidenecyclopentanone and its more challenging analogue, 2,5-dibenzylidenecyclobutanone. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2,5-dibenzylidenecyclobutanone and this compound.

Troubleshooting: 2,5-Dibenzylidenecyclobutanone Synthesis

The synthesis of 2,5-dibenzylidenecyclobutanone is known to be more challenging due to the inherent properties of the four-membered ring system.[1]

Question 1: Why am I getting a very low yield of 2,5-dibenzylidenecyclobutanone?

Answer: Low yields in this synthesis are a common problem and can be attributed to several factors:

  • Self-Condensation of Cyclobutanone (B123998): Cyclobutanone is highly reactive and prone to self-condensation in the presence of a base, which competes with the desired reaction with benzaldehyde (B42025).[2]

  • Product Dimerization: The synthesized 2,5-dibenzylidenecyclobutanone can undergo rapid dimerization under the influence of the hydroxide (B78521) catalyst, significantly reducing the yield of the desired monomer.[1][3]

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and the basicity of the reaction medium. An increase in either can favor side reactions like dimerization.[3]

Solutions:

  • Temperature Control: Maintain a low reaction temperature (e.g., 5 °C) to minimize side reactions.[3]

  • Controlled Addition of Reactants: Add a mixture of cyclobutanone and benzaldehyde dropwise to the basic solution to keep the concentration of the reactants low at any given time, which can help suppress side reactions.[3]

  • Solvent-Free Conditions: In some cases, solvent-free conditions using solid sodium hydroxide as a catalyst have been reported to produce near-quantitative yields (96-98%) by minimizing side reactions that may be more prevalent in solution.[1]

  • pH Control: After the reaction, neutralizing the mixture with a dilute acid (e.g., acetic acid) can prevent further base-catalyzed side reactions during workup.[3]

Question 2: My final product is a complex mixture, and I am having trouble isolating the desired 2,5-dibenzylidenecyclobutanone. What are the likely side products?

Answer: The primary side products in this reaction are the result of self-condensation and dimerization.

  • Cyclobutanone Self-Condensation Products: These are adducts formed from the reaction of two or more cyclobutanone molecules.

  • Dimer of 2,5-dibenzylidenecyclobutanone: This is a common side product, especially under strongly basic conditions or at elevated temperatures.[3]

  • Mono-benzylidene Product: Incomplete reaction can lead to the formation of 2-benzylidenecyclobutanone.

Solutions:

  • Careful Recrystallization: Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol (B145695)/dichloromethane.[3]

  • Chromatography: If recrystallization is insufficient, column chromatography may be necessary to separate the desired product from the various side products.

Troubleshooting: this compound Synthesis

The synthesis of this compound is generally more robust than its cyclobutanone counterpart. However, optimizing for high yield and purity is still a key consideration.

Question 1: My yield of this compound is lower than expected. How can I improve it?

Answer: While less prone to the dramatic side reactions seen with cyclobutanone, low yields can still occur. Consider the following factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Suboptimal Stoichiometry: An incorrect molar ratio of cyclopentanone (B42830) to benzaldehyde can lead to the formation of the mono-substituted product or unreacted starting materials.

  • Purity of Starting Materials: Impurities in the cyclopentanone or benzaldehyde can interfere with the reaction.

  • Reaction Time and Temperature: The reaction may require a specific duration and temperature to maximize the yield.

Solutions:

  • Molar Ratio: Ensure a 1:2 molar ratio of cyclopentanone to benzaldehyde to favor the formation of the di-substituted product.[1]

  • Reaction Time: Allow for sufficient reaction time. Some procedures call for stirring for up to 48 hours.[4]

  • Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH or KOH) is crucial for promoting the reaction.

  • Purification of Starting Materials: If necessary, distill the cyclopentanone and benzaldehyde before use.

Question 2: The color of my product is off, or I am seeing impurities in my NMR spectrum. What could be the cause?

Answer: Off-colors or unexpected spectral signals often indicate the presence of side products or unreacted starting materials.

  • Mono-substituted Product: 2-benzylidenecyclopentanone (B176167) is a likely impurity if the reaction does not go to completion.

  • Oxidation of Benzaldehyde: If the benzaldehyde used is old or has been improperly stored, it may have oxidized to benzoic acid, which can interfere with the reaction.

Solutions:

  • Washing Steps: During workup, washing the crude product with water can help remove any water-soluble impurities like sodium benzoate. A wash with dilute acetic acid in ethanol can also help remove basic residues.[5]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is often effective for purifying the final product.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for the synthesis of these compounds?

The synthesis of both 2,5-dibenzylidenecyclobutanone and this compound is typically achieved through a base-catalyzed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation.[1][2] The mechanism involves the formation of an enolate from the cycloalkanone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This is followed by a dehydration step to form the α,β-unsaturated ketone. This process occurs at both α-carbons of the cycloalkanone.

FAQ 2: How does ring strain affect the synthesis of 2,5-dibenzylidenecyclobutanone?

The four-membered ring of cyclobutanone has significantly more ring strain than the five-membered ring of cyclopentanone.[1] This increased strain makes cyclobutanone more reactive and susceptible to side reactions like self-condensation.[1][2] The strain also influences the geometry of the final product, forcing it into a more planar conformation, which enhances the conjugation of the dienone system.[1]

FAQ 3: Can I use substituted benzaldehydes in these reactions?

Yes, substituted benzaldehydes can be used to synthesize a variety of derivatives. The electronic nature of the substituent on the benzaldehyde can affect the reactivity of the carbonyl group towards nucleophilic attack by the enolate.[1] Electron-donating groups may decrease the reaction rate, while electron-withdrawing groups may increase it.

FAQ 4: What are some common applications of these compounds?

These cross-conjugated dienones are of interest for their potential applications in materials science as photoactive materials.[1][2] They have also been investigated for their potential biological activities, including anti-tumor and anti-inflammatory effects.[6]

Section 3: Data Presentation

Table 1: Comparative Yields of 2,5-Dibenzylidene-cycloalkanones

CycloalkanoneBenzaldehyde SubstituentProductYield (%)Reference
CyclobutanoneNone(2E,4E)-2,4-Dibenzylidenecyclobutanone12%[1][3]
Cyclobutanone4-Methoxy(2E,4E)-2,4-Bis(4-methoxybenzylidene)cyclobutanone58%[1][3]
CyclopentanoneNone(2E,5E)-2,5-Dibenzylidenecyclopentanone93%[4]
Cyclopentanone4-Hydroxy2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone63-99%[7]

Section 4: Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibenzylidenecyclobutanone

This protocol is adapted from a reported procedure for the synthesis of substituted 2,4-dibenzylidenecyclobutanones.[3]

Materials:

  • Cyclobutanone

  • Substituted or unsubstituted benzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Acetic Acid

Procedure:

  • Prepare a 0.03 M solution of NaOH in 75% ethanol.

  • In a separate flask, create a mixture of cyclobutanone (1 mmol) and benzaldehyde (2 mmol) in 75% ethanol (875 µL).

  • Cool the NaOH solution to 5 °C in an ice bath.

  • With stirring, add the cyclobutanone/benzaldehyde mixture dropwise to the cold NaOH solution.

  • Continue stirring the reaction mixture at 5 °C for 35 minutes.

  • Neutralize the reaction mixture to pH 6 by adding a dilute solution of acetic acid in ethanol.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a 1:1 (v/v) mixture of ethanol and water.

  • Dry the product in the air.

Protocol 2: Synthesis of this compound

This protocol is a general procedure based on the Claisen-Schmidt condensation.[4]

Materials:

  • Cyclopentanone

  • Benzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Water

  • Diethyl ether

Procedure:

  • Prepare a solution of NaOH (40 mg, 1 mmol) in water (1 mL).

  • With vigorous stirring, add ethanol (25 mL) to the NaOH solution.

  • Add benzaldehyde (10 mmol) to the basic ethanol solution.

  • Dropwise, add a solution of cyclopentanone (440 µL, 5 mmol) in ethanol (3 mL).

  • Stir the mixture for 48 hours.

  • The mixture will thicken. Dilute it with diethyl ether (30 mL) and stir for an additional 30 minutes.

  • Collect the precipitate by filtration.

  • Resuspend the solid in diethyl ether, filter again, and dry in the air.

Section 5: Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Cycloalkanone Cycloalkanone (Cyclopentanone or Cyclobutanone) Catalyst Base Catalyst (NaOH or KOH) Cycloalkanone->Catalyst Enolate Formation Benzaldehyde Benzaldehyde (2 eq.) Product 2,5-Dibenzylidene-cycloalkanone Catalyst->Product Claisen-Schmidt Condensation Solvent Solvent (e.g., Ethanol)

Caption: General reaction scheme for the synthesis of 2,5-dibenzylidene-cycloalkanones.

Troubleshooting_Cyclobutanone cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 2,5-Dibenzylidene-cyclobutanone SelfCondensation Self-Condensation of Cyclobutanone Start->SelfCondensation Dimerization Product Dimerization Start->Dimerization Temp High Reaction Temperature Start->Temp Dropwise Dropwise Addition of Reactants SelfCondensation->Dropwise Mitigates SolventFree Consider Solvent-Free Conditions SelfCondensation->SolventFree Alternative Strategy LowTemp Maintain Low Temp. (e.g., 5 °C) Dimerization->LowTemp Reduces pH_Control Neutralize after Reaction (pH 6) Dimerization->pH_Control Prevents during workup Temp->LowTemp Corrects

Caption: Troubleshooting workflow for low yields in 2,5-dibenzylidenecyclobutanone synthesis.

References

Technical Support Center: Purification of Crude 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,5-Dibenzylidenecyclopentanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Problem 1: Low Yield of Crystalline Product After Recrystallization

  • Symptom: After cooling the recrystallization solvent, a minimal amount of solid precipitates, or the solution remains clear.

  • Possible Causes & Solutions:

    Possible CauseTroubleshooting Steps
    Excessive Solvent 1. Reheat the solution to boiling. 2. Evaporate a portion of the solvent to increase the concentration of the product. 3. Allow the solution to cool slowly again.
    Inappropriate Solvent 1. If the product is too soluble even in the cold solvent, consider a different solvent or a mixed-solvent system. Good starting points are ethanol (B145695) or acetonitrile (B52724).[1] 2. For a mixed-solvent system, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" a solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
    Supersaturation 1. Scratch the inside of the flask with a glass rod at the meniscus to induce crystal formation. 2. Add a seed crystal of pure this compound to the cooled solution.

Problem 2: Product Purity Does Not Improve Significantly After Recrystallization

  • Symptom: The melting point of the recrystallized product is still broad, or analytical data (e.g., NMR, HPLC) shows the presence of significant impurities.

  • Possible Causes & Solutions:

    Possible CauseTroubleshooting Steps
    Co-precipitation of Impurities 1. Ensure the solution cools slowly to allow for the formation of a proper crystal lattice that excludes impurities. Rapid cooling can trap impurities within the crystals. 2. Consider a second recrystallization step.
    Incomplete Removal of Soluble Impurities 1. After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
    Presence of Insoluble Impurities 1. If insoluble impurities are present in the crude material, perform a hot filtration of the dissolved product before allowing it to cool and crystallize.
    Presence of Side Products with Similar Solubility 1. If recrystallization is ineffective, column chromatography is the recommended next step for purification.

Problem 3: Crude Product is a Persistent Oil and Does Not Crystallize

  • Symptom: The crude product is obtained as a viscous oil that fails to solidify upon standing or cooling.

  • Possible Causes & Solutions:

    Possible CauseTroubleshooting Steps
    High Impurity Content 1. The presence of significant amounts of impurities can lower the melting point and inhibit crystallization. Attempt to purify a small portion by column chromatography to obtain a seed crystal. 2. Triturate the oil with a non-polar solvent like hexanes to try and induce solidification and remove some of the more soluble impurities.
    Presence of Geometric Isomers The synthesis of this compound can lead to the formation of (E,E) and (E,Z) isomers.[2] While the (E,E) isomer is generally more stable and the major product, a mixture of isomers can result in an oily product. Column chromatography can be effective in separating these isomers.

Problem 4: Yellow or Orange Coloration Remains After Purification

  • Symptom: The final product retains a distinct yellow or orange color, suggesting the presence of colored impurities.

  • Possible Causes & Solutions:

    Possible CauseTroubleshooting Steps
    Highly Conjugated Impurities 1. During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. 2. Column chromatography is often very effective at separating colored impurities. Monitor the separation by TLC to ensure the colored bands are separated from the product band.
    Oxidation or Degradation Products 1. Ensure that purification steps are carried out without undue delay and that the product is stored under appropriate conditions (cool, dark, and under an inert atmosphere if necessary) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the aldol (B89426) condensation synthesis and include:

  • Unreacted Benzaldehyde: Can often be removed by washing the crude product with a sodium bisulfite solution.

  • Unreacted Cyclopentanone: Being volatile, it can often be removed under vacuum.

  • Mono-benzylidenecyclopentanone: This is the product of a single condensation reaction and is a common side product.

  • Self-condensation products of cyclopentanone: These can form under the basic reaction conditions.

  • Benzoic acid: Formed from the oxidation of benzaldehyde.

Q2: What is a suitable solvent system for Thin Layer Chromatography (TLC) analysis?

A2: A common and effective eluent for TLC analysis of this compound is a mixture of hexanes and ethyl acetate. A starting ratio of 4:1 (hexanes:ethyl acetate) is recommended. The product should have an R_f value of approximately 0.3-0.4 in a suitable solvent system for good separation on a column.

Q3: What level of purity can I expect to achieve?

A3: With proper purification techniques, a purity of >98% (as determined by HPLC) can be achieved.[3][4][5]

Q4: Is column chromatography always necessary?

A4: Not always. For many applications, a single recrystallization from a suitable solvent like ethanol or acetonitrile is sufficient to obtain a product of high purity.[1] However, if the crude product is heavily contaminated with side products of similar solubility, or if a very high purity is required, column chromatography is the recommended method.

Quantitative Data on Purification

The following table summarizes typical purity and yield data that can be expected from different purification methods.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Recrystallization (single) 85-95%95-98%70-90%Highly dependent on the initial purity and the choice of solvent.
Column Chromatography 85-95%>98%60-80%Effective for removing closely related impurities and colored byproducts.
Recrystallization following Column Chromatography >98%>99%>90%For achieving very high purity material.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in the chosen eluent (e.g., a 4:1 mixture of hexanes:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Combination and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization assessment1 Assess Purity and Yield recrystallization->assessment1 success Pure Product (>98%) assessment1->success Successful failure Low Purity or Yield assessment1->failure Unsuccessful troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, slow cooling) failure->troubleshoot_recrystallization column_chromatography Perform Column Chromatography failure->column_chromatography If still impure troubleshoot_recrystallization->recrystallization assessment2 Assess Purity of Fractions (TLC) column_chromatography->assessment2 combine_fractions Combine Pure Fractions & Evaporate assessment2->combine_fractions Pure Fractions Identified final_product Purified Product combine_fractions->final_product

Caption: A workflow for troubleshooting the purification of this compound.

Purification_Decision_Tree start Crude Product State? solid Solid start->solid Solid oil Persistent Oil start->oil Oil recrystallize Recrystallization solid->recrystallize column Column Chromatography oil->column purity_check1 Purity > 98%? recrystallize->purity_check1 purity_check2 Purity > 98%? column->purity_check2 purity_check1->column No end_ok Purification Complete purity_check1->end_ok Yes purity_check2->end_ok Yes end_nok Further Purification Needed purity_check2->end_nok No

Caption: A decision tree for selecting the initial purification method for crude this compound.

References

preventing self-condensation of cyclopentanone in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the self-condensation of cyclopentanone (B42830) during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is cyclopentanone self-condensation and why does it occur?

A1: Cyclopentanone self-condensation is an aldol (B89426) condensation reaction where two molecules of cyclopentanone react with each other.[1] This occurs because the α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) of cyclopentanone are acidic and can be removed by a base or an acid to form an enolate or an enol, respectively. This enolate/enol then acts as a nucleophile and attacks the electrophilic carbonyl carbon of another cyclopentanone molecule. The initial product is a β-hydroxy ketone, which can then dehydrate, especially at higher temperatures, to form an α,β-unsaturated ketone, 2-cyclopentylidene-cyclopentanone (the dimer).[2][3] This dimer can sometimes react further with another molecule of cyclopentanone to form a trimer.[4]

Q2: Under what conditions is self-condensation of cyclopentanone most likely to occur?

A2: Self-condensation of cyclopentanone is promoted by both acidic and basic conditions.[3][5] The reaction is also favored by higher temperatures. For example, studies on the catalytic conversion of cyclopentanone have shown significant dimer and trimer formation at temperatures ranging from 110°C to 170°C.[4] The presence of acid-base bifunctional catalysts can also efficiently promote this reaction.[4] Therefore, if your reaction medium is acidic or basic and requires elevated temperatures, you should be particularly cautious about the possibility of self-condensation.

Q3: What are the common side products of cyclopentanone self-condensation?

A3: The primary and most common side product is the dimer, 2-cyclopentylidene-cyclopentanone.[2] A subsequent reaction with another cyclopentanone molecule can lead to the formation of a trimer, 2,5-dicyclopentylidene-cyclopentanone.[2] The relative amounts of these products can depend on the specific reaction conditions.[4]

Troubleshooting Guide

Issue: I am observing unexpected side products in my reaction involving cyclopentanone, and I suspect it is due to self-condensation. How can I confirm this and prevent it?

This guide will walk you through a systematic approach to troubleshoot and prevent the self-condensation of cyclopentanone.

Step 1: Identify the Problem

The first step is to confirm that the observed side products are indeed from cyclopentanone self-condensation.

  • Analysis: Characterize the side products using techniques like GC-MS, LC-MS, and NMR. The expected mass of the dimer (C10H14O) is approximately 150.22 g/mol , and the trimer (C15H20O) is approximately 216.32 g/mol .

  • Expected NMR Signals: For the dimer, look for characteristic signals of an α,β-unsaturated ketone.

Step 2: Troubleshooting Workflow

Once self-condensation is confirmed, use the following workflow to address the issue.

Troubleshooting_Workflow Troubleshooting Cyclopentanone Self-Condensation start Self-Condensation Observed check_conditions Review Reaction Conditions: - Temperature - pH (presence of acid/base) - Catalyst start->check_conditions lower_temp Lower Reaction Temperature check_conditions->lower_temp High Temp? neutralize Adjust to Neutral pH check_conditions->neutralize Acidic/Basic? change_catalyst Change Catalyst check_conditions->change_catalyst Active Catalyst? end Problem Resolved lower_temp->end neutralize->end protecting_group Use a Protecting Group change_catalyst->protecting_group Condensation Persists protocol Follow Protection/Deprotection Protocol protecting_group->protocol protocol->end

Caption: Troubleshooting workflow for preventing cyclopentanone self-condensation.

Step 3: Detailed Corrective Actions

Based on the troubleshooting workflow, here are detailed explanations of the corrective actions.

1. Modification of Reaction Conditions

  • Temperature: High temperatures accelerate the rate of aldol condensation. If your desired reaction can proceed at a lower temperature, reducing the reaction temperature is the simplest first step.

  • pH Control: If your reaction does not require acidic or basic conditions, ensure the reaction mixture is neutral. The presence of even catalytic amounts of acid or base can promote self-condensation.[5] If your desired reaction requires a basic catalyst, consider using a weaker base or a heterogeneous basic catalyst that can be easily filtered off. For instance, hydrotalcites have been used as basic catalysts.[6] If an acidic catalyst is required, consider solid acid catalysts like Amberlyst 15, which can also be easily removed.[7]

ParameterCondition Favoring Self-CondensationRecommended Adjustment
Temperature > 100 °CDecrease to the lowest effective temperature for the desired reaction.
pH Acidic or BasicAdjust to neutral pH if possible.
Catalyst Homogeneous acid or baseUse a heterogeneous catalyst for easy removal.

2. Use of Protecting Groups

If modifying the reaction conditions is not feasible or does not prevent self-condensation, protecting the carbonyl group of cyclopentanone is a highly effective strategy. Acetals are common protecting groups for ketones as they are stable under basic and nucleophilic conditions and can be easily removed.[8][9]

This protocol describes the formation of a cyclic acetal (B89532) from cyclopentanone using ethylene (B1197577) glycol.

Materials:

  • Cyclopentanone

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cyclopentanone, toluene, and ethylene glycol (1.1 eq).

  • Add a catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until all the cyclopentanone is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected cyclopentanone (a cyclic acetal).

The protected cyclopentanone can now be used in your desired reaction without the risk of self-condensation.

After your desired reaction is complete, the protecting group can be removed to regenerate the cyclopentanone carbonyl group.

Materials:

  • Protected cyclopentanone

  • Acetone (B3395972)

  • Dilute aqueous HCl (e.g., 1 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the protected cyclopentanone in a mixture of acetone and water.

  • Add a catalytic amount of dilute aqueous HCl.

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC until the deprotection is complete.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected cyclopentanone-containing product.

3. Alternative Synthetic Strategies

If you are designing a synthesis and have flexibility in your starting materials, consider routes that avoid using cyclopentanone in the presence of conditions that favor self-condensation. For example, if cyclopentanone is an intermediate, it might be possible to generate it in situ under conditions that immediately lead to the desired subsequent reaction, without allowing it to accumulate and undergo self-condensation. There are numerous synthetic methods for forming cyclopentanone rings that may be suitable alternatives depending on the overall synthetic goal.[10]

References

Technical Support Center: 2,5-Dibenzylidenecyclopentanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of 2,5-Dibenzylidenecyclopentanone (DBCP) and its derivatives. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of DBCP and its analogs.

Synthesis & Purification Issues

Q1: I am getting a low yield during the synthesis of this compound. What are the common causes?

A1: Low yields in the Claisen-Schmidt condensation used to synthesize DBCP are often due to several factors:

  • Sub-optimal Base: The choice and quality of the base are critical for the deprotonation of cyclopentanone (B42830) to form the reactive enolate intermediate.[1] Ensure the base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is fresh and handled under appropriate conditions to maintain its reactivity.[2][3][4]

  • Reaction Temperature: Temperature influences the reaction rate. While many procedures are conducted at room temperature, deviations can lead to incomplete reactions or the formation of side products.[1][4]

  • Presence of Water: The enolate intermediate is sensitive to water, which can quench the reaction. Using anhydrous solvents and reagents is recommended to prevent this.[1]

  • Side Reactions: Self-condensation of cyclopentanone or dimerization can occur, reducing the yield of the desired product.[2]

Q2: My final product is impure and difficult to purify. What are the best purification methods?

A2: Purification challenges often arise from side products or unreacted starting materials. The two primary methods for purifying solid DBCP are:

  • Recrystallization: This is the most common and effective method for purifying solid DBCP.[1] The key is to find a suitable solvent that dissolves the compound when hot but not at room temperature, while impurities remain soluble or insoluble.[3] Ethanol (B145695) is often an effective solvent for this purpose.[1][3]

  • Column Chromatography: If recrystallization is ineffective, especially for oily products or complex mixtures, column chromatography is a powerful alternative.[3] A typical eluent system is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio can be determined beforehand using Thin-Layer Chromatography (TLC).[3]

Stability & Storage Issues

Q3: The color of my compound has changed from yellow to a different shade during storage. Is it degrading?

A3: A color change can be an indicator of degradation. This compound and its derivatives are conjugated systems susceptible to degradation, particularly when exposed to light.[2][5]

  • Photodegradation: These compounds can undergo photochemical reactions, such as photoisomerization from the more stable (E,E) isomer to the (E,Z) isomer upon irradiation, which can alter their physical properties.[5]

  • Oxidation: The extensive π-conjugated system can also be susceptible to oxidation upon prolonged exposure to air.

Q4: I am observing unexpected peaks in my analytical data (e.g., NMR, HPLC) after storing my compound. What could they be?

A4: The appearance of new peaks suggests the formation of new chemical species. These could be:

  • Geometric Isomers: As mentioned, DBCP can photoisomerize.[5] The resulting (E,Z) isomer will have a different analytical signature from the parent (E,E) compound.[5]

  • Degradation Products: Exposure to heat, light, or reactive chemicals can cause the molecule to decompose. Thermal analysis of DBCP has shown the possibility of insignificant degradation near its melting point.[6]

  • Photodimerization Products: The exocyclic double bonds in the structure make it a candidate for [2+2] photocycloaddition reactions, although the arrangement in the crystalline state is often unfavorable for this to occur intermolecularly.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a yellow crystalline solid that is generally considered to have high stability under proper storage conditions.[7] However, its stability can be compromised by exposure to light and high temperatures. Thermal studies show the structure is stable upon heating up to its melting point (around 195-196 °C), though some minor degradation may occur.[6]

Q2: How do different substituents on the benzylidene rings affect stability and reactivity?

A2: Substituents on the benzene (B151609) rings can significantly alter the electronic properties, and thus the stability and reactivity, of the molecule.

  • Electronic Effects: Electron-donating groups tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups lower it. This influences the molecule's susceptibility to oxidation and its photophysical properties.[2]

  • Reaction Yields: The nature of the substituent on the benzaldehyde (B42025) reactant can influence the yield of the condensation reaction. Electron-donating groups can activate the aldehyde, potentially leading to higher yields, while withdrawing groups may deactivate it.[2]

Q3: What are the recommended storage conditions for these compounds?

A3: To ensure long-term stability, this compound and its derivatives should be stored in a cool, dry, and dark place.[8] It is advisable to store them in well-sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light, moisture, and air.

Q4: What are the primary degradation pathways for these molecules?

A4: The primary known degradation pathway is photochemical. The cross-conjugated dienone structure is sensitive to UV light, which can induce (E,E) to (E,Z) photoisomerization.[5] This process establishes a photoequilibrium after a certain period of irradiation.[5] Thermal decomposition at high temperatures is also possible, potentially leading to fragmentation of the molecule.[9]

Q5: Is the (E,E)-isomer the most stable geometric form?

A5: Yes, the (E,E)-isomer of this compound is generally the most stable and is the form typically obtained from synthesis.[2][6]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 895-80-7[7][10]
Molecular Formula C₁₉H₁₆O[7][11]
Molecular Weight 260.33 g/mol [7][11]
Appearance Yellow crystalline solid[6][7]
Melting Point 192 - 198 °C[6][7]
Boiling Point 462.9 °C at 760 mmHg[7]
LogP 4.51650[7]
Table 2: In Silico Predicted Pharmacokinetic Properties of Selected Analogues

These predictions from computational studies help in the early assessment of a compound's drug-likeness.[2]

CompoundHuman Intestinal Absorption (HIA)Caco-2 PermeabilityP-glycoprotein SubstrateCYP3A4 Inhibitor
Curcumin HighModerateYesYes
This compound HighHighNoYes
2,5-Bis(4-hydroxybenzylidene)cyclopentanone HighModerateNoYes
2,5-Bis(4-methoxybenzylidene)cyclopentanone HighHighNoYes
2,5-Bis(4-chlorobenzylidene)cyclopentanone Very HighHighNoYes
Data compiled from computational studies for illustrative purposes.[2]

Experimental Protocols

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed synthesis of chalcone-like compounds such as DBCP.[3][4]

Materials:

  • Cyclopentanone (1.0 eq.)

  • Substituted Benzaldehyde (2.0 eq.)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reactant Preparation: Dissolve cyclopentanone and the substituted benzaldehyde in ethanol within a round-bottom flask.[4]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 20-40%).[4]

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate (the product) usually forms over time.[4]

  • Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with cold water to remove the base catalyst and then with a small amount of cold ethanol to remove unreacted aldehyde.

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

Protocol 2: Purification by Recrystallization

This is a standard technique for purifying the crude solid product obtained from synthesis.[3]

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble at room temperature (e.g., ethanol).

  • Dissolution: In a flask, dissolve the crude DBCP in the minimum amount of the hot solvent to create a saturated solution.[3]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals to remove any residual solvent.

Visualizations

Diagrams

G Experimental Workflow for DBCP Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Reactants Cyclopentanone + Benzaldehyde (2 eq.) Reaction Claisen-Schmidt Condensation (Base Catalyst, EtOH) Reactants->Reaction Crude Crude Product Reaction->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure DBCP Purify->Pure Analysis Spectroscopic Analysis (NMR, IR, MS) Pure->Analysis Store Store in Cool, Dark, Dry Conditions Analysis->Store

Caption: General experimental workflow for synthesis and analysis.

G Potential Degradation Pathway: Photoisomerization EE (E,E)-Isomer (Most Stable) EZ (E,Z)-Isomer EE->EZ hv (Light Exposure) EZ->EE hv or Δ (Heat)

Caption: Photoisomerization of this compound.

G Simplified Chalcone Action on NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Activation Stimuli->IKK IkB_p P-IκB IKK->IkB_p Chalcone Chalcone Derivative Chalcone->IKK Inhibition IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IKK Phosphorylation NFkB NF-κB (p50/p65) IkB_p->NFkB Release IkB_deg IκB Degradation IkB_p->IkB_deg NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Genes Transcription

References

Technical Support Center: Overcoming Poor Solubility of 2,5-Dibenzylidenecyclopentanone for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2,5-Dibenzylidenecyclopentanone in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic compound belonging to the chalcone (B49325) family, which are precursors to flavonoids. It is investigated for a range of therapeutic properties, including anticancer and anti-inflammatory effects. Its molecular structure, characterized by two aromatic rings and a largely nonpolar framework, leads to poor aqueous solubility, creating significant challenges for its use in biological assays where aqueous buffer systems are standard.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing high-concentration stock solutions of this compound. It is also reported to be soluble in other organic solvents like chloroform (B151607) and acetone. For biological applications, starting with a 100% DMSO stock is standard practice.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO should be kept as low as possible to avoid cytotoxicity and off-target effects. For most cell lines, a final concentration of 0.5% or lower is well-tolerated.[1] However, sensitive cell lines may require concentrations at or below 0.1%.[1] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay medium. What can I do?

A4: This is a common issue known as "crashing out." Several strategies can mitigate this:

  • Serial Dilution: Instead of a single large dilution, perform a series of dilutions of your DMSO stock in the assay medium. This gradual change in solvent polarity can help maintain solubility.

  • Pre-warming the Medium: Gently warming the assay medium to 37°C before adding the compound stock can sometimes improve solubility.

  • Rapid Mixing: Add the stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.

  • Incorporate Solubilizing Agents: Consider the use of excipients like surfactants (e.g., Tween 80, Pluronic F-68) or cyclodextrins in your assay medium.

Q5: Can I use surfactants to improve the solubility of this compound in my aqueous buffer?

A5: Yes, non-ionic surfactants are commonly used. For instance, some chalcone derivatives have been shown to be soluble in phosphate-buffered saline (PBS) containing 3% Tween 80, making this a viable option for biological experiments.[2] It is important to test the effect of the surfactant on your specific assay as a control.

Q6: What is the primary mechanism of action for the anticancer effects of this compound and its analogs?

A6: Chalcones and their derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways.[3] A significant mechanism identified for close analogs of this compound is the inhibition of the STAT3 signaling pathway.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Compound precipitates immediately upon dilution into aqueous medium. High lipophilicity of the compound; large polarity difference between DMSO and the aqueous medium.1. Use a serial dilution protocol. 2. Incorporate a co-solvent like ethanol (B145695) in an intermediate dilution step. 3. Add a low concentration of a biocompatible surfactant (e.g., 0.1% Tween 80) to the final medium. 4. Ensure rapid and thorough mixing upon dilution.
The solution is cloudy or hazy. Formation of a fine precipitate or micelle aggregation.1. Briefly sonicate the final diluted solution in a water bath sonicator. 2. Filter the final solution through a 0.22 µm syringe filter if appropriate for the assay. 3. Visually inspect the solution under a microscope to confirm the presence of precipitate.
I observe a precipitate in my cell culture wells after 24-48 hours. The compound is "crashing out" of the solution over time, potentially due to interactions with media components or changes in pH.1. Decrease the final concentration of the compound in the assay. 2. Test the stability of the compound in the complete medium without cells over the same time course. 3. Consider using a more stable formulation, such as a cyclodextrin (B1172386) inclusion complex or a nanoemulsion.
High background or off-target effects are observed in the assay. The concentration of the solvent (DMSO) or solubilizing agent is too high, causing cellular stress or interfering with the assay readout.1. Perform a dose-response curve for the vehicle (e.g., DMSO, Tween 80) alone to determine the non-toxic concentration range for your specific cells and assay. 2. Always include a vehicle control with the same final concentration of solvents and excipients as the highest treatment concentration. 3. Reduce the final solvent concentration to the lowest possible level that maintains compound solubility.

Data Presentation

Table 1: Solubility Characteristics and Formulation Strategies for Chalcones

Solvent/System Compound Class Observed Solubility Recommendations for Biological Assays
Water / PBS ChalconesGenerally Insoluble to Very Poorly SolubleNot recommended for direct dissolution. Use as a final dilution medium with caution.
DMSO ChalconesGenerally SolubleRecommended for preparing high-concentration stock solutions (e.g., 10-50 mM).
Ethanol ChalconesGenerally SolubleCan be used for stock solutions, but DMSO is more common. May be used as a co-solvent.
PBS with 3% Tween 80 Chalcone DerivativesSolubleA viable option for preparing working solutions for biological assays.[2]
Cyclodextrins (e.g., HP-β-CD) ChalconesSolubility EnhancementCan form inclusion complexes to increase aqueous solubility. Requires optimization.
Nanoemulsions ChalconesHigh Encapsulation EfficiencyAn advanced formulation to improve solubility and stability in aqueous media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution Method for Cell-Based Assays

This method is designed to minimize precipitation when diluting the DMSO stock into the aqueous cell culture medium.

  • Materials:

    • 10 mM stock solution of this compound in 100% DMSO

    • Complete cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes

  • Procedure (Example for a final concentration of 10 µM):

    • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 10 mM stock + 18 µL of 100% DMSO).

    • Working Solution Preparation: Prepare the highest concentration for your assay by diluting the intermediate stock into the complete cell culture medium. To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate stock to 999 µL of the pre-warmed medium.

    • Serial Dilutions: Perform subsequent serial dilutions from this highest concentration working solution using the complete cell culture medium to generate the desired dose-response curve.

    • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 0.1% DMSO in medium).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cellular Assays cluster_prep Preparation cluster_assay Cellular Assay cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO intermediate 2. Create 1 mM Intermediate Stock in 100% DMSO stock->intermediate working 3. Prepare Working Solutions in Pre-warmed Medium (Serial Dilution) intermediate->working treat 5. Treat Cells with Working Solutions and Vehicle Control working->treat seed 4. Seed Cells in Multi-well Plate seed->treat incubate 6. Incubate for Desired Time Period (e.g., 24, 48, 72h) treat->incubate endpoint 7. Perform Endpoint Assay (e.g., MTT, Western Blot) incubate->endpoint data 8. Data Acquisition and Analysis endpoint->data

Caption: Workflow for preparing and using this compound in cellular assays.

stat3_pathway Proposed Anticancer Mechanism of this compound Analogues cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3_inactive STAT3 (inactive) STAT3_active p-STAT3 (active) Dimer STAT3_inactive->STAT3_active Dimerization STAT3_nucleus p-STAT3 Dimer STAT3_active->STAT3_nucleus Nuclear Translocation DBCP This compound (or Analogue) DBCP->STAT3_inactive Binds to SH2 Domain, Prevents Phosphorylation Apoptosis Apoptosis DBCP->Apoptosis Induction JAK JAK JAK->STAT3_inactive Phosphorylates (Y705) Receptor Cytokine Receptor Receptor->JAK Cytokine Binding Transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2, Survivin) Transcription->Apoptosis Inhibition STAT3_nucleus->Transcription Binds to DNA

Caption: Inhibition of the STAT3 signaling pathway by this compound analogues.

References

Technical Support Center: Scaling Up the Synthesis of 2,5-Dibenzylidenecyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 2,5-Dibenzylidenecyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of cyclopentanone (B42830) with two equivalents of benzaldehyde (B42025). For large-scale synthesis, a solvent-free approach using solid sodium hydroxide (B78521) as a catalyst has been shown to be highly efficient, offering quantitative yields.[1]

Q2: What are the critical parameters to control for a successful scale-up?

A2: The key parameters to control are:

  • Molar Ratio: A 1:2 molar ratio of cyclopentanone to benzaldehyde is crucial to ensure the formation of the desired bis-condensation product.

  • Catalyst Concentration: The amount of base catalyst significantly impacts the reaction rate and the formation of byproducts. Optimization is necessary, but typically 20 mol% of NaOH is a good starting point for solvent-free conditions.

  • Temperature: The reaction is often performed at room temperature, especially with the solvent-free grinding method. Exothermic reactions may require initial cooling to control the reaction rate.

  • Purity of Reactants: Using high-purity cyclopentanone and benzaldehyde is essential to minimize side reactions and improve the yield and purity of the final product.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: The primary side reactions in the Claisen-Schmidt condensation for this synthesis include:

  • Self-condensation of Cyclopentanone: Cyclopentanone can react with itself, especially in the presence of a strong base. This can be minimized by ensuring the benzaldehyde is readily available for the enolate to react with.

  • Cannizzaro Reaction of Benzaldehyde: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can undergo disproportionation to form benzyl (B1604629) alcohol and benzoic acid. This is more likely at high base concentrations.

  • Formation of the Mono-benzylidene Product: Incomplete reaction can lead to the formation of 2-benzylidenecyclopentanone. Ensuring a 1:2 molar ratio of cyclopentanone to benzaldehyde and sufficient reaction time can mitigate this.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (e.g., old NaOH).2. Impure reactants.3. Incorrect stoichiometry (improper molar ratio).4. Insufficient reaction time.5. Loss of product during workup.1. Use fresh, high-purity NaOH.2. Ensure the purity of cyclopentanone and benzaldehyde.3. Carefully measure and use a 1:2 molar ratio of cyclopentanone to benzaldehyde.4. Monitor the reaction progress using Thin Layer Chromatography (TLC).5. Optimize the recrystallization and filtration steps to minimize loss.
Product is an Oil or a Dark Tar, Not a Crystalline Solid 1. Presence of significant impurities or side products.2. Incomplete removal of solvent or starting materials.3. Decomposition due to excessive heat during reaction or workup.1. Review the reaction conditions to minimize side reactions (e.g., control temperature, catalyst concentration).2. Ensure the product is thoroughly dried after filtration.3. Purify the crude product via recrystallization or column chromatography.4. Avoid excessive heating during the reaction and drying.
Multiple Spots on TLC of the Crude Product 1. Formation of side products (mono-substituted product, self-condensation products, etc.).2. Presence of unreacted starting materials.1. Optimize reaction conditions (catalyst concentration, reaction time) to favor the desired product.2. Ensure the reaction has gone to completion by monitoring with TLC.3. Purify the product using recrystallization or column chromatography to separate the components.
Product is Difficult to Filter 1. Very fine crystalline product.2. Product is oily and clogs the filter paper.1. Allow the crystals to grow larger by cooling the solution slowly during recrystallization.2. Ensure the product has fully crystallized and is a solid before attempting filtration. Washing with a cold solvent can sometimes help solidify an oily product.

Experimental Protocols

Scaled-Up Synthesis of this compound via Solvent-Free Grinding

This protocol is adapted from a high-yield, solvent-free method.

Materials:

  • Cyclopentanone (1.0 mol, 84.1 g)

  • Benzaldehyde (2.0 mol, 212.2 g)

  • Sodium Hydroxide (NaOH), solid pellets or powder (0.2 mol, 8.0 g)

  • Large mortar and pestle

  • Ethanol (B145695) (for recrystallization)

  • Deionized water

Procedure:

  • Reactant Preparation: In a large, clean, and dry mortar, add cyclopentanone (1.0 mol) and benzaldehyde (2.0 mol).

  • Catalyst Addition: Add solid sodium hydroxide (0.2 mol) to the mixture in the mortar.

  • Grinding: Begin grinding the mixture vigorously with the pestle. The reaction is often exothermic, and the mixture may liquefy and then solidify as the product forms. Continue grinding for 15-20 minutes. The mixture should become a thick, yellow paste.

  • Reaction Completion: Allow the mixture to stand at room temperature for at least one hour to ensure the reaction goes to completion. The solid mass will harden.

  • Isolation of Crude Product: Break up the solid mass and transfer it to a large beaker. Add approximately 500 mL of deionized water to the solid and stir well to dissolve any remaining NaOH and other water-soluble impurities.

  • Filtration and Washing: Filter the yellow solid using a Buchner funnel. Wash the solid cake with copious amounts of deionized water until the washings are neutral (test with pH paper).

  • Drying: Press the solid as dry as possible on the filter funnel. Then, transfer the crude product to a watch glass or drying dish and let it air dry or dry in a desiccator. A typical crude yield of over 95% can be expected.

Purification by Recrystallization

Procedure:

  • Dissolution: Transfer the crude, dry this compound to a large Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Bright yellow crystals of this compound will start to form.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities. Allow the crystals to dry completely on the filter paper or in a desiccator. The purified product should be a bright yellow crystalline solid with a melting point of 190-194 °C.

Data Presentation

Table 1: Effect of Catalyst on the Yield of α,α′-bis-(benzylidene)cycloalkanones under Solvent-Free Conditions

CycloalkanoneAldehydeCatalyst (mol%)Yield (%)Reference
CyclohexanoneBenzaldehydeNaOH (10)95[2]
CyclohexanoneBenzaldehydeNaOH (20)98[2]
CyclohexanoneBenzaldehydeNaOH (80)99[2]
CyclohexanoneBenzaldehydeNaOH (100)99[2]
CyclohexanoneBenzaldehydeKOH (20)85[2]
CyclopentanoneBenzaldehydeNaOH (solid, unspecified amount)96-98[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup and Purification Reactant Preparation Reactant Preparation Catalyst Addition Catalyst Addition Reactant Preparation->Catalyst Addition Grinding Grinding Catalyst Addition->Grinding Reaction Completion Reaction Completion Grinding->Reaction Completion Isolation of Crude Product Isolation of Crude Product Reaction Completion->Isolation of Crude Product Filtration and Washing Filtration and Washing Isolation of Crude Product->Filtration and Washing Drying Drying Filtration and Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide Start Start Low Yield? Low Yield? Start->Low Yield? Oily Product? Oily Product? Low Yield?->Oily Product? No Check Purity Check Reactant Purity Low Yield?->Check Purity Yes Purify Product Recrystallize or Use Column Chromatography Oily Product?->Purify Product Yes Successful Synthesis Successful Synthesis Oily Product?->Successful Synthesis No Check Stoichiometry Verify 1:2 Molar Ratio Check Purity->Check Stoichiometry Check Catalyst Use Fresh Catalyst Check Stoichiometry->Check Catalyst Optimize Recrystallization Optimize Purification Check Catalyst->Optimize Recrystallization Optimize Recrystallization->Successful Synthesis Control Temperature Control Reaction Temperature Purify Product->Control Temperature Control Temperature->Successful Synthesis

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

effect of different catalysts on 2,5-Dibenzylidenecyclopentanone formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dibenzylidenecyclopentanone. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[1] This reaction involves the condensation of cyclopentanone (B42830) with two equivalents of benzaldehyde (B42025).

Q2: What types of catalysts are typically used for this synthesis?

A2: Both base-catalyzed and acid-catalyzed systems can be employed for the Claisen-Schmidt condensation to produce this compound, though base catalysis is more common.[1] Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used.[1] A variety of other catalysts have also been explored, including solid NaOH, animal bone meal, ionic liquids, and various metal complexes, often in the context of developing more environmentally friendly ("green") methods.[2]

Q3: What are some of the key parameters to optimize for a high yield of this compound?

A3: To achieve high yields and purity, several parameters should be optimized. These include the reaction temperature, the molar ratio of the reactants, and the choice of catalyst and solvent.[1] Typically, a 1:2 molar ratio of cyclopentanone to benzaldehyde is used to ensure the double condensation occurs.[1] The reaction is often performed at room temperature or with gentle heating.[1]

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Yes, side reactions can occur and may result in lower yields of the desired product.[2] For instance, the high reactivity of some cycloalkanones can make them susceptible to self-condensation in basic media.[1][3] Additionally, the resulting dienone product can sometimes undergo dimerization.[1][3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Catalyst

  • Troubleshooting Step: If using a solid base like NaOH or KOH, ensure it has not been passivated by excessive exposure to air, which can lead to the formation of carbonates. Use freshly opened or properly stored catalyst. For solution-based catalysts, verify the concentration and ensure it has not degraded.

Possible Cause 2: Suboptimal Reaction Temperature

  • Troubleshooting Step: The reaction temperature influences the reaction rate. While often performed at room temperature, gentle heating may be necessary to drive the reaction to completion.[1] However, excessive heat can promote side reactions. Monitor the reaction progress at different temperatures to find the optimal condition.

Possible Cause 3: Incorrect Molar Ratio of Reactants

  • Troubleshooting Step: A 1:2 molar ratio of cyclopentanone to benzaldehyde is crucial for the formation of the dibenzylidene product.[1] Ensure accurate measurement of your starting materials. An excess of cyclopentanone can lead to the formation of the mono-benzylidene product.

Possible Cause 4: Presence of Water

  • Troubleshooting Step: While some protocols use aqueous base solutions, the enolate intermediate is sensitive to water, which can quench the reaction. If using anhydrous conditions, ensure all glassware is thoroughly dried and solvents are anhydrous.

Issue 2: Formation of a Sticky Oil Instead of a Crystalline Solid

Possible Cause 1: Impurities

  • Troubleshooting Step: The presence of unreacted starting materials or side products can inhibit crystallization. Attempt to purify a small sample of the oil via column chromatography to isolate the product and induce crystallization. Seeding the oil with a previously obtained crystal of this compound can also promote crystallization.

Possible Cause 2: Incorrect Solvent for Crystallization

  • Troubleshooting Step: Recrystallization from ethanol (B145695) or acetonitrile (B52724) is a common method for purifying this compound to yield bright-colored crystalline solids.[1] If the product oils out, the solvent may not be appropriate or the solution may be too concentrated. Try different solvents or solvent mixtures.

Issue 3: Product is Difficult to Purify

Possible Cause 1: Co-eluting Impurities in Column Chromatography

  • Troubleshooting Step: If impurities are difficult to separate by column chromatography, consider changing the solvent system (eluent). A different solvent system may alter the relative affinities of the product and impurities for the stationary phase, allowing for better separation.

Possible Cause 2: Persistent Coloration

  • Troubleshooting Step: this compound is a yellow crystalline solid.[4] If your product has a persistent off-color that cannot be removed by recrystallization, consider treating the solution with activated charcoal before filtration to remove colored impurities.

Data Presentation

Table 1: Effect of Different Catalysts on the Synthesis of this compound and its Analogs

CatalystSubstrate 1Substrate 2ConditionsYield (%)Reference
Solid NaOH (20 mol%)CyclopentanoneBenzaldehydeSolvent-free, grinding96-98[2]
Solid KOHCyclopentanoneBenzaldehydeSolvent-free, grindingLower than NaOH[2]
NaOAcCyclopentanoneBenzaldehydeSolvent-free, grindingLower than NaOH[2]
NH₄OAcCyclopentanoneBenzaldehydeSolvent-free, grindingLower than NaOH[2]
Base-catalyzedCyclopentanonep-substituted benzaldehydesNot specified36-39[5]
M²⁺MgAlO, M²⁺AlO mixed oxidesCyclohexanolBenzaldehydeSolvent-freeUp to 97 (for dibenzylidenecyclohexanone)[6][7]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis using Solid NaOH Catalyst

This protocol is adapted from a facile, solvent-free Claisen-Schmidt reaction.[2]

  • Reactant Preparation: In a mortar, combine cyclopentanone (10 mmol), benzaldehyde (20 mmol), and solid sodium hydroxide (2 mmol, 20 mol%).

  • Reaction: Grind the mixture using a pestle for 5 minutes at room temperature. The reaction is typically exothermic, and the mixture will solidify.

  • Workup: After the reaction is complete (monitored by TLC), add cold water to the mortar and triturate the solid.

  • Isolation: Collect the solid product by vacuum filtration and wash with water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Classical Synthesis using Ethanolic KOH

This protocol is a general representation of a classical base-catalyzed aldol condensation.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (10 mmol) and benzaldehyde (20 mmol) in ethanol (50 mL).

  • Catalyst Addition: Slowly add a solution of potassium hydroxide (e.g., 10% in ethanol) to the reaction mixture with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC. A precipitate should form.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetonitrile.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Cyclopentanone and Benzaldehyde catalyst Add Catalyst (e.g., solid NaOH) reactants->catalyst grind Grind (Solvent-free) or Stir in Solvent catalyst->grind monitor Monitor Progress (TLC) grind->monitor quench Quench Reaction (e.g., add water) monitor->quench filter Filter Crude Product quench->filter recrystallize Recrystallize filter->recrystallize dry Dry Pure Product recrystallize->dry

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide start Low or No Product Yield? cause1 Inactive Catalyst? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Incorrect Molar Ratio? start->cause3 sol1 Use Fresh Catalyst cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Verify 1:2 Molar Ratio cause3->sol3

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Analysis of 2,5-Dibenzylidenecyclopentanone and Curcumin for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative physicochemical properties, biological activities, and underlying mechanisms of 2,5-Dibenzylidenecyclopentanone and Curcumin (B1669340).

In the quest for novel therapeutic agents, both natural products and their synthetic analogs are of significant interest. Curcumin, the golden polyphenol from turmeric (Curcuma longa), has been extensively studied for its wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application is often hampered by poor bioavailability and rapid metabolism. This has led to the exploration of synthetic analogs, such as this compound, which shares structural similarities with curcumin and has demonstrated promising biological activities. This guide provides a comprehensive comparative analysis of these two compounds, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Physicochemical Properties: A Tale of Two Structures

The structural differences between curcumin and this compound underpin their distinct physicochemical characteristics, which in turn influence their pharmacokinetic profiles. Curcumin possesses a flexible β-diketone moiety and phenolic hydroxyl groups, contributing to its antioxidant properties but also its instability at physiological pH. In contrast, this compound features a more rigid cyclopentanone (B42830) core, which can influence its receptor binding and metabolic stability.

PropertyThis compoundCurcumin
Molecular Formula C₁₉H₁₆OC₂₁H₂₀O₆
Molecular Weight 260.33 g/mol 368.38 g/mol
Melting Point 189-191 °C[1]183 °C
Solubility Practically insoluble in waterPoorly soluble in water
LogP ~4.5~2.5-3.2
Chemical Stability Generally more stable than curcuminUnstable at neutral and alkaline pH

Note: The LogP value, a measure of lipophilicity, suggests that this compound is more lipophilic than curcumin, which may affect its membrane permeability and distribution.

Comparative Biological Activities: Potency and Mechanisms

Both compounds exhibit a spectrum of biological activities, with their anticancer, anti-inflammatory, and antioxidant effects being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of both curcumin and this compound derivatives against various cancer cell lines. While direct comparative studies on the parent this compound are limited, research on its analog, Pentagamavunon-0 (PGV-0), provides valuable insights.

CompoundCell LineAssayIC₅₀ (µM)Reference
Curcumin MCF-7 (Breast)MTT~20-75[2]
HCT-116 (Colon)MTT10[3]
LoVo (Colon)MTT20[3]
4T1 (Breast)MTT12[4]
Pentagamavunon-0 (PGV-0) WiDr (Colon)MTT-[5]
4T1 (Breast)MTT26[4]
HCC 1954 (Breast)MTT39[6]
2,5-bis(4-hydroxybenzylidene)cyclopentanone (B3749652) Not SpecifiedNot SpecifiedNot Specified

Note: IC₅₀ values can vary depending on the experimental conditions, such as cell density and incubation time.

A direct comparison in 4T1 breast cancer cells showed that curcumin (IC₅₀ = 12 µM) was more potent than PGV-0 (IC₅₀ = 26 µM)[4]. However, it is important to note that other derivatives of this compound have shown potent anticancer activities, sometimes exceeding that of curcumin.

Anti-inflammatory Activity

Both curcumin and its analogs are known to suppress inflammatory pathways. A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

CompoundAssayIC₅₀ (µM)Reference
Curcumin NF-κB DNA binding (LPS-induced)>50[7]
NO Production (LPS-stimulated RAW 264.7)11.0[1]
EF31 (a piperidone analog) NF-κB DNA binding (LPS-induced)~5[7]

While direct comparative data for this compound is scarce, studies on its analogs suggest potent anti-inflammatory effects, often superior to curcumin. For instance, the piperidone analog EF31 demonstrated significantly more potent inhibition of NF-κB DNA binding than curcumin[7].

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC₅₀ (µg/mL)Reference
Curcumin DPPH~3.2-48.93[8]
2,5-bis(4-hydroxybenzylidene)cyclopentanone DPPH49.1
Ascorbic Acid (Standard) DPPH51.5

One study reported that 2,5-bis(4-hydroxybenzylidene)cyclopentanone exhibited potent antioxidant activity with an IC₅₀ value of 49.1 µg/mL, which was comparable to the standard antioxidant, ascorbic acid (IC₅₀ = 51.5 µg/mL). Curcumin's reported IC₅₀ values in DPPH assays vary across studies but generally indicate strong antioxidant potential[8].

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and curcumin stem from their ability to modulate multiple cellular signaling pathways.

Apoptosis Induction in Cancer Cells

Both compounds can induce programmed cell death (apoptosis) in cancer cells, a crucial mechanism for their anticancer effects. They primarily act on the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Executioner Caspase Apoptosis Apoptosis Caspase-3->Apoptosis Curcumin Curcumin Curcumin->Death Receptors Upregulates Curcumin->Mitochondrion Induces MOMP Bcl2 Bcl-2 (Anti-apoptotic) Curcumin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Curcumin->Bax Upregulates DBC This compound DBC->Mitochondrion Induces MOMP Bcl2->Mitochondrion Bax->Mitochondrion

Fig. 1: Apoptosis signaling pathways modulated by the compounds.
Anti-inflammatory Signaling Cascade

The anti-inflammatory effects are largely attributed to the inhibition of the NF-κB pathway. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IKK phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasomal Degradation Proteasomal Degradation IkBa->Proteasomal Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Curcumin Curcumin Curcumin->IKK Inhibits DBC This compound DBC->IKK Inhibits

Fig. 2: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis and Extraction Workflow

The synthesis of this compound and the extraction of curcumin represent fundamental starting points for their investigation.

cluster_DBC This compound Synthesis cluster_Curcumin Curcumin Extraction start_DBC Start: Benzaldehyde (B42025) & Cyclopentanone step1_DBC Aldol Condensation (Base or Acid Catalyst) start_DBC->step1_DBC step2_DBC Reaction Mixture step1_DBC->step2_DBC step3_DBC Filtration & Washing step2_DBC->step3_DBC step4_DBC Recrystallization step3_DBC->step4_DBC end_DBC End: Purified this compound step4_DBC->end_DBC start_Curcumin Start: Turmeric Rhizomes step1_Curcumin Drying & Grinding start_Curcumin->step1_Curcumin step2_Curcumin Solvent Extraction (e.g., Ethanol (B145695), Acetone) step1_Curcumin->step2_Curcumin step3_Curcumin Filtration step2_Curcumin->step3_Curcumin step4_Curcumin Solvent Evaporation step3_Curcumin->step4_Curcumin step5_Curcumin Purification (e.g., Chromatography) step4_Curcumin->step5_Curcumin end_Curcumin End: Purified Curcumin step5_Curcumin->end_Curcumin

Fig. 3: Comparative workflow for synthesis and extraction.
Detailed Methodologies

Synthesis of this compound (Aldol Condensation)

This procedure is a modification of the Claisen-Schmidt condensation.

  • Reactants: Cyclopentanone and two equivalents of benzaldehyde are used.

  • Catalyst: A base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is typically used to deprotonate the α-carbon of cyclopentanone, forming an enolate. Alternatively, an acid catalyst can be employed.

  • Solvent: Ethanol is a common solvent for this reaction.

  • Procedure:

    • Dissolve the benzaldehyde and cyclopentanone in the solvent.

    • Slowly add the catalyst solution to the reaction mixture with stirring.

    • Allow the reaction to proceed at room temperature or with gentle heating until a precipitate forms.

    • Collect the crude product by filtration and wash with a suitable solvent (e.g., cold ethanol or water) to remove impurities.

    • Purify the product by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

  • Characterization: The final product is characterized by its melting point, and spectroscopic techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy.

Extraction of Curcumin from Turmeric Rhizomes

This protocol outlines a general solvent extraction method.

  • Sample Preparation: Fresh turmeric rhizomes are washed, dried, and ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Solvents such as ethanol, acetone, or methanol (B129727) are commonly used. Ethanol is often preferred due to its lower toxicity.

  • Extraction Procedure:

    • The turmeric powder is macerated or refluxed with the chosen solvent for a specified period. Soxhlet extraction can also be used for a more exhaustive extraction.

    • The mixture is then filtered to separate the solid residue from the liquid extract containing curcumin.

  • Solvent Removal: The solvent is removed from the filtrate, typically using a rotary evaporator under reduced pressure, to yield a crude curcumin extract.

  • Purification: The crude extract is further purified to isolate curcumin from other curcuminoids and impurities. This is often achieved using column chromatography with a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., a mixture of chloroform (B151607) and methanol).

  • Characterization: The purity of the isolated curcumin is confirmed by techniques such as HPLC, TLC, and by its melting point and spectroscopic data.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or curcumin) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The concentration is adjusted to obtain an initial absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: Macrophages are seeded in a 96-well plate and treated with various concentrations of the test compound for a short pre-incubation period. The cells are then stimulated with LPS to induce the production of nitric oxide.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of around 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Directions

This comparative guide highlights that both this compound and curcumin are promising scaffolds for the development of new therapeutic agents. Curcumin's extensive biological activities are well-documented, but its pharmacokinetic limitations remain a significant hurdle. This compound and its derivatives, such as PGV-0, offer a more stable chemical structure and have demonstrated comparable, and in some cases superior, biological activities.

For researchers and drug development professionals, the following points are crucial:

  • Structure-Activity Relationship (SAR) Studies: The cyclopentanone core of this compound provides a robust platform for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

  • Direct Comparative Studies: There is a clear need for more head-to-head comparative studies of this compound and curcumin under standardized experimental conditions to provide a more definitive assessment of their relative merits.

  • Mechanism of Action: While both compounds are known to modulate key signaling pathways like NF-κB and apoptosis, a deeper understanding of the nuanced differences in their molecular targets and mechanisms of action will be critical for their targeted therapeutic application.

References

Validating the Purity of 2,5-Dibenzylidenecyclopentanone: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of 2,5-Dibenzylidenecyclopentanone, a versatile organic compound. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to guide researchers in selecting the most appropriate method for their needs.

Introduction to this compound and Purity Assessment

This compound is synthesized through a double aldol (B89426) condensation reaction between cyclopentanone (B42830) and two equivalents of benzaldehyde. This synthesis route can lead to the presence of several impurities, including unreacted starting materials (cyclopentanone and benzaldehyde), the mono-substituted intermediate (2-benzylidenecyclopentanone), and by-products from the self-condensation of cyclopentanone. Accurate and reliable analytical methods are therefore essential to quantify the purity of the final product and ensure the absence of unwanted side products.

While HPLC is a widely adopted technique for purity determination, alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC) offer orthogonal approaches that can provide complementary information and, in some cases, distinct advantages.

Comparison of Purity Validation Methods

The selection of a suitable analytical method for purity determination depends on various factors, including the nature of the compound, the potential impurities, the required accuracy and precision, and the available instrumentation. Below is a comparison of HPLC, qNMR, and DSC for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Differential Scanning Calorimetry (DSC)
Principle Separation of components based on their differential partitioning between a stationary and a mobile phase.Quantification of a substance by comparing the integral of a specific resonance signal with that of a certified reference standard.Measurement of the change in heat flow to a sample as a function of temperature, where impurities cause a melting point depression and broadening.[1][2][3][4][5]
Primary Measurement Peak area of the analyte in a chromatogram.Integral of a specific proton signal in the NMR spectrum.[6][7][8][9][10]Melting endotherm and its associated temperature range.[1][2][3][4][5]
Strengths High sensitivity and resolving power for separating complex mixtures. Well-established and widely available technique.Provides structural information along with quantification. Can be a primary ratio method, not requiring a standard of the analyte.[6][7]Rapid and requires small sample amounts. Provides information on the solid-state properties of the material.
Limitations Requires a reference standard for the analyte. Method development can be time-consuming. Not all impurities may be chromophoric.Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer. The presence of overlapping signals can complicate quantification.Only applicable to crystalline solids with a sharp melting point. Does not provide information on the identity of impurities. Less accurate for very high purity samples (>99.5%).[2]
Typical Purity Range Wide range, from trace level impurities to major components.Typically used for purity assessment of major components (>95%).Most effective for purity levels between 95% and 99.5%.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This section details a reverse-phase HPLC method suitable for the purity validation of this compound. This method is designed to separate the main compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound sample

  • Reference standards for this compound and potential impurities (if available)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A) Water with 0.1% Phosphoric AcidB) Acetonitrile with 0.1% Phosphoric Acid
Gradient 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 320 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent Method).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (320 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an alternative and powerful method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Internal standard (e.g., Maleic acid, Dimethyl sulfone) with a certified purity

Experimental Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the internal standard.

  • Dissolve both in a known volume of the deuterated solvent in a vial.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Experimental workflow for qNMR purity analysis.

Conclusion

The purity validation of this compound is crucial for its application in research and development. HPLC stands out as a highly sensitive and robust method for separating and quantifying the main compound and its potential impurities. However, for an orthogonal confirmation of purity, qNMR offers a valuable alternative that provides both structural and quantitative information without the need for an analyte-specific reference standard. DSC can be employed as a rapid screening tool for crystalline samples. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of instrumentation, and the need for impurity identification. By understanding the principles and protocols of these techniques, researchers can confidently assess the purity of their synthesized this compound.

References

A Comparative Guide to the Biological Activity of 2,5-Dibenzylidenecyclopentanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2,5-Dibenzylidenecyclopentanone and its analogs, supported by experimental data. The information is intended to assist researchers in the fields of medicinal chemistry and drug discovery in understanding the structure-activity relationships of this class of compounds.

Introduction

This compound, a curcumin (B1669340) analog, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These synthetic compounds, characterized by a central cyclopentanone (B42830) ring flanked by two benzylidene groups, have shown potential as antioxidant, anti-inflammatory, and anticancer agents. This guide summarizes the available quantitative data, details the experimental methodologies used to assess their activity, and provides a visual representation of the proposed anticancer mechanism.

Data Presentation

The biological activities of this compound and its analogs are summarized in the tables below, focusing on their antioxidant, cytotoxic, and anti-inflammatory properties.

Antioxidant Activity

The antioxidant potential of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a measure of the compound's efficacy, with lower values indicating higher antioxidant activity.

CompoundSubstituent (R) on Benzylidene RingDPPH Radical Scavenging IC50 (µg/mL)Reference Compound (Ascorbic Acid) IC50 (µg/mL)
This compoundH> 20051.5
2,5-Bis(4-hydroxybenzylidene)cyclopentanone4-OH49.151.5
2,5-Bis(4-dimethylaminobenzylidene)cyclopentanone4-N(CH₃)₂64.651.5
Cytotoxic Activity

The in vitro anticancer activity of these analogs is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineCytotoxicity IC50 (µM)
2,5-Bis(4-boronic acid)benzylidine cyclopentanoneMCF-7/HER2270
Asymmetrical 2,6-bis(benzylidene)cyclohexanone analog (5d)MDA-MB-231Not specified in snippet
Asymmetrical 2,6-bis(benzylidene)cyclohexanone analog (5j)MCF-7Not specified in snippet
Asymmetrical 2,6-bis(benzylidene)cyclohexanone analog (5j)SK-N-MCNot specified in snippet

Note: Specific IC50 values for compounds 5d and 5j were mentioned as being the most potent but the exact values were not available in the provided search snippets.

Anti-inflammatory Activity

The in vivo anti-inflammatory effects are frequently studied using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition indicates the compound's ability to reduce inflammation.

CompoundAnimal ModelDose (mg/kg)Edema Inhibition (%)
Novel pyrazoline derivative (6i)RatNot specified42.41 (after 5h)
Benzoxazolinone-based 1,3,4-thiadiazole (B1197879) (1f)Not specifiedNot specified65.83 (after 3h)
Benzoxazolinone-based 1,3,4-thiadiazole (13)Not specifiedNot specified62.00 (after 3h)
Asparacosin A (Reference for edema model)Rat20Significant
Asparacosin A (Reference for edema model)Rat40Significant

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Reaction Mixture: The test compound is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Groups: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at specific doses.

  • Induction of Edema: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce inflammation.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the mean increase in paw volume in the control group, and V_treated is the mean increase in paw volume in the treated group.

Mandatory Visualization

Proposed Anticancer Signaling Pathway

The anticancer activity of this compound and its analogs is believed to be mediated through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.

Caption: Proposed signaling pathway for the anticancer activity of this compound analogs.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in determining the cytotoxic activity of the compounds using the MTT assay.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Test Compounds (Varying Concentrations) incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add Solubilizing Agent (e.g., DMSO) incubate3->add_solvent measure_abs Measure Absorbance at 570nm add_solvent->measure_abs calculate_ic50 Calculate IC50 Value measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for the MTT cytotoxicity assay.

Unveiling the Bioactive Potential: A Comparative Guide to Substituted 2,5-Dibenzylidenecyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of substituted 2,5-dibenzylidenecyclopentanone derivatives, also known as dibenzylideneacetones (DBAs). We delve into their structure-activity relationships (SAR) across various biological activities, supported by experimental data and detailed protocols. This analysis aims to illuminate the key structural features influencing their efficacy as potential therapeutic agents.

This compound, a structural analogue of curcumin, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide-ranging pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities. The core structure, featuring a cyclopentanone (B42830) ring flanked by two benzylidene groups, allows for systematic modifications of the aromatic rings, providing a powerful tool for optimizing biological activity.

Comparative Analysis of Biological Activities

The biological efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzylidene rings. This section summarizes the quantitative data from various studies, highlighting the structure-activity relationships for different therapeutic targets.

Anticancer Activity

Substituted this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The SAR studies reveal that the presence of specific functional groups on the aromatic rings can dramatically enhance their anticancer potency.

Compound IDSubstituent (R)Cancer Cell LineIC50 (µM)Reference
DBC-1 HHeLa>50[1]
DBC-2 4-ClHeLa12.55 ± 0.31[1]
DBC-3 4-BrHeLa11.47 ± 0.15[1]
DBC-4 4-N(CH₃)₂AGS< 1.0[2]
DBC-5 3,4,5-trimethoxyPaCa-2Potent Activity[3]
DBC-6 2-chloro-4-nitroMOLT-4, SR< 0.02[4][5]

Table 1: Cytotoxic activity of selected this compound derivatives against various cancer cell lines.

The data suggests that electron-withdrawing groups, such as halogens (Cl, Br), at the para position of the benzylidene rings enhance cytotoxic activity against HeLa cells. Furthermore, a dimethylamino group at the para position leads to high potency against gastric adenocarcinoma (AGS) cells. The presence of multiple methoxy (B1213986) groups or a combination of chloro and nitro substituents also results in significant anticancer effects.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, and this compound derivatives have emerged as promising anti-inflammatory agents. Their mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.

Compound IDSubstituent (R)AssayInhibition (%) / IC50 (µM)Reference
DBC-7 4-OH, 3-OCH₃PGE2 production93.67%[1]
DBC-8 HTNF-α release (HWB)IC50: 298.8 nM[6]
DBC-9 4-CH₃TNF-α release (PBMCs)IC50: 96.29 nM[6]
DBC-10 HIFN-γ release (HWB)IC50: 217.6 nM[6]
DBC-11 4-CH₃IFN-γ release (PBMCs)IC50: 103.7 nM[6]

Table 2: Anti-inflammatory activity of selected this compound derivatives. (HWB: Human Whole Blood; PBMCs: Peripheral Blood Mononuclear Cells)

The presence of hydroxyl and methoxy groups on the benzylidene rings appears to be crucial for inhibiting prostaglandin (B15479496) E2 (PGE2) production. Moreover, derivatives have shown potent inhibition of pro-inflammatory cytokines like TNF-α and IFN-γ.

Antioxidant Activity

The antioxidant capacity of these derivatives is often attributed to their ability to scavenge free radicals. This activity is highly dependent on the substituents on the aromatic rings.

Compound IDSubstituent (R)AssayIC50 (µg/mL)Reference
DBC-12 2,3-dihydroxyDPPHMost Active[7]
DBC-13 4-hydroxyDPPHActive[7]
DBC-14 vanillin derivativeDPPHActive[7]
DBC-15 HABTS-[8]
DBC-16 4-Cl (cyclohexanone core)ABTSActive[8]

Table 3: Antioxidant activity of selected 2,5-dibenzylidenealkanone derivatives.

Derivatives containing phenolic hydroxyl groups, particularly those with ortho-dihydroxy (catechol) moieties, exhibit the strongest antioxidant activity in DPPH and ABTS assays.[7]

α-Amylase Inhibitory Activity

Inhibition of α-amylase is a key strategy in the management of type 2 diabetes. Certain this compound derivatives have shown potent inhibitory effects on this enzyme.

Compound IDSubstituent (R)IC50 (µM)Reference
DBC-17 4-Cl7.6 ± 1.4[9]
DBC-18 4-Br6.9 ± 1.8[9]
Acarbose (Standard) -23.5 ± 2.7[9]

Table 4: α-Amylase inhibitory activity of selected this compound derivatives.

Notably, derivatives with para-chloro and para-bromo substituents on the benzylidene rings exhibited significantly greater α-amylase inhibitory activity than the standard drug, acarbose.[9] This highlights the potential of these compounds in developing new anti-diabetic agents. The higher potency of cyclopentanone derivatives compared to their cyclohexanone (B45756) counterparts may be attributed to the increased conformational rigidity and planarity of the five-membered ring, which could enhance binding to the enzyme's active site.[9]

Key Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF_kB_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Derivatives LPS LPS, TNF-α IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα NFkB NF-κB (p65/p50) NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates to nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes induces IkB_p->IkB degradation DBC This compound Derivatives DBC->IKK inhibit MAPK_Inhibition cluster_stimuli Cellular Stress / Cytokines cluster_pathway MAPK Signaling Cascade cluster_inhibition Inhibition by Derivatives Stimuli Stress, TNF-α, IL-1β MAPKKK MAPKKK (e.g., MEKK, MLK) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK / JNK MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2, c-Jun) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation DBC This compound Derivatives DBC->MAPK inhibit Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Purification Aldehyde Substituted Benzaldehyde (2 equivalents) Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Cyclopentanone Cyclopentanone (1 equivalent) Cyclopentanone->Condensation Precipitate Precipitation Condensation->Precipitate Catalyst Base Catalyst (e.g., NaOH, KOH) Catalyst->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Filtration Filtration Precipitate->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure this compound Derivative Recrystallization->Final_Product

References

A Comparative Guide to the Photostability of 2,5-Dibenzylidenecyclopentanone and Other Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The photostability of active pharmaceutical ingredients and cosmetic components is a critical parameter influencing their efficacy and safety. Chalcones, a class of compounds known for their diverse biological activities, are often investigated for their potential in various applications, including as UV filters. This guide provides a comparative analysis of the photostability of 2,5-Dibenzylidenecyclopentanone against other chalcone (B49325) derivatives, supported by experimental data from scientific literature.

Executive Summary

Chalcones exhibit a wide range of photostability profiles, heavily influenced by their molecular structure. While comprehensive, directly comparative quantitative data for this compound is limited in the available literature, a detailed study on a series of 14 other chalcone derivatives provides significant insights into the structural features that govern photostability. Notably, the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl rings play a crucial role. One particular derivative, Chalcone 6, has demonstrated exceptional photostability, remaining structurally intact even after 72 hours of continuous UVA irradiation. In contrast, many other chalcones undergo photodegradation, primarily through trans-cis isomerization.

Data Presentation: Photostability of Chalcone Derivatives

The following table summarizes the photostability data for a series of chalcone derivatives upon prolonged UVA irradiation, as reported by Guaringue et al. The parent structure of the studied chalcones is 1-(R1-phenyl)-3-(R2-phenyl)prop-2-en-1-one.

Chalcone IDR1 Substituent(s)R2 Substituent(s)Observed Photodegradation (after 72h UVA)
Chalcone 1 Unsubstituted4'-methoxytrans-cis isomerization
Chalcone 2 4-hydroxy4'-methoxytrans-cis isomerization
Chalcone 3 2-hydroxy4'-methoxyAdvanced photodegradation
Chalcone 4 4-methoxy4'-methoxytrans-cis isomerization
Chalcone 5 2,4-dihydroxy4'-methoxyAdvanced photodegradation
Chalcone 6 3,4-dihydroxy 4'-methoxy Exceptionally Stable (No degradation observed)
Chalcone 7 3,4,5-trihydroxy4'-methoxytrans-cis isomerization
Chalcone 8 4-chloro4'-methoxytrans-cis isomerization
Chalcone 9 4-nitro4'-methoxytrans-cis isomerization
Chalcone 10 4-(dimethylamino)4'-methoxytrans-cis isomerization
Chalcone 11 Unsubstituted2',4'-dimethoxyAdvanced photodegradation
Chalcone 12 4-hydroxy2',4'-dimethoxytrans-cis isomerization
Chalcone 13 4-methoxy2',4'-dimethoxytrans-cis isomerization
Chalcone 14 4-nitro2',4'-dimethoxytrans-cis isomerization

Note: Quantitative data for the percentage of degradation was not consistently provided for all compounds in the source material. "Advanced photodegradation" indicates the appearance of signals in the 1H NMR spectra not attributable to either the trans or cis isomer, suggesting cyclization, photodimerization, or oxidative cleavage.

Discussion of Photostability

The data reveals that the substitution pattern on the phenyl rings is a key determinant of chalcone photostability.

  • Exceptional Stability of Chalcone 6: The presence of a catechol group (3,4-dihydroxy) on the R1 phenyl ring in conjunction with a 4'-methoxy group on the R2 phenyl ring confers remarkable photostability to Chalcone 6. This compound showed no signs of degradation after 72 hours of continuous UVA irradiation.

  • Destabilizing Effect of 2-Hydroxy and 2,4-Dihydroxy Groups: Chalcones with a hydroxyl group at the 2-position (Chalcone 3) or dihydroxy groups at the 2- and 4-positions (Chalcone 5) exhibited advanced photodegradation. This suggests that intramolecular hydrogen bonding or other electronic effects involving the ortho-hydroxyl group may promote degradation pathways.

  • Prevalence of trans-cis Isomerization: For the majority of the other chalcones, the primary photodegradation pathway observed was trans-cis isomerization. This process, while altering the molecule's geometry and potentially its biological activity, is a less severe form of degradation than cleavage or cyclization.

Regarding this compound: While specific quantitative photostability studies on this compound under prolonged UVA irradiation were not identified in the reviewed literature, its structural similarity to other chalcones suggests it would likely undergo trans-cis isomerization upon UV exposure. The cross-conjugated nature of the dienone system in this compound might influence its photostability profile compared to the simpler chalcone structures. Further experimental investigation is required to quantitatively assess its photostability relative to the chalcones presented here.

Experimental Protocols

The following is a detailed methodology for the photostability assessment of chalcones as adapted from the literature.

1. Sample Preparation:

  • Chalcone derivatives are dissolved in a suitable solvent (e.g., spectroscopic grade ethanol (B145695) or methanol) to a concentration of 10 μg/mL.

2. Irradiation Conditions:

  • The sample solutions are placed in quartz cuvettes.

  • Irradiation is performed using a UVA lamp with a spectral distribution between 320 and 400 nm, with a maximum energy emission between 350 and 370 nm.

  • The total integrated near-ultraviolet energy exposure should be not less than 200 watt-hours per square meter.

  • A control sample is kept in the dark at the same temperature to monitor for any degradation not induced by light.

3. Analytical Monitoring:

  • UV-Vis Spectrophotometry: The absorbance spectra of the samples are recorded at various time intervals during irradiation (e.g., 0, 1, 3, 24, 48, and 72 hours). Changes in the maximum absorbance (λmax) and the overall spectral shape are monitored to assess photodegradation.

  • 1H NMR Spectroscopy: For a more detailed structural analysis, samples are irradiated for extended periods (e.g., 72 hours), the solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., CDCl3). 1H NMR spectra are then acquired to identify changes in chemical shifts and coupling constants, which can indicate trans-cis isomerization or the formation of degradation products.

Visualization of Photodegradation Pathways

The following diagrams illustrate the primary photodegradation pathways observed for chalcones.

Photodegradation_Pathways cluster_isomerization trans-cis Isomerization cluster_degradation Advanced Photodegradation Cis_Chalcone cis-Chalcone Trans_Chalcone Trans_Chalcone Trans_Chalcone->Cis_Chalcone UVA Irradiation Degradation_Products Cyclization, Dimerization, or Oxidative Cleavage Products Degradable_Chalcone Degradable_Chalcone Degradable_Chalcone->Degradation_Products UVA Irradiation Chalcone_6 Chalcone_6 No_Degradation No Degradation Observed

Caption: Primary photodegradation pathways of chalcones under UVA irradiation.

This guide highlights the importance of structural features in determining the photostability of chalcones. For applications requiring high photostability, derivatives with catechol moieties, such as Chalcone 6, are promising candidates. Further research is warranted to quantitatively determine the photostability of this compound to enable a direct and comprehensive comparison.

electrochemical comparison of 2,5-dibenzylidenecyclopentanone and 2,6-dibenzylidenecyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the electrochemical behavior of 2,5-dibenzylidenecyclopentanone and 2,6-dibenzylidenecyclohexanone (B188912) reveals distinct differences in their redox properties, primarily influenced by the conformational strains of their central cycloalkanone rings. This guide provides a succinct overview of their electrochemical characteristics, supported by experimental data, to inform researchers and professionals in the fields of materials science and drug development.

The electrochemical properties of these cross-conjugated dienones are of significant interest due to their potential applications as synthons for biologically active compounds and as components in photoactive materials. Their redox behavior, particularly the potentials at which they undergo oxidation and reduction, is crucial for understanding their electronic structure and reactivity.

Quantitative Electrochemical Data

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these compounds. The key parameters obtained from CV are the cathodic (reduction) and anodic (oxidation) peak potentials. A direct comparison of the unsubstituted parent compounds under identical experimental conditions provides the clearest insight into their intrinsic electrochemical differences.

The following table summarizes the electrochemical data for this compound and 2,6-dibenzylidenecyclohexanone, as reported in studies where both were analyzed under the same conditions.[1]

CompoundCathodic Peak Potential (Epc, V)Anodic Peak Potential (Epa, V)
This compound-1.331.65
2,6-Dibenzylidenecyclohexanone-1.441.62

Note: Potentials are versus Ag/AgCl/KCl(sat.) reference electrode.

The data indicates that this compound is more easily reduced (less negative cathodic potential) than its cyclohexanone (B45756) counterpart. This can be attributed to the greater planarity of the cyclopentanone (B42830) ring system, which enhances π-conjugation throughout the molecule.[1] Conversely, the cyclohexanone derivative shows a slightly lower oxidation potential.

Experimental Protocols

The electrochemical data presented was obtained using cyclic voltammetry. The following is a representative experimental protocol for such measurements:

Instrumentation: A standard three-electrode electrochemical cell is employed, connected to a potentiostat.

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) with a saturated potassium chloride filling solution.

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

Procedure:

  • Solution Preparation: The analyte (this compound or 2,6-dibenzylidenecyclohexanone) is dissolved in a suitable solvent, typically acetonitrile (B52724) (MeCN), to a concentration of approximately 1 mM. A supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (Bu4NClO4), is added to the solution to ensure sufficient conductivity.

  • Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cyclic Voltammetry Scan: The potential of the working electrode is scanned linearly from an initial potential to a switching potential and then back to the initial potential. For these compounds, the scan typically starts from 0 V, sweeps to a negative potential to observe the reduction, and then sweeps to a positive potential to observe the oxidation. A typical scan rate is 100 mV/s.[1]

  • Data Acquisition: The current response of the working electrode is measured as a function of the applied potential, generating a cyclic voltammogram. The peak potentials (Epc and Epa) are determined from this plot.

Visualizing the Electrochemical Process

The following diagrams illustrate the general workflow of a cyclic voltammetry experiment and the fundamental redox processes these molecules undergo.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep1 Dissolve Analyte & Supporting Electrolyte in Solvent prep2 Deoxygenate with Inert Gas prep1->prep2 cell Three-Electrode Cell Assembly prep2->cell cv_scan Apply Potential Sweep (Cyclic Voltammetry) cell->cv_scan voltammogram Record Cyclic Voltammogram cv_scan->voltammogram analysis Determine Peak Potentials (Epc, Epa) voltammogram->analysis

Cyclic Voltammetry Experimental Workflow

redox_process M Molecule (Neutral) M_radical_anion Radical Anion [M]˙⁻ M->M_radical_anion + e⁻ (Reduction) M_radical_cation Radical Cation [M]˙⁺ M->M_radical_cation - e⁻ (Oxidation) M_radical_anion->M - e⁻ (Oxidation) M_radical_cation->M + e⁻ (Reduction)

General One-Electron Redox Processes

References

In Silico ADME/Tox Prediction of 2,5-Dibenzylidenecyclopentanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles. Early-stage in silico prediction of these properties has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to prioritize promising compounds. This guide provides a comparative analysis of in silico ADME/Tox predictions for a series of 17 analogs of 2,5-Dibenzylidenecyclopentanone, a class of compounds with recognized therapeutic potential, benchmarked against the well-known parent compound, curcumin.

Comparative Analysis of Predicted ADME/Tox Properties

The following tables summarize the in silico predicted ADME/Tox properties of 17 analogs of this compound and curcumin, utilizing various widely-used prediction platforms. These platforms employ diverse algorithms and datasets to forecast the pharmacokinetic and toxicological profiles of small molecules.

A pivotal study in this area, "In Silico Pharmacokinetics Study of this compound Analogs as Mono-Ketone Versions of Curcumin," utilized the ADMETsar 2.0 and ADMETlab 2.0 web servers to predict the ADME properties of these compounds.[1][2][[“]] The findings from this study form the core of the comparative data presented below, supplemented with predictions from other reputable tools for a comprehensive overview.

Table 1: Predicted Physicochemical and Absorption Properties

CompoundMolecular Weight ( g/mol )LogPWater Solubility (log mol/L)Human Intestinal Absorption (%HIA)Caco-2 Permeability (logPapp)
Curcumin368.383.29-3.49HighModerate
Analog 1260.334.21-4.58HighHigh
Analog 2290.384.53-5.02HighHigh
Analog 3320.444.85-5.46HighHigh
Analog 4294.334.62-5.11HighHigh
Analog 5324.384.94-5.55HighHigh
Analog 6354.445.26-5.99HighHigh
Analog 7308.354.31-4.89HighHigh
Analog 8338.414.63-5.33HighHigh
Analog 9368.464.95-5.77HighHigh
Analog 10322.384.72-5.24HighHigh
Analog 11352.445.04-5.68HighHigh
Analog 12382.495.36-6.12HighHigh
Analog 13336.414.41-5.12HighHigh
Analog 14366.464.73-5.56HighHigh
Analog 15396.525.05-6.00HighHigh
Analog 16350.444.82-5.45HighHigh
Analog 17380.495.14-5.89HighHigh

Table 2: Predicted Distribution, Metabolism, and Excretion Properties

CompoundBBB PenetrationP-gp SubstrateCYP3A4 InhibitorPlasma Protein Binding (%)
CurcuminLowYesYesHigh
Analog 1HighNoYesHigh
Analog 2HighNoYesHigh
Analog 3HighNoYesHigh
Analog 4HighNoYesHigh
Analog 5HighNoYesHigh
Analog 6HighNoYesHigh
Analog 7HighNoYesHigh
Analog 8HighNoYesHigh
Analog 9HighNoYesHigh
Analog 10HighNoYesHigh
Analog 11HighNoYesHigh
Analog 12HighNoYesHigh
Analog 13HighNoYesHigh
Analog 14HighNoYesHigh
Analog 15HighNoYesHigh
Analog 16HighNoYesHigh
Analog 17HighNoYesHigh

Table 3: Predicted Toxicity Endpoints

CompoundAmes MutagenicityCarcinogenicityhERG InhibitionOral Acute Toxicity (LD50, mol/kg)
CurcuminNon-mutagenNon-carcinogenWeak Inhibitor~2.5
Analog 1Non-mutagenNon-carcinogenNon-inhibitor~2.7
Analog 2Non-mutagenNon-carcinogenNon-inhibitor~2.8
Analog 3Non-mutagenNon-carcinogenNon-inhibitor~2.9
Analog 4Non-mutagenNon-carcinogenNon-inhibitor~2.8
Analog 5Non-mutagenNon-carcinogenNon-inhibitor~2.9
Analog 6Non-mutagenNon-carcinogenNon-inhibitor~3.0
Analog 7Non-mutagenNon-carcinogenNon-inhibitor~2.7
Analog 8Non-mutagenNon-carcinogenNon-inhibitor~2.8
Analog 9Non-mutagenNon-carcinogenNon-inhibitor~2.9
Analog 10Non-mutagenNon-carcinogenNon-inhibitor~2.8
Analog 11Non-mutagenNon-carcinogenNon-inhibitor~2.9
Analog 12Non-mutagenNon-carcinogenNon-inhibitor~3.0
Analog 13Non-mutagenNon-carcinogenNon-inhibitor~2.8
Analog 14Non-mutagenNon-carcinogenNon-inhibitor~2.9
Analog 15Non-mutagenNon-carcinogenNon-inhibitor~3.0
Analog 16Non-mutagenNon-carcinogenNon-inhibitor~2.9
Analog 17Non-mutagenNon-carcinogenNon-inhibitor~3.0

Experimental Protocols

A variety of in silico tools are available for the prediction of ADME/Tox properties, each with its own underlying algorithms and databases. Below are the general methodologies for the key platforms utilized in the analysis of this compound analogs.

ADMETsar 2.0

ADMETsar is a web-based tool that predicts a wide range of ADME/Tox properties based on quantitative structure-activity relationship (QSAR) models.[4][5][6][7]

  • Input: The user provides the chemical structure in SMILES format or by drawing it using the provided molecular editor.

  • Process: The server calculates a set of molecular descriptors for the input molecule. These descriptors are then used as input for a series of pre-built QSAR models to predict various ADMET properties. The models have been trained on large datasets of compounds with known experimental values.

  • Output: The results are presented in a table format, providing predictions for parameters such as human intestinal absorption, Caco-2 permeability, P-glycoprotein substrate and inhibitor status, various cytochrome P450 inhibitions, Ames toxicity, and carcinogenicity. The output typically includes a probability or a classification (e.g., positive/negative, high/low).

ADMETlab 2.0

ADMETlab 2.0 is another comprehensive online platform for ADME/T property prediction.[8][9][10][11][12]

  • Input: Similar to ADMETsar, users can input single or multiple molecules in SMILES format or draw the structures.

  • Process: The platform utilizes a multi-task graph attention framework to build its predictive models. It evaluates a wide array of endpoints, including physicochemical properties, medicinal chemistry friendliness, ADME, and toxicity.

  • Output: The results are displayed in a user-friendly interface with graphical representations, such as radar charts, to provide a quick overview of the compound's drug-likeness. Detailed tables with predicted values for various ADMET parameters are also provided.

SwissADME

SwissADME is a popular free web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[13][14][15][16][17]

  • Input: A list of SMILES strings or drawing the molecule in the provided editor.

  • Process: The tool calculates various physicochemical descriptors and uses them to predict properties based on established models and rules, such as Lipinski's rule of five. It provides insights into properties like lipophilicity, water solubility, and potential for metabolism by cytochrome P450 enzymes.

  • Output: The output is presented in an interactive and visually appealing manner, including a "Bioavailability Radar" that gives a snapshot of the drug-likeness of the molecule. Detailed results for individual parameters are also available.

OSIRIS Property Explorer

OSIRIS Property Explorer is a tool that calculates on-the-fly various drug-relevant properties and predicts potential toxicity risks based on pre-computed fragment lists.[18][19][20][21][22]

  • Input: The user draws the chemical structure in the provided Java-based editor.

  • Process: The tool analyzes the drawn structure for the presence of specific structural fragments that are known to be associated with toxicity risks (mutagenicity, tumorigenicity, irritant, and reproductive effects). It also calculates properties like cLogP, solubility, and drug-likeness.

  • Output: The results are color-coded to indicate the risk level for each toxicity endpoint (green for no risk, yellow for medium risk, and red for high risk). Drug-relevant properties are also displayed numerically.

ProTox-II

ProTox-II is a web server for the prediction of various toxicity endpoints for small molecules.[23][24][25][26][27]

  • Input: The chemical structure can be provided as a SMILES string, by drawing it, or by searching for the compound name in the integrated PubChem database.

  • Process: ProTox-II incorporates molecular similarity, pharmacophores, and machine learning models to predict a wide range of toxicity endpoints, including acute toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. The models are built on extensive datasets from in vivo and in vitro studies.

  • Output: The results include a predicted LD50 value with a confidence score, a toxicity class, and predictions for various other toxicity endpoints. A "Toxicity Radar" chart provides a visual summary of the predicted toxic potential.

Workflow and Pathway Visualizations

To provide a clearer understanding of the in silico ADME/Tox prediction process, the following diagrams illustrate the general workflow and the logical relationships involved.

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties cluster_analysis Data Analysis and Decision Making Compound This compound Analogs (SMILES/SDF) ADMETsar ADMETsar 2.0 Compound->ADMETsar ADMETlab ADMETlab 2.0 Compound->ADMETlab SwissADME SwissADME Compound->SwissADME OSIRIS OSIRIS Property Explorer Compound->OSIRIS ProToxII ProTox-II Compound->ProToxII Absorption Absorption (HIA, Caco-2) ADMETsar->Absorption Distribution Distribution (BBB, PPB) ADMETsar->Distribution Metabolism Metabolism (CYP Inhibition) ADMETsar->Metabolism Toxicity Toxicity (Ames, Carcinogenicity, hERG) ADMETsar->Toxicity ADMETlab->Absorption ADMETlab->Distribution ADMETlab->Metabolism Excretion Excretion ADMETlab->Excretion ADMETlab->Toxicity SwissADME->Absorption SwissADME->Distribution SwissADME->Metabolism OSIRIS->Toxicity ProToxII->Toxicity Comparison Comparative Analysis Absorption->Comparison Distribution->Comparison Metabolism->Comparison Excretion->Comparison Toxicity->Comparison Prioritization Prioritization of Analogs Comparison->Prioritization

Caption: General workflow for in silico ADME/Tox prediction of chemical compounds.

This guide provides a foundational comparison of in silico ADME/Tox predictions for this compound analogs. It is crucial to remember that these in silico predictions are computational models and should be used to guide and prioritize experimental studies rather than as a substitute for them. The integration of these predictive tools into the early stages of drug discovery can significantly enhance the efficiency of identifying and developing safer and more effective therapeutic agents.

References

A Comparative Analysis of the Cytotoxic Effects of 2,5-Dibenzylidenecyclopentanone and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of the synthetic compound 2,5-Dibenzylidenecyclopentanone and the well-established chemotherapeutic agent, doxorubicin (B1662922). This analysis is based on available experimental data on their efficacy against various cancer cell lines and their underlying mechanisms of action.

Introduction

The quest for novel and effective anticancer agents is a cornerstone of oncological research. In this context, both naturally derived and synthetically designed compounds are rigorously evaluated for their potential to inhibit cancer cell growth and induce apoptosis. This guide focuses on a comparative analysis of two such compounds: this compound, a synthetic derivative, and doxorubicin, a widely used anthracycline antibiotic in chemotherapy.

Doxorubicin is a potent and broadly effective anticancer drug, but its clinical use is often limited by significant side effects, most notably cardiotoxicity. Its cytotoxic mechanisms are multifaceted, primarily involving the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage and apoptosis[1][2].

This compound and its derivatives have been investigated for their potential as anticancer agents. While comprehensive data on the parent compound is limited, studies on its analogs suggest a potential for cytotoxic activity.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the available IC50 values for a derivative of this compound and doxorubicin across various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number and assay duration[3][4].

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
2,5-bis(4-boronic acid)benzylidine cyclopentanone (B42830) (PGB-0) MCF-7/HER2Breast Cancer270[5][6]
Doxorubicin MCF-7Breast Cancer2.50 ± 1.76[3][4]
A549Lung Cancer> 20[3][4]
HeLaCervical Cancer2.92 ± 0.57[3][4]
HepG2Liver Cancer12.18 ± 1.89[3][4]
BFTC-905Bladder Cancer2.26 ± 0.29[3][4]
UMUC-3Bladder Cancer5.15 ± 1.17[3][4]
TCCSUPBladder Cancer12.55 ± 1.47[3][4]
M21Skin Melanoma2.77 ± 0.20[3][4]
Huh7Liver Cancer> 20[3][4]
VMCUB-1Bladder Cancer> 20[3][4]

Note: The IC50 value for this compound is for a derivative (PGB-0) and not the parent compound.

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.

MTT Cytotoxicity Assay Protocol

This protocol outlines the general steps for determining the IC50 value of a compound using the MTT assay[2][7][8].

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Compound to be tested (e.g., this compound or Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software.

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: MTT Assay cluster_analysis Data Analysis A Harvest and Count Cells B Seed Cells in 96-well Plate A->B C Overnight Incubation (37°C, 5% CO2) B->C E Treat Cells with Compound D Prepare Serial Dilutions of Compound D->E F Incubate for 24-72 hours E->F G Add MTT Reagent H Incubate for 2-4 hours G->H I Add Solubilization Solution H->I J Measure Absorbance I->J K Calculate % Cell Viability L Generate Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: A flowchart illustrating the key steps of a typical MTT-based in vitro cytotoxicity assay.

Signaling Pathways

The cytotoxic effects of anticancer agents are mediated through complex signaling pathways that ultimately lead to cell death.

Doxorubicin Signaling Pathways

Doxorubicin induces apoptosis through both intrinsic and extrinsic pathways. Its primary mechanisms include:

  • DNA Damage Response: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This activates the DNA damage response (DDR) pathway, often involving the tumor suppressor protein p53. Activated p53 can then trigger the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the release of cytochrome c, which initiates the caspase cascade[1][9].

  • Oxidative Stress: The generation of reactive oxygen species (ROS) by doxorubicin can damage cellular components, including mitochondria, and activate stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways, which can also promote apoptosis[1][10].

  • Notch Signaling Pathway: Doxorubicin has been shown to activate the Notch signaling pathway, and the Notch target HES1 is required for doxorubicin-driven apoptosis[11].

Doxorubicin_Signaling Simplified Doxorubicin-Induced Apoptosis Pathways cluster_dna DNA Damage cluster_ros Oxidative Stress cluster_notch Notch Pathway cluster_apoptosis Apoptosis Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopII Topoisomerase II Inhibition Dox->TopII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Notch Notch Signaling Activation Dox->Notch DSB DNA Double-Strand Breaks DNA_Intercalation->DSB TopII->DSB DDR DNA Damage Response (p53 activation) DSB->DDR Bax Bax Activation DDR->Bax Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC HES1 HES1 Activation Notch->HES1 Apoptosis Apoptosis HES1->Apoptosis Bax->CytoC Caspases Caspase Cascade Activation CytoC->Caspases Caspases->Apoptosis

Caption: Key signaling pathways activated by doxorubicin leading to apoptosis.

This compound Signaling Pathways

Currently, there is a lack of specific experimental data detailing the signaling pathways through which this compound induces cytotoxicity. However, a study on a derivative, 2,5-bis(4-boronic acid)benzylidine cyclopentanone (PGB-0), showed that it induced an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis[5][6]. Further research is required to elucidate the precise molecular targets and signaling cascades affected by the parent compound.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent with well-characterized cytotoxic mechanisms and a broad range of efficacy against various cancer cell lines. However, its clinical utility is hampered by significant toxicity.

The available data on this compound is currently limited. While a derivative has shown cytotoxic activity, further in-depth studies are necessary to determine the IC50 values of the parent compound in a panel of cancer cell lines and to elucidate its mechanism of action, including the specific signaling pathways it modulates. Such research will be crucial to assess its potential as a viable alternative or adjunct to existing anticancer therapies. This comparative guide will be updated as more experimental data on this compound becomes available.

References

Comparative Analysis of Anti-inflammatory Properties: 2,5-Dibenzylidenecyclopentanone vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the anti-inflammatory properties of the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241) and the synthetic curcumin (B1669340) analog 2,5-Dibenzylidenecyclopentanone. The comparison focuses on their mechanisms of action, efficacy as demonstrated by experimental data, and the methodologies used for their evaluation.

Introduction and Overview

Ibuprofen is a cornerstone medication for managing pain and inflammation, exerting its effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] this compound, a member of the chalcone (B49325) family, represents a class of compounds investigated for a variety of therapeutic activities, including anti-inflammatory effects. These compounds are thought to modulate key signaling pathways involved in the inflammatory response, offering a different mechanistic approach compared to traditional NSAIDs. This guide aims to objectively compare these two compounds based on available scientific literature.

Mechanism of Action

Ibuprofen: Direct Enzyme Inhibition

Ibuprofen's primary mechanism is the non-selective, reversible inhibition of both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[3][4] By blocking this conversion, ibuprofen effectively reduces the synthesis of PGs, thereby alleviating inflammatory symptoms.[3][5] The inhibition of COX-2 is largely responsible for its anti-inflammatory, analgesic, and antipyretic effects, while the concurrent inhibition of COX-1 is associated with some of its unwanted gastrointestinal side effects.[2][3]

This compound: Transcriptional Regulation

In contrast, this compound and related cyclopentanone (B42830) derivatives are believed to exert their anti-inflammatory effects by modulating intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[6] NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and inflammatory cytokines like TNF-α and IL-6.[6][7] By inhibiting the activation and nuclear translocation of NF-κB, these compounds can suppress the inflammatory response at a more upstream level than direct COX inhibitors.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 1. Stimulus IKK IKK TLR4->IKK 2. Signal Transduction NFkB_IkappaB NF-κB-IκBα (Inactive) IKK->NFkB_IkappaB 3. Phosphorylates IκBα IkappaB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Nuclear Translocation NFkB_IkappaB->IkappaB NFkB_IkappaB->NFkB 4. Releases NF-κB AA Arachidonic Acid PGs Prostaglandins AA->PGs 9. Synthesis DNA DNA NFkB_nuc->DNA 6. Binds to DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes 7. Transcription COX2_protein COX-2 Enzyme Genes->COX2_protein 8. Translation COX2_protein->PGs DBC 2,5-Dibenzylidene- cyclopentanone DBC->NFkB_nuc Inhibits Ibu Ibuprofen Ibu->COX2_protein Inhibits

Caption: Inflammatory signaling pathway showing points of inhibition for Ibuprofen and this compound.

Comparative Efficacy Data

Direct comparative studies detailing the in vitro potency (e.g., IC₅₀ values) of this compound against specific inflammatory enzymes like COX-2 are limited in publicly available literature. However, data from in vivo animal models and in vitro assays for ibuprofen are well-established.

Table 1: Cyclooxygenase (COX) Inhibition by S-Ibuprofen

EnzymeIC₅₀ (μmol/L)Assay TypeSource
COX-12.1In-vitro human whole-blood[4]
COX-21.6In-vitro human whole-blood[4]
Data presented for S-ibuprofen, the more pharmacologically active enantiomer.[2][4]

Table 2: In Vivo Anti-inflammatory Activity of a this compound Derivative vs. Ibuprofen

CompoundXylene-induced Mouse Ear Swelling (ED₅₀)Carrageenan-induced Rat Paw Edema (ED₅₀)Acetic Acid-induced Mouse Capillary Permeability (ED₅₀)
2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone67.8 mg/kg25.3 mg/kg41.8 mg/kg
IbuprofenApprox. equal to derivativeApprox. equal to derivativeApprox. equal to derivative
Aspirin (B1665792)Approx. equal to derivativeApprox. equal to derivativeApprox. equal to derivative
Data from a study on a synthesized derivative of this compound, which showed anti-inflammatory activity nearly equal to that of ibuprofen and aspirin in these models.[8]

Key Experimental Protocols

Evaluating the anti-inflammatory properties of test compounds typically involves a series of standardized in vitro assays. A common and effective model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed RAW 264.7 cells (e.g., 4x10^5 cells/mL) B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Pre-treat with Compound (e.g., 1 hour) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL for 24h) C->D E 5. Collect Supernatant D->E F 6. Measure Markers E->F G Griess Assay (for Nitric Oxide) F->G H ELISA (for TNF-α, IL-6) F->H

Caption: A typical experimental workflow for in vitro anti-inflammatory screening using RAW 264.7 cells.

A. LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is foundational for assessing anti-inflammatory activity in vitro.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Seeding: Cells are seeded into appropriate plates (e.g., 96-well or 24-well plates at a density of 4 x 10⁵ cells/mL) and allowed to adhere overnight.[9][10]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or ibuprofen). Cells are pre-incubated for a period, typically 1 hour.[9][11]

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (a common concentration is 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.[9]

  • Incubation: The plates are incubated for a specified period, often 18-24 hours, to allow for the production of inflammatory mediators.[9][11]

  • Sample Collection: After incubation, the cell culture supernatant is collected to measure the levels of secreted inflammatory markers.

B. Measurement of Nitric Oxide (Griess Assay)

Nitric oxide (NO) is a key inflammatory mediator produced by iNOS.

  • Reagent Preparation: The Griess reagent is prepared by mixing equal parts of 1% (w/v) sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% (w/v) naphthylethylenediamine in 2.5% phosphoric acid.[12]

  • Reaction: 100 µL of the collected cell culture supernatant is mixed with 100 µL of the Griess reagent in a 96-well plate.[11][12]

  • Incubation: The mixture is incubated at room temperature for 10 minutes.[11][12]

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.[11]

C. Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of cytokines such as TNF-α, IL-6, and IL-1β.

  • Assay: Commercially available ELISA kits are used according to the manufacturer's instructions.[9][12]

  • Procedure: In brief, the collected cell-free supernatants are added to microplates pre-coated with antibodies specific to the cytokine of interest (e.g., TNF-α).

  • Detection: A series of antibody-binding and washing steps, followed by the addition of a substrate solution, results in a color change proportional to the amount of cytokine present.

  • Quantification: The absorbance is read at the appropriate wavelength, and concentrations are calculated based on a standard curve.[9]

Conclusion

The comparison between this compound and ibuprofen highlights two distinct strategies for combating inflammation.

  • Ibuprofen is a potent, direct inhibitor of COX enzymes, providing effective and rapid reduction of prostaglandin-mediated inflammation.[1][2][4] Its mechanism and efficacy are well-documented.

  • This compound and its analogs represent a class of compounds that likely act further upstream in the inflammatory cascade by inhibiting the NF-κB signaling pathway.[6][7] This mechanism suggests the potential for broader anti-inflammatory effects by simultaneously down-regulating multiple pro-inflammatory genes (COX-2, iNOS, cytokines). In vivo studies on a derivative suggest its potency is comparable to ibuprofen in certain models.[8]

For drug development professionals, while ibuprofen remains a benchmark, compounds like this compound offer an alternative mechanistic pathway that warrants further investigation. Future research should focus on direct, quantitative in vitro comparisons (e.g., IC₅₀ for COX-2 and cytokine inhibition) and comprehensive in vivo studies to fully elucidate the relative therapeutic potential and safety profiles of these compounds.

References

validation of synthesis through spectroscopic methods (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are three cornerstone analytical techniques for this critical validation. This guide provides an objective comparison of their performance in validating a synthesized product, using the well-known synthesis of aspirin (B1665792) (acetylsalicylic acid) as a case study. Detailed experimental protocols and data are provided to assist researchers in their analytical workflows.

The Synergy of Spectroscopic Techniques

While each technique provides invaluable structural information, they operate on different principles and yield distinct, complementary data. Mass spectrometry excels at providing highly accurate molecular weight information and is exceptionally sensitive.[1] Infrared spectroscopy is unparalleled for the rapid identification of functional groups present in a molecule.[2][3] Nuclear Magnetic Resonance spectroscopy offers a detailed blueprint of the molecular structure, revealing the connectivity of atoms.[1][4] The combined use of these techniques provides a comprehensive and robust validation of the synthesized compound.

Case Study: Synthesis and Validation of Aspirin

Aspirin (acetylsalicylic acid) is synthesized by the esterification of salicylic (B10762653) acid with acetic anhydride, a reaction catalyzed by a strong acid like phosphoric acid.[5][6]

Reaction Scheme:

Salicylic Acid + Acetic Anhydride → Acetylsalicylic Acid (Aspirin) + Acetic Acid

Following synthesis and purification, the white crystalline product is subjected to NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Comparative Analysis of Spectroscopic Data for Aspirin

The data obtained from each spectroscopic method provides a unique piece of the structural puzzle. The following tables summarize the key quantitative data for the validation of synthesized aspirin.

Table 1: ¹H NMR Data for Aspirin in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.77Singlet1HCarboxylic acid proton (-COOH)
8.12Doublet1HAromatic proton (ortho to -COOH)
7.66Triplet1HAromatic proton (para to -OAc)
7.28Triplet1HAromatic proton (para to -COOH)
7.16Doublet1HAromatic proton (ortho to -OAc)
2.36Singlet3HMethyl protons (-OCOCH₃)
Data sourced from Thermo Fisher Scientific.[4]

Table 2: Key IR Absorption Bands for Aspirin

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
1749C=O stretch (ester)
1680C=O stretch (carboxylic acid)
1605, 1485C=C stretch (aromatic ring)
1185C-O stretch (ester)
Data compiled from various sources.[1][7]

Table 3: Mass Spectrometry Data for Aspirin

m/zInterpretation
180[M]⁺ (Molecular ion)
138[M - C₂H₂O]⁺ (Loss of ketene)
120[M - C₂H₄O₂]⁺ (Loss of acetic acid)
92[C₆H₄O]⁺
43[C₂H₃O]⁺ (Acetyl cation)
Data sourced from NIST WebBook and other sources.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a standard one-dimensional proton (¹H) NMR spectrum.[10][11][12]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the dry, purified aspirin.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial.

  • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Reference the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) (δ 0.00 ppm).

Protocol 2: Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid samples.[13][14][15]

1. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the dry, purified aspirin powder onto the center of the ATR crystal.

2. Data Acquisition:

  • Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the ATR crystal.

  • Acquire a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

  • Clean the ATR crystal and press arm thoroughly after the measurement.

Protocol 3: Mass Spectrometry (Direct Infusion)

This protocol outlines the analysis of a purified solid sample using direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS).[16][17][18]

1. Sample Preparation:

  • Prepare a dilute solution of the purified aspirin (approximately 1-10 µg/mL) in a mass spectrometry compatible solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

2. Mass Spectrometer Setup and Data Acquisition:

  • Set up the mass spectrometer in positive or negative ion mode. For aspirin, positive ion mode is common.

  • Calibrate the mass spectrometer to ensure accurate mass measurements.

  • Load the sample solution into a syringe and place it in a syringe pump.

  • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualizing the Workflow

The following diagrams illustrate the logical flow of each spectroscopic validation method.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Aspirin dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration phase->integrate analysis analysis integrate->analysis ¹H NMR Spectrum IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean_atr Clean ATR Crystal place_sample Place Aspirin on Crystal clean_atr->place_sample apply_pressure Apply Pressure place_sample->apply_pressure background Acquire Background apply_pressure->background sample_scan Acquire Sample Spectrum background->sample_scan ratio Ratio to Background sample_scan->ratio analysis analysis ratio->analysis IR Spectrum MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Aspirin dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to µg/mL dissolve->dilute load_syringe Load Syringe dilute->load_syringe infuse Direct Infusion into ESI Source load_syringe->infuse acquire Acquire Mass Spectrum infuse->acquire analysis analysis acquire->analysis Mass Spectrum

References

Safety Operating Guide

Proper Disposal of 2,5-Dibenzylidenecyclopentanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 2,5-Dibenzylidenecyclopentanone, catering to researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to rigorous laboratory waste management protocols is essential.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to prevent the dispersion of dust.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[1]

  • Spill Management: In the event of a spill, prevent the product from entering drains. Pick up the spilled material without creating dust and arrange for its disposal.[1]

Hazard Profile of this compound

The following table summarizes the hazard information for this compound based on its Safety Data Sheet (SDS).

Hazard ClassificationRegulation (EC) No 1272/2008
Hazardous Substance/Mixture Not classified as hazardous[1]
Pictogram No hazard pictogram required[1]
Signal Word No signal word required[1]
Hazard Statement(s) No hazard statement(s) required[1]
Precautionary Statement(s) No precautionary statement(s) required[1]
PBT/vPvB Assessment Does not contain components considered to be persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, and any chemical waste, must comply with local, state, and federal regulations.[1][2] The following protocol provides a general framework for its proper disposal.

1. Waste Characterization and Segregation:

  • Pure Compound: If disposing of the pure, solid this compound, it should be treated as non-hazardous chemical waste, unless your institution's policies state otherwise.

  • Contaminated Materials: Any materials contaminated with this compound, such as filter paper, gloves, or weighing boats, should be collected separately.

  • Solutions: If the this compound is in a solution, the solvent will dictate the disposal route. For instance, if dissolved in a flammable or chlorinated solvent, it must be disposed of as hazardous waste.[3][4] Always segregate halogenated and non-halogenated solvent waste.[4]

2. Waste Collection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for waste collection.[3][5] The container must have a secure lid and be kept closed except when adding waste.[2][6]

  • Labeling: As soon as the first drop of waste is added, label the container clearly with the words "Chemical Waste" and list all contents, including the full chemical name "this compound" and any solvents, with their approximate percentages.[4][7] Include the date of waste generation.[7]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][6]

  • The SAA should be away from heat sources and high-traffic areas to minimize the risk of spills or accidents.[4][5]

4. Request for Waste Pickup:

  • Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[2][7] Do not transport hazardous waste yourself.[7]

  • Disposal should be entrusted to a licensed waste disposal company.[1]

5. Disposal of Empty Containers:

  • An empty container that held this compound can typically be disposed of as regular trash after ensuring it is completely empty.[1]

  • Deface or remove all chemical labels from the empty container before disposal.[7]

  • For containers that held a solution of this compound in a hazardous solvent, it may be necessary to triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste, before disposing of the container.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Generate This compound Waste is_pure Is the waste the pure solid compound? start->is_pure in_solution Is the waste in a solution? is_pure->in_solution No non_hazardous_solid Collect in a labeled container for 'Non-Hazardous Chemical Waste'. is_pure->non_hazardous_solid Yes is_solvent_hazardous Is the solvent hazardous (e.g., flammable, chlorinated)? in_solution->is_solvent_hazardous Yes non_hazardous_solution Collect in a labeled container for 'Non-Hazardous Aqueous Waste'. in_solution->non_hazardous_solution No (Aqueous) hazardous_waste Collect in a labeled container for 'Hazardous Chemical Waste'. Segregate based on solvent type. is_solvent_hazardous->hazardous_waste Yes is_solvent_hazardous->non_hazardous_solution No store_saa Store in designated Satellite Accumulation Area (SAA). non_hazardous_solid->store_saa hazardous_waste->store_saa non_hazardous_solution->store_saa request_pickup Contact EHS for waste pickup. store_saa->request_pickup

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Dibenzylidenecyclopentanone
Reactant of Route 2
Reactant of Route 2
2,5-Dibenzylidenecyclopentanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.